(R)-1-(3-Chlorophenyl)ethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-(3-chlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDXSKJUCKLUON-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662537 | |
| Record name | (1R)-1-(3-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167414-90-5 | |
| Record name | (1R)-1-(3-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-(3-Chlorophenyl)ethanamine hydrochloride chemical properties
An In-depth Technical Guide to (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride: Properties, Analysis, and Applications
This compound is a chiral amine of significant interest to the pharmaceutical and fine chemical industries. As a stereochemically defined building block, it serves as a crucial starting material or intermediate in the asymmetric synthesis of complex, optically active molecules, particularly active pharmaceutical ingredients (APIs). The presence of a chlorine atom on the phenyl ring provides a site for further synthetic modification through various cross-coupling reactions, while the chiral ethylamine moiety is a common pharmacophore in centrally active agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical characterization protocols, plausible synthetic routes, and essential safety information tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of fundamental physicochemical properties are the bedrock of reproducible chemical research and development. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1167414-90-5 | [1][2] |
| Molecular Formula | C₈H₁₁Cl₂N | [1] |
| Molecular Weight | 192.09 g/mol | [1] |
| SMILES | CN.Cl | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | The free base, (R)-1-(3-Chlorophenyl)ethanamine, is reported to be insoluble in water.[4][5] As a hydrochloride salt, significantly enhanced solubility in water and polar protic solvents like methanol and ethanol is expected. A related compound, 1-(3-chlorophenyl)piperazine HCl, is soluble in DMSO and PBS (pH 7.2).[6][7] | |
| Storage | Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere.[8] |
Synthesis and Stereochemical Control: A Strategic Approach
The synthesis of enantiomerically pure amines like (R)-1-(3-Chlorophenyl)ethanamine typically involves a two-stage strategy: the initial synthesis of a racemic mixture followed by chiral resolution. This approach is often more cost-effective and scalable than direct asymmetric synthesis for this class of compounds.
Stage 1: Racemic Synthesis via Reductive Amination
The most direct route to the racemic amine is the reductive amination of the corresponding ketone, 3-chloroacetophenone. This reaction proceeds by forming an imine intermediate with an ammonia source (like ammonium acetate), which is then reduced in situ to the amine.
Protocol Rationale: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often chosen as reducing agents because they are milder than agents like NaBH₄ and selectively reduce the protonated imine intermediate over the ketone starting material, minimizing side reactions such as alcohol formation.
Stage 2: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a robust technique for separating enantiomers on a preparative scale.[9] It leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with an enantiomerically pure chiral acid, a pair of diastereomeric salts is formed, which can then be separated based on differences in solubility through fractional crystallization.
Experimental Causality: The choice of resolving agent is critical and often determined empirically. Chiral acids like (+)-Tartaric acid or (R)-Mandelic acid are commonly used.[10] The selection of the solvent system is equally important, as it must be one in which the two diastereomeric salts exhibit a significant solubility differential, allowing one to crystallize selectively while the other remains in solution. After separation, the desired amine enantiomer is liberated from the salt by treatment with a base.
The overall workflow is depicted below.
Sources
- 1. appchemical.com [appchemical.com]
- 2. biosynth.com [biosynth.com]
- 3. 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price [nacchemical.com]
- 4. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]
- 5. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]
- 8. 1-(3-Chlorophenyl)ethanamine, HCl - Lead Sciences [lead-sciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
(R)-1-(3-Chlorophenyl)ethanamine hydrochloride CAS number 1167414-90-5
An In-depth Technical Guide to (R)-1-(3-Chlorophenyl)ethanamine hydrochloride
Topic: this compound CAS Number: 1167414-90-5 Audience: Researchers, scientists, and drug development professionals.
Foreword: The Significance of Chiral Amines in Modern Drug Discovery
In the landscape of pharmaceutical development, stereochemistry is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. A significant portion of pharmaceuticals are chiral, and often, only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive, less active, or even contribute to undesirable side effects[1][2]. Chiral amines, in particular, represent a cornerstone of medicinal chemistry, forming the structural backbone of countless active pharmaceutical ingredients (APIs)[1][2]. This compound (CAS 1167414-90-5) is a prime example of such a crucial chiral building block. Its defined stereochemistry and substituted phenyl ring make it a valuable intermediate for synthesizing complex, high-value molecules in the pursuit of novel therapeutics[3][4].
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a comprehensive technical understanding of the synthesis, purification, analysis, and application of this compound, emphasizing the scientific rationale behind the described methodologies.
Core Compound Profile and Safety Mandates
Before engaging in any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.
Physicochemical Data Summary
All researchers must be familiar with the fundamental properties of the material. The data below is consolidated from reliable chemical suppliers[3][5].
| Property | Value |
| CAS Number | 1167414-90-5 |
| Chemical Formula | C₈H₁₁Cl₂N |
| Molecular Weight | 192.09 g/mol [3][5] |
| Synonyms | (1R)-1-(3-chlorophenyl)ethanamine hydrochloride |
| Physical Form | Solid |
| Purity (Typical) | ≥98% |
| Storage Conditions | 4°C, sealed storage, away from moisture |
Hazard Identification and Safe Handling Protocol
This compound is classified as an irritant. Adherence to rigorous safety protocols is non-negotiable.
-
Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[6][7].
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure a safety shower and eye wash station are readily accessible[8].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles[6].
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling[7][9].
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water[7].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[8].
-
If inhaled: Move the person into fresh air and keep comfortable for breathing[6].
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person[7]. In all cases of exposure, consult a physician.
-
Synthesis and Chiral Purification: From Racemate to Enantiopure Intermediate
The generation of a single enantiomer is the most critical step in leveraging this building block. While direct asymmetric synthesis routes exist, such as the catalytic asymmetric reduction of the corresponding imine, the most common and industrially scalable approach remains the diastereomeric resolution of the racemic amine. This method provides a robust and reliable pathway to high enantiomeric purity.
The Principle of Diastereomeric Resolution
This classical chemical resolution technique relies on the reaction of a racemic mixture (a 1:1 mixture of R and S enantiomers) with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows them to be separated by fractional crystallization[10]. The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation. Subsequent treatment of the isolated salt with a base liberates the desired enantiomerically enriched amine.
Protocol: Representative Diastereomeric Resolution
This protocol describes a general procedure for the resolution of racemic 1-(3-chlorophenyl)ethanamine using L-tartaric acid, a common and effective resolving agent for amines[11]. Note: This is a representative method; optimization of solvent ratios, temperatures, and crystallization times is essential for maximizing yield and purity.
Materials:
-
Racemic 1-(3-chlorophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic 1-(3-chlorophenyl)ethanamine in a minimum amount of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve 0.5 equivalents of L-tartaric acid in warm methanol. Causality: Using 0.5 equivalents of the resolving agent is a common starting point, as it can theoretically crystallize with all of the desired enantiomer from the racemic mixture.
-
Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath (or refrigerate at 4°C) for several hours to maximize crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove residual mother liquor.
-
The enantiomeric excess (ee) of the amine in this salt should be checked at this stage (see Section 3). If the ee is insufficient, a recrystallization from fresh methanol can be performed to improve purity.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt crystals in water and add diethyl ether.
-
While stirring vigorously, add 10% NaOH solution dropwise until the aqueous layer is basic (pH > 11). This neutralizes the tartaric acid and protonated amine, liberating the free (R)-amine into the organic layer.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield (R)-1-(3-chlorophenyl)ethanamine as a free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified (R)-amine free base in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add a slight excess (approx. 1.1 equivalents) of a standardized solution of HCl in diethyl ether with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.
-
Analytical Quality Control: A Self-Validating System
Rigorous analytical control is the bedrock of trustworthiness in chemical synthesis. For a chiral intermediate, this involves not only confirming the chemical structure but, critically, quantifying its stereochemical purity.
Structural Confirmation
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the molecular structure. While a specific spectrum for the target hydrochloride salt is not publicly available, the expected chemical shifts can be predicted based on analogous structures[12][13][14].
Expected ¹H NMR Data (in D₂O or DMSO-d₆):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| -CH (NH₃⁺)- | ~4.5 - 4.8 | Quartet (q) | 1H | Methine proton |
| Ar-H | ~7.3 - 7.6 | Multiplet (m) | 4H | Aromatic protons |
| -CH₃ | ~1.6 - 1.8 | Doublet (d) | 3H | Methyl protons |
| -NH₃⁺ | ~8.5 - 9.5 | Broad Singlet (br s) | 3H | Ammonium protons |
Rationale: The methine proton (CH) is coupled to the three methyl protons, resulting in a quartet. The methyl protons are coupled to the single methine proton, giving a doublet. The aromatic protons will appear as a complex multiplet characteristic of a 1,3-disubstituted benzene ring. The acidic ammonium protons often appear as a broad signal.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the free base. The expected [M+H]⁺ ion for C₈H₁₀ClN would be m/z 156.05, showing the characteristic isotopic pattern for a single chlorine atom.
Determination of Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee%) of a chiral compound. The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.
Protocol: Chiral HPLC Method Development for Enantiomeric Excess (ee%)
-
Sample Preparation: Prepare a solution of the amine free base (or hydrochloride salt neutralized and extracted) in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Also prepare a sample of the racemic material to confirm peak identification.
-
Column and Initial Conditions:
-
Column: A polysaccharide-based CSP such as a Daicel Chiralpak® column is a highly effective starting point for amine separations.
-
Mobile Phase (Normal Phase Screening): Begin with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). Add a small amount of an amine modifier like diethylamine (DEA, 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
-
Analysis and Optimization:
-
Inject the racemic standard. The goal is to see two distinct, well-resolved peaks.
-
If resolution is poor, systematically vary the percentage of IPA (e.g., from 5% to 20%). A lower percentage of the polar modifier (IPA) generally increases retention time and improves resolution.
-
Once separation is achieved, inject the sample of the resolved (R)-enantiomer. The chromatogram should show one major peak corresponding to one of the peaks in the racemic standard, and ideally, a very small or non-existent peak for the other enantiomer.
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] * 100
-
A successful resolution should yield an ee% of >99%.
-
Applications in Medicinal Chemistry and Drug Development
This compound is not an end product but a critical starting material. Its value lies in its ability to introduce a specific stereocenter into a larger molecule. The 3-chloro-phenyl moiety provides a site for further chemical modification (e.g., through cross-coupling reactions) and influences the electronic and lipophilic properties of the final compound, which are key factors in determining its pharmacological profile.
While specific drugs derived from this exact intermediate are proprietary, its structural motifs are present in numerous CNS-active agents and other therapeutic classes. For example, related arylpiperazine structures, which can be synthesized from precursors like this, are found in drugs like the antidepressant Trazodone and the antipsychotic Aripiprazole[15][16]. The presence of the chiral ethylamine side chain is a common feature in many biologically active molecules, where the specific (R) or (S) configuration is essential for binding to the target receptor or enzyme.
Conclusion
This compound is more than a catalog chemical; it is an enabling tool for the creation of stereochemically pure pharmaceutical agents. A comprehensive understanding of its synthesis via diastereomeric resolution, coupled with rigorous analytical control using techniques like chiral HPLC and NMR, is essential for its effective use. By following robust, well-reasoned protocols and prioritizing safety, researchers can confidently employ this building block to advance the frontiers of drug discovery.
References
-
Appchem. This compound | 1167414-90-5. [Link]
-
Angene Chemical. Safety Data Sheet for (R)-1-(4-Nitrophenyl)ethanamine hydrochloride. [Link]
-
Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]
-
PubMed. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. [Link]
-
ResearchGate. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry | Request PDF. [Link]
-
University of Glasgow. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
Parikh Info Solutions Pvt. Ltd. Manufacturing Process for 1-(3-Chlorophenyl) Piperazine. [Link]
-
Pharmaceutical Technology. Analytical Method Validation Using QbD and QRM. [Link]
-
Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]
-
PubMed. Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. [Link]
-
Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]
-
SIELC Technologies. Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column. [Link]
-
PubMed. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. [Link]
-
Cardiff University. Asymmetric Synthesis of Pharmaceuticals and Natural Products. [Link]
-
Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory. [Link]
-
CIPAC. Multi-active method for the analysis of active substances in formulated products. [Link]
-
SpectraBase. 1-(3-Chlorophenyl)ethanol. [Link]
-
University of Notre Dame. HPLC Methodology Manual. [Link]
-
ResearchGate. 1H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). [Link]
-
Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methylamine. [Link]
-
ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. biosynth.com [biosynth.com]
- 4. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]
- 5. appchemical.com [appchemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. jocpr.com [jocpr.com]
(R)-1-(3-Chlorophenyl)ethanamine hydrochloride molecular structure
An In-Depth Technical Guide to (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride: Molecular Structure, Synthesis, and Characterization
Introduction
This compound is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. As a versatile chiral building block, it serves as a crucial intermediate in the synthesis of various optically active pharmaceutical ingredients. The presence of a stereogenic center, a substituted phenyl ring, and a primary amine group makes it a valuable synthon for creating complex molecular architectures with specific biological activities. This guide provides a detailed technical overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, intended for researchers and professionals in the field of drug discovery and development.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of this compound are fundamental to its application and reactivity. The molecule consists of an ethylamine backbone attached to a 3-chlorinated benzene ring at the first carbon. The "(R)" designation specifies the absolute configuration at the chiral center (the carbon atom bonded to the amine group, the phenyl ring, the methyl group, and a hydrogen atom). It is typically supplied as a hydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media.
The key structural features include:
-
Chiral Center: The C1 carbon of the ethanamine chain is a stereocenter, giving rise to two enantiomers, (R) and (S). The (R)-enantiomer is often the specific isomer required for desired pharmacological activity.
-
Aromatic Ring: The 3-chlorophenyl group influences the molecule's electronic properties and provides a site for further functionalization. The chlorine atom, a halogen, can modulate pharmacokinetic properties like lipophilicity and metabolic stability in a final drug product.
-
Amine Group: The primary amine is a key functional group, acting as a nucleophile or a base in various chemical reactions. It is also the site of protonation to form the hydrochloride salt.
dot
Caption: Molecular structure of this compound.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 1167414-90-5 | [1][2] |
| Molecular Formula | C₈H₁₁Cl₂N | [1][3] |
| Molecular Weight | 192.09 g/mol | [1][2] |
| Appearance | White to off-white solid | General knowledge |
| Purity | Typically ≥95% | [4] |
| Storage | Inert atmosphere, Room Temperature | [3][4] |
| SMILES | CN.Cl | [1] |
Synthesis and Chiral Purity Assurance
The synthesis of enantiomerically pure (R)-1-(3-Chlorophenyl)ethanamine is a critical process. While various methods for asymmetric synthesis exist, a common and robust industrial approach involves the synthesis of a racemic mixture followed by chiral resolution.
Step 1: Synthesis of Racemic 1-(3-Chlorophenyl)ethanamine The racemic base is typically synthesized via reductive amination of 3-chloroacetophenone. The ketone is reacted with an ammonia source (like ammonium formate) and a reducing agent (like sodium borohydride or catalytic hydrogenation) to form the racemic amine.
Step 2: Chiral Resolution Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture.[5] This is achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid such as L-(-)-Tartaric acid or (R)-Mandelic acid.[6] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.
The diastereomeric salt of the (R)-amine with the resolving agent will preferentially crystallize from a suitable solvent system, allowing for its separation by filtration. The less soluble salt is isolated, and the free (R)-amine is then liberated by treatment with a base (e.g., NaOH) to neutralize the resolving acid.
dot
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve racemic 1-(3-chlorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of L-(-)-tartaric acid in the same solvent.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (R)-amine will begin to precipitate. Allow the mixture to stir, potentially with cooling, to maximize crystal formation.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is strongly alkaline.
-
Extraction: Extract the liberated (R)-amine into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure (R)-amine free base.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the final hydrochloride salt, which is then collected by filtration and dried.[7]
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure.[8]
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. Expected signals for this compound would include:
-
A multiplet in the aromatic region (approx. 7.2-7.4 ppm) corresponding to the four protons on the chlorophenyl ring.
-
A quartet for the methine proton (-CH) adjacent to the amine and phenyl ring.
-
A doublet for the methyl group (-CH₃) protons.
-
A broad singlet for the amine protons (-NH₃⁺).
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Predicted signals would correspond to the six distinct carbons of the aromatic ring and the two carbons of the ethylamine side chain.[8]
| Assignment (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 7.20 - 7.40 | Multiplet |
| -NH₃⁺ | 8.50 - 9.50 | Broad Singlet |
| -CH- | 4.40 - 4.60 | Quartet |
| -CH₃ | 1.60 - 1.80 | Doublet |
Note: Predicted shifts are estimates and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[9] Characteristic absorption bands would include:
-
N-H stretching: A broad band in the region of 2800-3200 cm⁻¹ for the ammonium salt (NH₃⁺).
-
C-H stretching: Peaks around 2900-3000 cm⁻¹ (aliphatic) and 3000-3100 cm⁻¹ (aromatic).
-
C=C stretching: Aromatic ring vibrations around 1400-1600 cm⁻¹.
-
C-Cl stretching: A signal in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule. For the free base (C₈H₁₀ClN), the expected molecular ion peak [M]⁺ would be observed at m/z ≈ 155.6, with a characteristic isotopic pattern ([M+2]⁺) due to the presence of the chlorine atom.[10]
Chiral High-Performance Liquid Chromatography (HPLC)
To determine the enantiomeric purity (or enantiomeric excess, ee%), chiral HPLC is the method of choice.[11] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. This is essential to validate the success of the chiral resolution process.
Applications in Drug Development
The primary application of this compound is as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs). The specific stereochemistry is often essential for the desired biological activity and to minimize off-target effects or toxicity associated with the other enantiomer.
It is a precursor in the synthesis of various compounds, particularly those targeting the central nervous system. For example, related chlorophenyl piperazine structures are key components in the development of antidepressant and antipsychotic agents.[12][13] The presence of the chlorine atom can enhance the potency and modify the metabolic profile of the final drug molecule.[14]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
-
Hazards: this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16]
-
Handling Precautions:
-
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.[15]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[18]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep under an inert atmosphere to prevent degradation.[4]
Conclusion
This compound is a high-value chiral intermediate with a well-defined molecular structure that makes it indispensable in modern pharmaceutical synthesis. Its stereospecific synthesis, typically achieved through robust chiral resolution methods, is key to its utility. A thorough understanding of its physicochemical properties, supported by comprehensive analytical characterization using techniques like NMR, IR, MS, and chiral HPLC, is essential for its effective application in the development of novel therapeutics. Adherence to strict safety and handling protocols is mandatory for its use in a research and development setting.
References
-
Lead Sciences. (R)-1-(3-Chlorophenyl)ethanamine. [Online] Available at: [Link]
- Pai, N. R., Dubhashi, D. S., & Pusalkar, D. A. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 15(2), 112-118.
- Krasulya, O., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Chirality, 30(10), 1135-1143.
- Reddy, B. V. S., et al. (2015). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Der Pharma Chemica, 7(12), 27-35.
-
Lead Sciences. 1-(3-Chlorophenyl)ethanamine, HCl. [Online] Available at: [Link]
-
Fisher Scientific. (2023). Safety Data Sheet for Ethylamine hydrochloride. [Online] Available at: [Link]
-
Krasulya, O., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. ResearchGate. [Online] Available at: [Link]
-
University of Bath. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Online] Available at: [Link]
- Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
- Thangadurai, S. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(34), 20912-20941.
-
Hussain, S., et al. (2010). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. ResearchGate. [Online] Available at: [Link]
-
Hamada, N. M., & Sharshira, E. (2011). IR and 1H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. ResearchGate. [Online] Available at: [Link]
-
Raghu, P. S., et al. (2015). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ResearchGate. [Online] Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound - [sigmaaldrich.com]
- 3. 1-(3-Chlorophenyl)ethanamine, HCl - Lead Sciences [lead-sciences.com]
- 4. (R)-1-(3-Chlorophenyl)ethanamine - Lead Sciences [lead-sciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. jocpr.com [jocpr.com]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.fr [fishersci.fr]
- 18. fishersci.com [fishersci.com]
(R)-1-(3-Chlorophenyl)ethanamine hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Introduction
(R)-1-(3-Chlorophenyl)ethanamine is a pivotal chiral amine that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereospecific structure is essential for the efficacy and safety of the final drug products. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it preferable for handling and formulation.[1] This guide, intended for researchers and professionals in drug development, provides a detailed exploration of the primary synthetic pathways to obtain high-purity this compound.
The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry. The stereochemical orientation of a molecule can dramatically influence its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This reality necessitates robust and efficient methods for producing enantiomerically pure intermediates like (R)-1-(3-Chlorophenyl)ethanamine.
This document delves into three principal strategies for achieving this synthetic goal:
-
Asymmetric Reductive Amination: A direct, highly atom-efficient method that constructs the chiral center in a single step from a prochiral ketone using a chiral catalyst.
-
Biocatalytic Asymmetric Synthesis: A green chemistry approach that leverages the high selectivity of enzymes, specifically transaminases, to produce the target amine with exceptional enantiopurity.
-
Classical Chiral Resolution: A traditional and well-established technique that involves the synthesis of a racemic mixture of the amine, followed by the separation of the desired enantiomer.
Each pathway will be examined in detail, focusing on the underlying chemical principles, the rationale for experimental choices, and field-proven protocols.
Chapter 1: Asymmetric Reductive Amination of 3-Chloroacetophenone
Asymmetric reductive amination has emerged as one of the most powerful and efficient strategies for the synthesis of chiral primary amines.[2] This approach directly converts a prochiral ketone, in this case, 3'-chloroacetophenone[3], into a chiral amine using a combination of an amine source, a reducing agent, and a chiral catalyst. The key to this transformation is the catalyst, which creates a chiral environment, forcing the reaction to proceed stereoselectively.
Core Principle & Mechanistic Insight
The reaction proceeds via a two-step, in-situ sequence. First, the 3'-chloroacetophenone reacts with an amine source, such as an ammonium salt, to form a prochiral imine intermediate. This imine is then hydrogenated in the presence of a chiral transition metal complex. The chiral ligands coordinated to the metal center (commonly Ruthenium) dictate the facial selectivity of the hydride transfer from the reducing agent to the imine's C=N bond, resulting in the preferential formation of the (R)-enantiomer.
The choice of catalyst is paramount. Ruthenium complexes featuring chiral phosphine ligands, such as those from the TunePhos or BINAP families, have proven highly effective for this class of transformation.[2][4] These ligands' steric and electronic properties create a well-defined chiral pocket that controls the substrate's orientation during the critical reduction step.
Caption: Catalytic cycle for asymmetric reductive amination.
Critical Reaction Components
-
Substrate: 3'-Chloroacetophenone is the readily available prochiral starting material.
-
Amine Source: Ammonium acetate or ammonium formate are frequently used as they are easy to handle and serve as both the ammonia source and, in the case of formate, potentially the reductant.[2][5]
-
Catalyst System: A typical system consists of a ruthenium precursor and a chiral bisphosphine ligand, such as C3-TunePhos.[2] The catalyst is often generated in situ.
-
Reducing Agent: Molecular hydrogen (H₂) is the ideal reductant due to its high atom economy and the benign nature of its byproducts.[6] The reaction is typically run under pressure.
-
Solvent: Alcohols, such as methanol, are commonly employed as they are good solvents for the reactants and do not interfere with the catalytic cycle.
Experimental Protocol: Asymmetric Reductive Amination
This protocol is a representative example based on established methodologies.[2]
-
Catalyst Preparation: In a glovebox, add the ruthenium precursor (e.g., [Ru(cod)(2-metallyl)₂]) and the chiral ligand (e.g., (R)-C3-TunePhos) to a reaction vessel.
-
Reaction Setup: Remove the vessel from the glovebox and add the solvent (e.g., methanol), 3'-chloroacetophenone, and the ammonium salt (e.g., ammonium acetate).
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 atm H₂).
-
Reaction Execution: Heat the mixture to the target temperature (e.g., 80 °C) and stir vigorously for the specified duration (e.g., 24-48 hours). Monitor the reaction progress by techniques such as GC or HPLC.
-
Work-up and Isolation: After cooling and carefully depressurizing the vessel, concentrate the reaction mixture under reduced pressure. The residue can be purified via column chromatography or by an acid-base extraction to isolate the free amine.
-
Salt Formation: Dissolve the purified (R)-amine in a suitable solvent like diethyl ether or isopropanol. Add a stoichiometric amount of HCl (as a solution in the solvent or as gas) to precipitate the this compound. Filter and dry the solid product.
Data Summary
| Catalyst System | Amine Source | Reductant | Yield (%) | e.e. (%) (R) | Reference |
| Ru/C3-TunePhos | NH₄OAc | H₂ | High | >95 | [2] |
| [((R)-tol-binap)RuCl₂] | NH₄OCHO | H₂ | 92 | 95 | [4] |
Chapter 2: Biocatalytic Synthesis via Transamination
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis.[7] For the production of (R)-1-(3-Chlorophenyl)ethanamine, ω-transaminases (ω-TAs) are particularly effective. These enzymes catalyze the transfer of an amino group from a donor molecule to the prochiral ketone, creating the desired chiral amine with very high enantiomeric excess.[8][9]
Core Principle & Mechanistic Insight
The reaction mechanism hinges on the pyridoxal-5'-phosphate (PLP) cofactor, which is covalently bound to a lysine residue in the enzyme's active site. The process occurs in two half-reactions:
-
The amino donor (e.g., L-alanine or isopropylamine) transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a keto-acid byproduct (e.g., pyruvate).
-
The 3'-chloroacetophenone enters the active site, and the amino group from the PMP is transferred to the ketone's carbonyl carbon. This step is stereochemically controlled by the enzyme's chiral active site, leading to the formation of the (R)-amine and regenerating the PLP cofactor.
A significant challenge in transaminase reactions is that the equilibrium often does not favor product formation.[8] To drive the reaction to completion, strategies such as using a large excess of the amine donor or actively removing the ketone byproduct are employed. A common method for byproduct removal is the use of a coupled enzyme system, such as lactate dehydrogenase (LDH), which reduces pyruvate to lactate, thereby pulling the equilibrium forward.[8]
Caption: Workflow for biocatalytic synthesis using a transaminase.
Process Optimization & Causality
-
Enzyme Selection: Screening different transaminases is crucial to find one with high activity and selectivity for 3'-chloroacetophenone.[10]
-
Amine Donor: Isopropylamine is an excellent amine donor because its corresponding ketone byproduct, acetone, is volatile and can be easily removed.
-
Reaction Conditions: Key parameters such as pH, temperature, and substrate loading must be optimized to maximize enzyme activity and stability.[10]
-
Co-solvents: The low aqueous solubility of the ketone substrate can be a limiting factor. The addition of a water-miscible organic co-solvent, like dimethyl sulfoxide (DMSO), can enhance substrate availability and improve reaction rates.[10]
Experimental Protocol: Whole-Cell Biotransformation
This protocol is a representative example based on established methodologies.[10][11]
-
Biocatalyst Preparation: Prepare a suspension of whole cells expressing the desired (R)-selective ω-transaminase in a buffered solution (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: To the cell suspension, add the PLP cofactor, the amine donor (e.g., isopropylamine), and the 3'-chloroacetophenone substrate (potentially dissolved in a minimal amount of DMSO).
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30-45 °C) with gentle agitation.
-
Monitoring: Monitor the conversion of the ketone to the amine and the enantiomeric excess of the product using chiral HPLC or GC.
-
Extraction: Once the reaction reaches completion, acidify the mixture to protonate the amine and quench the reaction. Centrifuge to remove the cells. Make the supernatant basic (e.g., with NaOH) to deprotonate the amine.
-
Isolation: Extract the free amine product with an organic solvent (e.g., ethyl acetate or MTBE). Dry the organic layer and concentrate it to yield the purified (R)-amine.
-
Salt Formation: Convert the isolated amine to its hydrochloride salt as described in the previous chapter.
Data Summary
| Enzyme Source | Amine Donor | Conversion (%) | e.e. (%) (R) | Reference |
| Transaminase ATA-025 | Isopropylamine | >99 | >99 | [10] |
| Vibrio fluvialis ω-TA | L-Alanine | >92 | >99 | [8] |
Chapter 3: Synthesis via Classical Chiral Resolution
Classical resolution is a robust, time-tested method for separating enantiomers.[12] The strategy involves two distinct stages: first, the synthesis of the racemic amine, and second, the separation of the two enantiomers. While potentially less atom-economical than asymmetric methods, it remains a valuable and scalable technique, particularly when a suitable resolving agent is available.
Part A: Synthesis of Racemic 1-(3-Chlorophenyl)ethanamine
The racemic amine can be prepared through various standard reductive amination procedures. One common and effective method is the Leuckart reaction, which uses ammonium formate or formamide to convert the ketone into the amine.[13]
Protocol: Leuckart Reaction [13]
-
Combine 3'-chloroacetophenone with an excess of ammonium formate.
-
Heat the mixture (e.g., to 160-180 °C) for several hours. The reaction first produces the N-formyl intermediate.
-
Cool the mixture and add hydrochloric acid to hydrolyze the formamide to the primary amine hydrochloride.
-
Make the solution basic with NaOH to liberate the free racemic amine.
-
Extract the amine with an organic solvent, dry, and concentrate to obtain the racemic product.
Part B: Diastereomeric Salt Resolution
Principle: The core of this technique lies in reacting the racemic amine (a base) with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent system. This difference allows one diastereomeric salt to be selectively crystallized from the solution, while the other remains dissolved.
Resolving Agent Selection: The choice of resolving agent is critical and often determined empirically. For basic amines, common choices include (+)-tartaric acid, (-)-dibenzoyltartaric acid, and (+)-camphorsulfonic acid.[12]
Liberation of the Enantiopure Amine: After the less soluble diastereomeric salt is isolated by filtration, it is treated with a base (e.g., NaOH solution) to break the salt. This deprotonates the target amine, liberating it as the free base, while the resolving agent remains in the aqueous layer as its sodium salt. The pure (R)-amine can then be extracted with an organic solvent.
Sources
- 1. biosynth.com [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]
- 10. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onyxipca.com [onyxipca.com]
- 13. scispace.com [scispace.com]
Uncharted Territory: The Mechanistic Void of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
A Technical Brief on a Molecule of Unknown Function
For Immediate Release
Shanghai, China – January 20, 2026 – In the vast landscape of chemical compounds available for research and development, a significant number remain enigmatic, their biological activities and mechanisms of action yet to be elucidated. (R)-1-(3-Chlorophenyl)ethanamine hydrochloride stands as a prime example of such a molecule. Despite its availability from numerous chemical suppliers for research purposes, a comprehensive review of publicly accessible scientific literature and pharmacological databases reveals a striking absence of data regarding its mechanism of action.
This technical brief serves to inform researchers, scientists, and drug development professionals about the current state of knowledge—or lack thereof—surrounding this particular substituted phenethylamine. While the broader class of phenethylamines is known to encompass a wide array of psychoactive substances that primarily modulate monoamine neurotransmitter systems, it is scientifically unsound to extrapolate these general properties to a specific, uncharacterized molecule.
This compound is a chiral compound, with the "(R)" designation specifying a particular stereoisomeric form. Its structure, featuring a chlorine atom at the meta position of the phenyl ring and an alpha-methyl group on the ethylamine side chain, suggests the potential for interaction with biological targets. However, without empirical data, any proposed mechanism remains purely speculative.
A study on the effects of chloro-substituted phenylethylamines on serotonergic mechanisms indicated that the position of the chlorine atom influences activity, with para-substitution showing more pronounced effects on serotonin uptake and release than meta-substitution. This finding provides a tantalizing clue but is insufficient to build a robust hypothesis for the mechanism of this compound. The specific stereochemistry and the precise nature of its interactions with monoamine transporters (such as those for serotonin, dopamine, and norepinephrine), as well as its affinity for various receptor subtypes, remain undetermined.
The absence of published research on this compound means that there are no available:
-
Receptor Binding Affinity Data: Information on which specific receptors the molecule binds to and with what avidity.
-
Functional Assay Results: Data describing whether the molecule acts as an agonist, antagonist, inverse agonist, or modulator at any identified targets.
-
In Vitro or In Vivo Pharmacological Profiles: Studies detailing its effects in cellular or animal models.
Therefore, any research endeavor involving this compound would be entering uncharted territory. The initial and most critical step for any investigation would be to conduct comprehensive screening and profiling to determine its fundamental pharmacological properties.
Proposed Initial Experimental Workflow for Characterization
For research teams considering the investigation of this compound, a logical first step would be a systematic characterization of its pharmacological profile. The following experimental workflow is proposed as a starting point:
-
Primary Binding Assays: A broad panel screen against a wide range of common central nervous system (CNS) targets, including but not limited to:
-
Monoamine transporters (DAT, NET, SERT)
-
Serotonin (5-HT) receptor subtypes
-
Dopamine (D) receptor subtypes
-
Adrenergic (α and β) receptor subtypes
-
Histamine (H) receptor subtypes
-
Muscarinic and nicotinic acetylcholine receptors
-
Glutamate and GABA receptors
-
-
Functional Assays: Upon identification of significant binding affinity at any target, follow-up functional assays are crucial to determine the nature of the interaction (e.g., agonist or antagonist activity). This could involve, for example, cAMP assays for G-protein coupled receptors or neurotransmitter uptake inhibition assays for transporters.
-
In Vitro Cellular Assays: Evaluation of the compound's effects on cell viability and cytotoxicity in relevant cell lines to establish a preliminary therapeutic window.
The logical relationship for this initial characterization can be visualized as follows:
Caption: Initial workflow for pharmacological characterization.
Conclusion
The mechanism of action of this compound remains an open question. This document serves as a notification to the scientific community that this compound is, from a pharmacological perspective, a blank slate. Its structural similarity to other bioactive phenethylamines suggests potential for CNS activity, but this promise can only be confirmed through rigorous, empirical investigation. Researchers are strongly advised to undertake foundational screening studies before proceeding with any hypothesis-driven research involving this molecule.
References
Due to the lack of specific studies on the mechanism of action of this compound, a traditional reference list of peer-reviewed articles on this topic cannot be provided. The information presented is based on the absence of such data in major scientific databases and literature repositories as of the date of this publication.
An In-depth Technical Guide to the Spectral Analysis of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride, a chiral compound of interest in pharmaceutical development and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features and provides a framework for the structural elucidation and confirmation of this molecule. While experimental spectra for this specific compound are not publicly available, this guide synthesizes data from analogous structures and established spectroscopic principles to present a robust predictive analysis.
Introduction
(R)-1-(3-Chlorophenyl)ethanamine is a chiral primary amine. In pharmaceutical research, it often serves as a key intermediate or building block for more complex active pharmaceutical ingredients (APIs). The hydrochloride salt is frequently utilized to improve the compound's stability, solubility, and handling properties. Accurate and thorough analytical characterization is paramount for quality control, regulatory submission, and understanding its chemical behavior. This guide delves into the core spectroscopic techniques—NMR, IR, and MS—to provide a detailed spectral signature of this compound.
Compound Information:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (R)-3-Chloro-α-methylbenzylamine hydrochloride |
| CAS Number | 1167414-90-5[1] |
| Molecular Formula | C₈H₁₁Cl₂N[1] |
| Molecular Weight | 192.09 g/mol [1] |
| Structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The following analysis is based on established chemical shift principles and data from analogous compounds.
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the ammonium protons (NH₃⁺). The solvent used for analysis (e.g., D₂O, DMSO-d₆) will influence the chemical shift and appearance of the labile ammonium protons.
Predicted ¹H NMR Data (in D₂O):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H2, H4, H5, H6) | 7.2 - 7.5 | Multiplet | 4H | Protons on the chlorophenyl ring will be in the typical aromatic region. The meta-substitution pattern will lead to a complex multiplet. |
| Methine (H1) | ~4.5 | Quartet | 1H | This proton is deshielded by the adjacent aromatic ring and the electron-withdrawing ammonium group. It will be split into a quartet by the three methyl protons. |
| Methyl (Hα) | ~1.6 | Doublet | 3H | These protons are on a carbon adjacent to the chiral center and will be split into a doublet by the single methine proton. |
| Ammonium (NH₃⁺) | 4.87 (in D₂O) | Singlet | 3H | In D₂O, the acidic amine protons will exchange with deuterium, and their signal will likely be absent or appear as a broad singlet integrated with the residual H₂O peak[2]. In a non-exchanging solvent like DMSO-d₆, this would appear as a broad singlet further downfield. |
Diagram: ¹H NMR Assignment Workflow
Caption: Relationship between the molecular structure and predicted ¹H NMR signals.
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals: four for the aromatic carbons and two for the aliphatic side chain.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Aromatic (C-Cl) | ~135 | The carbon directly attached to the chlorine atom is deshielded. |
| Aromatic (C-ipso) | ~140 | The carbon attached to the ethylamine group will be downfield. |
| Aromatic (CH) | 125 - 130 | The remaining four aromatic carbons will appear in this range. |
| Methine (CH) | ~55 | The carbon bonded to the nitrogen is deshielded by the electronegative atom[2]. |
| Methyl (CH₃) | ~20 | The terminal methyl carbon is in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups. For this compound, the key feature will be the absorptions associated with the primary ammonium (-NH₃⁺) group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the crystal after analysis.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3200 - 2800 | N-H Stretch (NH₃⁺) | Strong, Broad | This very broad and intense envelope is characteristic of a primary amine salt and is due to the stretching of the N-H bonds in the ammonium group. It often overlaps with C-H stretching bands[3][4]. |
| ~2950 | C-H Stretch (aliphatic) | Medium | These sharper peaks will likely appear superimposed on the broad N-H stretching band[3]. |
| ~3050 | C-H Stretch (aromatic) | Medium-Weak | Aromatic C-H stretches typically appear at slightly higher wavenumbers than aliphatic ones. |
| 1625 - 1560 | Asymmetric N-H Bend (NH₃⁺) | Medium | These bending vibrations are also characteristic of the primary ammonium group[3]. |
| 1550 - 1500 | Symmetric N-H Bend (NH₃⁺) | Medium | The presence of two bending bands helps confirm a primary amine salt[3]. |
| ~1475, ~1430 | C=C Stretch (aromatic) | Medium | Characteristic skeletal vibrations of the phenyl ring. |
| 1250 - 1020 | C-N Stretch | Medium | The stretching vibration of the carbon-nitrogen bond in an aliphatic amine derivative[5]. |
| ~780, ~680 | C-H Out-of-plane Bend | Strong | These bands are indicative of meta-substitution on a benzene ring. |
| ~750 | C-Cl Stretch | Strong | The carbon-chlorine stretching vibration. |
Diagram: IR Spectroscopy Workflow
Caption: A typical workflow for acquiring and interpreting an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and aspects of the structure. Electrospray ionization (ESI) is a common technique for this type of molecule.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.
-
Infuse the sample solution into the ESI source via a syringe pump or through an HPLC system.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-300).
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor.
Predicted Mass Spectrum Data (Positive ESI):
| m/z (amu) | Ion | Comments |
| 156.0575 | [M+H]⁺ (for free base) | The protonated molecule of the free amine (C₈H₁₀ClN). The hydrochloride salt will dissociate in solution, and the free amine will be protonated. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a peak at m/z 158.0546 with about one-third the intensity. |
| 141.0340 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule is a common fragmentation pathway for phenylethylamines[6]. |
| 125.0391 | [C₇H₇Cl]⁺ | This fragment could arise from cleavage of the C-C bond between the methine carbon and the phenyl ring, followed by rearrangement. |
| 111.0097 | [C₆H₄Cl]⁺ | Represents the chlorophenyl cation. |
Primary Fragmentation Pathway: Alpha-Cleavage
The most probable fragmentation pathway for phenylethylamines is alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. For (R)-1-(3-Chlorophenyl)ethanamine, this would involve the loss of the methyl group to form a stable iminium ion. However, loss of ammonia is also a very common pathway for primary amines[6][7].
Diagram: Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways in ESI-MS.
Data Integration and Structural Confirmation
The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.
-
MS confirms the molecular weight of the free base (155.62 g/mol ) via the [M+H]⁺ ion at m/z 156, and the presence of chlorine through the characteristic isotopic pattern.
-
IR confirms the presence of a primary amine salt through the broad -NH₃⁺ stretching and bending vibrations. It also indicates the meta-substitution pattern of the aromatic ring.
-
¹H and ¹³C NMR provide the complete carbon-hydrogen framework, confirming the connectivity of the 3-chlorophenyl group to the ethylamine side chain. The chemical shifts, multiplicities, and integrations are all consistent with the proposed structure.
The chirality of the molecule at the C1 position is not directly determined by these standard spectroscopic methods but can be confirmed using chiral chromatography or by using chiral shift reagents in NMR.
Conclusion
This technical guide provides a detailed predictive spectral analysis of this compound. By synthesizing foundational spectroscopic principles with data from analogous compounds, a comprehensive spectral signature has been established. The predicted NMR, IR, and MS data serve as a robust reference for researchers in the fields of pharmaceutical development and chemical synthesis for the identification, characterization, and quality control of this important chiral intermediate.
References
-
Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]
-
Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides: II. The infrared spectrum from 4000 to 2200 cm−1. Canadian Journal of Chemistry, 40(4), 615-627. [Link]
-
Katz, J. L., et al. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 23(11), 5035–5042. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 20, 2026, from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 20, 2026, from [Link]
-
Lead Sciences. (n.d.). 1-(3-Chlorophenyl)ethanamine, HCl. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]
-
Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]
-
Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. [Link]
-
Pitzer, L., et al. (2017). Fragment and parent ions observed in the mass spectrum of 1-Phenylethylamine. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]
-
Sekuła, K., et al. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. [Link]
-
Ghosh, A., et al. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(8), 3844–3850. [Link]
-
University of California, Davis. (n.d.). Chemical Shifts. Retrieved January 20, 2026, from [Link]
-
Kiełbasiński, P., & Rachwalski, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]
-
Scribd. (n.d.). CPP 13C NMR. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Retrieved January 20, 2026, from [Link]
-
SpectraBase. (n.d.). o-chloro-α-methylbenzylamine, hydrochloride. Retrieved January 20, 2026, from [Link]
-
SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine. Retrieved January 20, 2026, from [Link]
-
SpectraBase. (n.d.). 3-(4-CHLOROPHENYL)-3-HYDROXY-1-(2-HYDROXYPHENYL)-PROPAN-1-ONE. Retrieved January 20, 2026, from [Link]
-
SpectraBase. (n.d.). 1-(p-Chlorophenyl)-1-phenylmethylamine, hydrochloride. Retrieved January 20, 2026, from [Link]
-
MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 20, 2026, from [Link]
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved January 20, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride, a chiral building block of significant interest in pharmaceutical synthesis. As a senior application scientist, the following sections synthesize its core physical and chemical properties, outline established methodologies for its stereoselective synthesis and quality control, and discuss critical safety and handling protocols. The causality behind experimental choices and the importance of self-validating systems are emphasized throughout.
Core Molecular Attributes and Physicochemical Profile
This compound is the hydrochloride salt of the R-enantiomer of 1-(3-chlorophenyl)ethanamine. The presence of a chiral center makes it a valuable intermediate for the synthesis of stereospecific active pharmaceutical ingredients (APIs). Its physicochemical properties are crucial for its handling, reaction setup, and purification.
Key Identification and Physical Constants
The fundamental properties of the molecule are summarized in the table below. It is critical to distinguish between the hydrochloride salt and its corresponding free base, as their physical properties, particularly solubility and melting point, differ significantly.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | (R)-3-Chloro-α-methylbenzylamine hydrochloride | N/A |
| CAS Number | 1167414-90-5 | [1] |
| Molecular Formula | C₈H₁₁Cl₂N | [1] |
| Molecular Weight | 192.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid (expected) | [2][3] |
| Melting Point | Data not available. Expected to be in the range of similar phenylethylamine hydrochlorides (e.g., 220-222 °C for 2-phenylethylamine HCl).[2] | N/A |
| Solubility | Expected to be soluble in water, methanol, and ethanol; sparingly soluble in less polar organic solvents.[2][3] The free base is reported as insoluble in water. | N/A |
| Predicted pKa (Free Base) | 8.73 ± 0.10 | [4] |
Synthesis and Stereochemical Control: The Path to Enantiopurity
The industrial production of a single enantiomer like this compound predominantly relies on the resolution of a racemic mixture. This approach involves the synthesis of the racemic amine followed by separation using a chiral resolving agent.
Synthesis of Racemic 1-(3-Chlorophenyl)ethanamine
The common precursor for the synthesis is 3-chloroacetophenone. A standard method is reductive amination, where the ketone is reacted with an ammonia source and a reducing agent.
Chiral Resolution via Diastereomeric Salt Formation
The cornerstone of obtaining the desired (R)-enantiomer is the process of chiral resolution. This technique leverages the formation of diastereomeric salts with distinct physical properties, most notably solubility, allowing for their separation by fractional crystallization.[5]
A widely used and cost-effective chiral resolving agent for amines is (+)-tartaric acid.[5][6] The racemic amine mixture is reacted with an enantiomerically pure form of tartaric acid in a suitable solvent. This reaction forms a pair of diastereomeric salts: [(R)-amine·(+)-tartrate] and [(S)-amine·(+)-tartrate]. Due to their different three-dimensional structures, these salts exhibit different solubilities, enabling the less soluble diastereomer to crystallize out of the solution.
The choice of solvent is critical; it must be selected to maximize the solubility difference between the two diastereomeric salts. Alcohols such as methanol or ethanol are common choices.[5]
The following is a representative, step-by-step methodology for the resolution of a phenylethylamine, which serves as a validated starting point for the resolution of 1-(3-chlorophenyl)ethanamine.[7]
-
Dissolution: Dissolve the racemic (±)-1-(3-chlorophenyl)ethanamine (1.0 equiv) in a minimal amount of hot methanol.
-
Resolving Agent Addition: In a separate flask, dissolve (+)-tartaric acid (0.5 equiv) in hot methanol. Slowly add the tartaric acid solution to the amine solution with stirring. The use of 0.5 equivalents of the resolving agent is a common strategy to selectively crystallize the salt of one enantiomer.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol to remove the more soluble diastereomer.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with an aqueous base solution (e.g., 2M NaOH) to deprotonate the amine.
-
Extraction: Extract the liberated free (R)-amine with an organic solvent such as dichloromethane or ethyl acetate.
-
Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and then treat the solution with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) to precipitate the final this compound product.
-
Final Isolation: Collect the solid product by filtration, wash with a small amount of the organic solvent, and dry under vacuum.
Quality Control: Ensuring Enantiomeric Purity
The therapeutic efficacy and safety of a chiral drug are critically dependent on its enantiomeric purity. Therefore, a robust analytical method to determine the enantiomeric excess (e.e.) is mandatory. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for this analysis.[8]
Principles of Chiral HPLC
Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability in resolving chiral amines.[8]
Starting Protocol for Chiral HPLC Method Development
A specific, validated HPLC method for (R)-1-(3-Chlorophenyl)ethanamine was not found in the public literature. However, the following protocol, based on common methods for similar chiral amines, provides a strong starting point for method development.[9][10][11]
-
Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, typically n-Hexane and Isopropanol (IPA). A common starting ratio is 90:10 (Hexane:IPA).
-
Additives: Small amounts of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) are often added to the mobile phase to improve peak shape and reduce tailing of basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve a small amount of the amine hydrochloride in the mobile phase. It may be necessary to neutralize the sample with a small amount of base to analyze the free amine form, which often provides better chromatography on these column types.
Spectral Data and Structural Confirmation
While experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on its structure. This information is invaluable for identity confirmation in a research setting.
-
¹H NMR (Predicted):
-
Aromatic Protons: Multiple signals in the aromatic region (~7.2-7.5 ppm) corresponding to the four protons on the chlorophenyl ring.
-
Methine Proton (-CH): A quartet adjacent to the methyl group and the amine, likely in the ~4.2-4.5 ppm range.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but could be expected in the ~8-9 ppm range in DMSO-d₆.
-
Methyl Protons (-CH₃): A doublet due to coupling with the methine proton, expected around ~1.5-1.7 ppm.
-
-
¹³C NMR (Predicted):
-
Aromatic Carbons: Six signals in the aromatic region (~120-145 ppm), including the carbon attached to the chlorine atom.
-
Methine Carbon (-CH): A signal in the ~50-55 ppm range.
-
Methyl Carbon (-CH₃): A signal in the upfield region, ~20-25 ppm.
-
-
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretching: A broad band in the ~2400-3200 cm⁻¹ region, characteristic of an amine salt.
-
Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the ~1450-1600 cm⁻¹ region.
-
C-Cl Stretching: A signal in the fingerprint region, typically ~1000-1100 cm⁻¹.
-
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this compound is not universally available, data from analogous chiral amine hydrochlorides indicates the following precautions are necessary.[12][13][14][15][16]
-
Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a key chiral intermediate whose value is defined by its stereochemical purity. A thorough understanding of its physical properties, the principles of its synthesis via chiral resolution, and the analytical methods for confirming its enantiomeric excess are essential for its effective use in drug discovery and development. The methodologies and data presented in this guide provide a robust framework for researchers and scientists working with this important molecule.
References
-
The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. PubMed. (2018). [Link]
-
(R)-(+)-1-Phenylethylamine Product Page. Chemsrc. [Link]
-
Physical-chemical properties of chiral ionic liquids derived from the phenylethylamine enantiomers. ResearchGate. [Link]
-
2-Phenylethylamine hydrochloride Compound Summary. PubChem. [Link]
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. (2012). [Link]
-
The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. ResearchGate. (2018). [Link]
-
Chiral HPLC Separations Guidebook. Phenomenex. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. [Link]
-
1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer Page. IndiaMART. [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. [Link]
-
IR and 1 H-NMR spectral data of compounds. ResearchGate. [Link]
-
Solubility Data Series Cumulative Index. IUPAC. [Link]
-
Solvent Miscibility Table. Unknown Source. [Link]
-
1-(3-Chlorophenyl)piperazine HCl 1H NMR Spectrum. SpectraBase. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]
- 3. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 4. (R)-1-(3-Chlorophenyl)ethanamine manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. rsc.org [rsc.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uma.es [uma.es]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 16. diplomatacomercial.com [diplomatacomercial.com]
(R)-1-(3-Chlorophenyl)ethanamine hydrochloride safety and handling precautions
An In-depth Technical Guide to the Safe Handling of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the safety and handling protocols for this compound. As a crucial chiral intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its properties and associated hazards is paramount to ensuring a safe laboratory environment.[1] This document moves beyond standard safety data sheets to provide in-depth, field-proven insights into its safe utilization.
Hazard Identification and Risk Assessment
This compound is a compound that demands careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
GHS Classification Summary:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2][3] |
The primary hazards associated with this compound are its irritant properties to the skin, eyes, and respiratory system, as well as its acute oral toxicity.[2][3] The hydrochloride salt form can contribute to its irritant nature. It is crucial to recognize that even seemingly minor exposure can lead to significant discomfort and injury.
The following diagram illustrates the logical flow of a comprehensive risk assessment before handling this compound.
Caption: Risk Assessment Workflow for this compound
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of appropriate PPE should be based on the specific laboratory procedures and the potential for contact.
Recommended PPE:
| Body Part | Protection | Rationale |
| Eyes/Face | Safety glasses with side-shields or a face shield.[3] | Provides a barrier against splashes and airborne particles, preventing severe eye damage. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Protects against skin irritation and absorption. Gloves must be inspected before use and disposed of properly after handling. |
| Body | Laboratory coat or a chemical-resistant suit. | Prevents contamination of personal clothing and skin. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[2][3] For higher-level exposures, a NIOSH-approved respirator may be necessary.[3] | Minimizes the inhalation of dust or aerosols, which can cause respiratory irritation. |
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Decision Tree
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[2]
-
Wash hands thoroughly after handling and before breaks.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or other secure area to prevent unauthorized access.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.[4] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen.[4] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[2][5] Never give anything by mouth to an unconscious person.[3] Rinse mouth with water.[3] Call a poison control center or seek immediate medical attention.[6] |
Accidental Release Measures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Wear Appropriate PPE: Don the appropriate personal protective equipment, including respiratory protection if necessary.[3]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Absorb and Collect: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to absorb the spilled solid.[2] Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[3] Avoid creating dust.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[2]
The following diagram illustrates the general workflow for responding to an accidental spill.
Caption: Accidental Spill Response Workflow
Disposal Considerations
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the chemical in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste.[2]
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of as hazardous waste. Do not reuse empty containers.
Toxicological and Physical Properties
A summary of the known toxicological and physical properties is provided below for quick reference.
Toxicological Summary:
| Effect | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2] |
| Skin Irritation | Causes skin irritation.[2][3] |
| Eye Damage | Causes serious eye damage. |
| Respiratory Irritation | May cause respiratory irritation.[2][3] |
| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[3][6] |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C8H11Cl2N[7] |
| Molecular Weight | 192.09 g/mol [7] |
| Appearance | Solid[8] |
| Melting Point | 212 - 214 °C (414 - 417 °F)[6] |
| Solubility | Insoluble in water[1] |
| Stability | Stable under recommended storage conditions. |
By implementing these comprehensive safety and handling protocols, researchers and drug development professionals can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
- Sigma-Aldrich, Safety Data Sheet for N-(4-chlorophenyl)-maleimide.
- Sigma-Aldrich, Safety Data Sheet for 2-(3-Chlorophenyl)ethylamine.
- Sigma-Aldrich, Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride.
- Fisher Scientific, Safety Data Sheet for (R)-1-(3-Chlorophenyl)ethylamine.
- Angene Chemical, Safety Data Sheet for (R)-1-(4-Nitrophenyl)ethanamine hydrochloride.
- CymitQuimica, Safety Data Sheet for (S)-1-(4-Chlorophenyl)ethanamine hydrochloride.
- Enamine, Safety Data Sheet for (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol.
- ChemicalBook, (R)-1-(3-Chlorophenyl)
- Princeton University Environmental Health and Safety, Emergency Procedures.
- Sigma-Aldrich, 1-(3-Chlorophenyl)
- Biosynth, (R)-1-(3-Chlorophenyl)
- Enamine, Safety Data Sheet for 2-(3-chlorophenyl)acetaldehyde.
Sources
- 1. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. 1-(3-Chlorophenyl)cyclopropanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Potential Biological Activities of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Abstract
(R)-1-(3-Chlorophenyl)ethanamine hydrochloride is a chiral primary amine whose significance in the biomedical field stems primarily from its role as a versatile chemical building block rather than as a direct therapeutic agent.[1][2][3] Its phenethylamine core structure, however, is a well-established pharmacophore that interacts with numerous biological targets, particularly within the central nervous system. This technical guide synthesizes the available information to explore the potential biological activities of this compound, drawing logical inferences from its structural characteristics and the known pharmacology of analogous molecules. We will delve into its plausible role as a modulator of monoaminergic systems, with a specific focus on its potential as a monoamine oxidase (MAO) inhibitor. Furthermore, this guide provides a detailed experimental framework for researchers to systematically investigate these postulated activities, including step-by-step protocols for in vitro enzyme inhibition assays and workflows for further pharmacological profiling.
Introduction to this compound
(R)-1-(3-Chlorophenyl)ethanamine is a synthetic organic compound belonging to the substituted phenethylamine class.[4] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for laboratory use.[5] While direct pharmacological data on this specific enantiomer is sparse, its structural components provide a strong basis for predicting its biological interactions.
Chemical Properties and Stereochemistry
The defining features of this molecule are its phenethylamine backbone, a chlorine atom at the meta-position (C3) of the phenyl ring, and a methyl group at the alpha-position of the ethylamine side chain, creating a chiral center. The "(R)" designation specifies the absolute configuration at this chiral center, which is crucial for determining its interaction with stereoselective biological targets like enzymes and receptors.
| Property | Value | Reference |
| Chemical Name | (1R)-1-(3-Chlorophenyl)ethan-1-amine hydrochloride | [6] |
| Synonyms | (R)-3-Chloro-α-methylbenzylamine HCl | [1] |
| CAS Number | 1167414-90-5 (for HCl salt) | [6] |
| Molecular Formula | C₈H₁₁Cl₂N | [7][8] |
| Molecular Weight | 192.09 g/mol (for HCl salt) | [7] |
Significance as a Synthetic Intermediate
The primary documented application of (R)-1-(3-Chlorophenyl)ethanamine is as a chiral building block in medicinal chemistry.[1][9] Chiral amines are fundamental for creating stereochemically pure active pharmaceutical ingredients (APIs), where often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or cause unwanted side effects. It is used in the synthesis of more complex molecules, including potential antidepressant and antipsychotic agents.[10][11]
Postulated Biological Activities Based on Structural Analogy
The phenethylamine scaffold is the backbone for many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of psychoactive drugs.[12] Substitutions on the phenyl ring and the ethylamine side chain dictate the specific pharmacological profile.
The Phenethylamine Core: A Gateway to Monoaminergic Systems
The core structure of (R)-1-(3-Chlorophenyl)ethanamine strongly suggests potential activity within the monoaminergic systems of the brain. These systems, which utilize neurotransmitters like serotonin, dopamine, and norepinephrine, are critical for regulating mood, cognition, and behavior. Many substituted phenethylamines act as stimulants, hallucinogens, or antidepressants by modulating the activity of these neurotransmitters.[4][12]
Potential as a Monoamine Oxidase (MAO) Inhibitor
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[13] Inhibition of MAO increases the synaptic availability of these neurotransmitters and is a validated therapeutic strategy for depression and Parkinson's disease.[14]
Numerous studies have demonstrated that phenethylamine and its analogs can act as MAO inhibitors.[15][16]
-
Structural Rationale : The α-methyl group, as seen in amphetamine and its analogs, is a common feature in many MAO-inhibiting phenethylamines. This substitution often enhances the compound's affinity for the enzyme and can confer selectivity between the MAO-A and MAO-B isoforms.[17]
-
Influence of Halogenation : The presence of a chlorine atom on the phenyl ring can significantly influence potency and selectivity. For instance, para-chloro substitution on phenylethylamine has been shown to result in competitive inhibition of serotonin uptake.[18] While the meta-chloro substitution of the topic compound is different, it is reasonable to hypothesize that it modulates enzyme interaction.
Based on these precedents, it is highly probable that this compound exhibits inhibitory activity against one or both MAO isoforms.
Experimental Framework for Biological Characterization
Tier 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The first and most logical step is to determine if the compound inhibits MAO-A and/or MAO-B and to quantify its potency (IC₅₀) and mechanism of inhibition (Kᵢ). A fluorescence-based assay using a kynuramine substrate is a robust and widely used method.[14][15]
Caption: Workflow for MAO-A/B fluorescence-based inhibition assay.
-
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine hydrobromide (substrate)
-
Clorgyline (MAO-A specific inhibitor, positive control)
-
Pargyline (MAO-B specific inhibitor, positive control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Sodium hydroxide (2 N)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Setup: In triplicate, add the following to the wells of a 96-well plate:
-
50 µL of assay buffer
-
20 µL of test compound dilution (or vehicle/positive control)
-
20 µL of MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of kynuramine substrate to each well to start the reaction.
-
Reaction Incubation: Incubate for 20 minutes at 37°C. The enzyme will convert kynuramine to 4-hydroxyquinoline, a fluorescent product.
-
Reaction Termination: Stop the reaction by adding 75 µL of 2 N NaOH to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis (Self-Validation):
-
Negative Control (Vehicle): This represents 0% inhibition (maximum enzyme activity).
-
Positive Controls (Clorgyline/Pargyline): These should yield >95% inhibition, confirming assay validity.
-
% Inhibition Calculation: 100 * (1 - [(Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)])
-
IC₅₀ Determination: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Tier 2: Profiling against Monoamine Transporters
Should the compound prove to be a weak MAO inhibitor, or to further characterize its profile, its effect on monoamine transporters (DAT, SERT, NET) should be assessed. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine, respectively. Inhibition of these transporters is the mechanism of action for many antidepressant and stimulant drugs. Standard radioligand binding assays or synaptosomal uptake assays can be employed for this purpose.
Tier 3: In Silico Modeling and Derivatization Strategy
Computational docking studies can provide valuable insights into the binding mode of (R)-1-(3-Chlorophenyl)ethanamine within the active site of MAO-A or MAO-B.[13] This information, combined with the empirical data from the in vitro assays, can guide a rational drug design strategy for synthesizing derivatives with enhanced potency or selectivity.
Caption: Rational derivatization strategy for the core scaffold.
Summary and Future Directions
This compound is a chiral intermediate of significant interest to medicinal chemists.[1] While it is primarily valued for its role in constructing more complex molecules, its intrinsic phenethylamine structure provides a strong theoretical basis for potential biological activity, most notably as an inhibitor of monoamine oxidase.[4][17] The meta-chloro substitution and the (R)-alpha-methyl configuration are key determinants that likely govern its interaction with monoaminergic targets.
The experimental framework outlined in this guide provides a clear and robust path for elucidating the compound's true pharmacological profile. Future research should focus on executing these in vitro assays to generate empirical data. Should the compound demonstrate promising activity, subsequent studies could explore its effects in cell-based models and eventually in vivo to assess its therapeutic potential and safety profile. The synthesis and evaluation of rationally designed analogs also represent a promising avenue for discovering novel CNS-active agents.
References
-
Binda, C., et al. (2005). Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Journal of Medicinal Chemistry. [Link][17]
-
Foley, P., et al. (2000). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Food and Chemical Toxicology. [Link][14][15]
-
Kinemuchi, H., et al. (1982). Time-dependent inhibition of monoamine oxidase by beta-phenethylamine. Biochemical Pharmacology. [Link][16]
-
Krag, T. B., et al. (2015). Profiling substrate specificity of two series of phenethylamine analogs at monoamine oxidase A and B. Journal of Medicinal Chemistry. [Link][13]
-
Nichols, D. E., et al. (1977). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Journal of Medicinal Chemistry. [Link][18]
-
Nandini, R., et al. (2014). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. International Journal of ChemTech Research. [Link][10]
-
Davies, I. W. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link][9]
-
Grygorenko, O. O. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry. [Link][3]
-
Nandini, R., et al. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link][11]
-
A-Star Research. (2023). Ethylamine hydrochloride. [Link][5]
-
University of Virginia School of Medicine. (2024). Phenethylamines. ToxTalks. [Link][12]]
Sources
- 1. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]
- 2. news.umich.edu [news.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. Buy Ethylamine hydrochloride | 557-66-4 [smolecule.com]
- 6. biosynth.com [biosynth.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-1-(3-CHLOROPHENYL)ETHANAMINE | VSNCHEM [vsnchem.com]
- 9. mdpi.com [mdpi.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Profiling substrate specificity of two series of phenethylamine analogs at monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Time-dependent inhibition of monoamine oxidase by beta-phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives Using (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Introduction
(R)-1-(3-Chlorophenyl)ethanamine hydrochloride is a chiral amine that serves as a critical building block in the synthesis of a wide array of chemical entities, particularly in the realm of medicinal chemistry and drug development.[1] Its stereospecific nature and the presence of a chlorine atom on the phenyl ring provide a versatile scaffold for creating derivatives with diverse pharmacological activities. This guide provides detailed protocols for the synthesis of key derivatives—amides, N-alkylated compounds, and products of reductive amination—elucidating the underlying chemical principles and experimental best practices.
These derivatives are of significant interest as they are often explored for their potential as therapeutic agents, including but not limited to antidepressant and serotonergic agents. The protocols outlined herein are designed for researchers and scientists, offering a comprehensive framework for the reliable and efficient synthesis of novel compounds.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is paramount for successful synthesis.
| Property | Value | Source |
| CAS Number | 1167414-90-5 | [2] |
| Molecular Formula | C8H11Cl2N | [2] |
| Molecular Weight | 192.09 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Core Synthetic Protocols
The primary amino group of (R)-1-(3-Chlorophenyl)ethanamine is the focal point for derivatization. The following sections detail robust protocols for common transformations.
Protocol 1: Amide Bond Formation via Acyl Chloride
The reaction of (R)-1-(3-Chlorophenyl)ethanamine with an acyl chloride is a direct and efficient method for amide synthesis, often referred to as the Schotten-Baumann reaction.[5] The use of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][6]
Experimental Workflow: Amide Synthesis
Caption: Workflow for Amide Synthesis.
Detailed Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable base, such as triethylamine (2.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM). Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the desired acyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines.[7] This process typically involves the formation of an imine intermediate from the amine and a carbonyl compound, followed by in-situ reduction.[8] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[9]
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Step-by-Step Protocol:
-
Imine Formation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), add a mild acid catalyst like acetic acid (catalytic amount). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[9]
-
Purification: Extract the product with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Protocol 3: Direct N-Alkylation
Direct N-alkylation with alkyl halides provides another route to secondary and tertiary amines. This reaction is often carried out in the presence of a base to scavenge the hydrogen halide formed.
Experimental Workflow: N-Alkylation
Caption: Workflow for N-Alkylation.
Detailed Step-by-Step Protocol:
-
Preparation: Suspend this compound (1.0 eq) and a base such as potassium carbonate (2.5 eq) in a polar aprotic solvent like acetonitrile.
-
Reaction: Add the alkyl halide (1.2 eq) to the suspension. Heat the reaction mixture to reflux and stir for 6-24 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions. It may cause skin and serious eye irritation, and may cause respiratory irritation.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[10][11][12]
Emergency Procedures:
-
Skin Contact: Wash off with soap and plenty of water.[10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.[10]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[10]
Conclusion
The protocols detailed in this guide offer robust and reproducible methods for the synthesis of diverse derivatives from this compound. By understanding the principles behind each synthetic route and adhering to best practices in the laboratory, researchers can effectively utilize this versatile building block to advance their research and development efforts in medicinal chemistry and related fields.
References
-
This compound | 1167414-90-5. Appchem.
-
Optimization of reaction conditions for 1-(3-Chlorophenyl)-2-methylpropan-2-amine synthesis. Benchchem.
-
Aldrich 775215 - SAFETY DATA SHEET. MilliporeSigma.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Safety Data Sheet. Angene Chemical.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
Safety Data Sheet. CymitQuimica.
-
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica.
-
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. ResearchGate.
-
1-(3-Chlorophenyl)ethanamine, HCl. Lead Sciences.
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
-
(R)-1-(3-Chlorophenyl)ethanamine Chemical Properties,Uses,Production. ChemicalBook.
-
(R)-1-(3-Chlorophenyl)ethanamine HCl | 1167414-90-5. Biosynth.
-
(R)-1-(3-CHLOROPHENYL)ETHANAMINE. VSNCHEM.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Scribd.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
Amide formation from carboxylic acid derivatives. (video). Khan Academy.
-
Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals.
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.
-
synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate.
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI.
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
-
Amide formation from acyl chloride. Khan Academy.
-
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. MDPI.
-
Amide Synthesis. Fisher Scientific.
-
Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. MDPI.
-
1-(3-Chlorophenyl)piperazine. PubChem.
-
1-(4-Chlorophenyl)ethylamine 97. Sigma-Aldrich.
-
1-(3-Chlorophenyl) piperizane hydrochloride Manufacturer. Shree Ganesh Chemicals.
-
(R)-1-(3-Chlorophenyl)ethanamine hcl. Chem-Tools.
-
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. PubChem.
-
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride AldrichCPR. Sigma-Aldrich.
Sources
- 1. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. chem-tools.com [chem-tools.com]
- 4. 1-(3-Chlorophenyl)ethanamine, HCl - Lead Sciences [lead-sciences.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Application Notes: Asymmetric Synthesis with (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Chiral molecules are ubiquitous in biological systems, and often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even harmful.[1][2] This reality necessitates robust and efficient methods for asymmetric synthesis—the selective production of a single stereoisomer.[3][4]
Among the arsenal of tools available to the synthetic chemist, chiral amines are of paramount importance, serving as highly effective chiral resolving agents and versatile chiral auxiliaries.[5][6][7] This guide focuses on (R)-1-(3-Chlorophenyl)ethanamine hydrochloride, a powerful and versatile reagent for inducing chirality. We will explore its fundamental principles of operation and provide detailed, field-proven protocols for its application, moving beyond simple procedural steps to explain the underlying causality and rationale for experimental design.
Physicochemical and Structural Data
A thorough understanding of a reagent's properties is the foundation of its effective use.
| Property | Value |
| Chemical Structure | ![]() |
| CAS Number | 1167414-90-5[1][5][8] |
| Molecular Formula | C₈H₁₁Cl₂N[1][3][8] |
| Molecular Weight | 192.09 g/mol [1][5] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[9] |
| Storage | Store in a cool, dry place under an inert atmosphere.[10] |
Part 1: The Logic of Chiral Resolution via Diastereomeric Salts
The most direct application of (R)-1-(3-Chlorophenyl)ethanamine is as a chiral resolving agent . This classical technique remains one of the most reliable and scalable methods for separating racemic mixtures, particularly for acidic compounds.[11][12]
The Underlying Principle: Exploiting Differential Properties
The process hinges on a simple yet elegant concept: enantiomers have identical physical properties, making them difficult to separate directly. However, diastereomers possess distinct physical properties, including solubility.[10][13] By reacting a racemic mixture of a chiral acid (a 1:1 mixture of R- and S-enantiomers) with a single enantiomer of a chiral base, such as (R)-1-(3-Chlorophenyl)ethanamine, we form a mixture of two diastereomeric salts:
-
(R)-Acid • (R)-Base
-
(S)-Acid • (R)-Base
These two salts are not mirror images of each other. Consequently, one is typically less soluble in a given solvent system and will preferentially crystallize out of the solution, allowing for physical separation by filtration.[10] The resolving agent can then be recovered and reused, making the process economical.
Workflow for Diastereomeric Resolution
The logical flow of this technique is a self-validating system designed for isolating the desired enantiomer with high purity.
Caption: Workflow for chiral resolution using diastereomeric salt formation.
Protocol 1: Resolution of Racemic 2-Phenylpropanoic Acid
This protocol provides a detailed, step-by-step methodology for the resolution of a model racemic carboxylic acid.
Materials:
-
Racemic 2-phenylpropanoic acid
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Liberation of the Free Amine:
-
Dissolve 1.92 g (10.0 mmol) of this compound in 20 mL of water.
-
Add 15 mL of diethyl ether to the solution in a separatory funnel.
-
Slowly add 2M NaOH solution dropwise with swirling until the aqueous layer is basic (pH > 12).
-
Separate the layers and extract the aqueous layer with an additional 2 x 15 mL of diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent in vacuo to yield the free (R)-1-(3-Chlorophenyl)ethanamine. Caution: This amine is volatile.
-
-
Formation of Diastereomeric Salts:
-
In a 100 mL Erlenmeyer flask, dissolve 3.0 g (20.0 mmol) of racemic 2-phenylpropanoic acid in 50 mL of methanol.
-
Gently warm the solution to approximately 40-50°C.
-
In a separate beaker, dissolve the freshly prepared (R)-1-(3-Chlorophenyl)ethanamine (from step 1, ~10.0 mmol) in 10 mL of warm methanol.
-
Slowly add the amine solution to the stirred acid solution. The use of 0.5 equivalents of the resolving agent is often optimal for achieving high enantiomeric enrichment in the first crystallization.[11]
-
-
Fractional Crystallization:
-
Allow the flask to cool slowly to room temperature. Cloudiness should appear as the less soluble diastereomeric salt begins to crystallize.
-
To maximize crystal growth and purity, do not disturb the solution during the initial cooling phase.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to complete the crystallization.
-
Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol. This solid is the enriched diastereomeric salt.
-
-
Liberation of the Enantiopure Acid:
-
Transfer the crystalline salt to a separatory funnel containing 30 mL of water and 30 mL of diethyl ether.
-
Add 2M HCl dropwise until the aqueous layer is acidic (pH < 2). This protonates the carboxylate and amine.
-
Shake the funnel, separate the layers, and extract the aqueous layer with 2 x 20 mL of diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the enantiomerically enriched 2-phenylpropanoic acid.
-
-
Analysis:
-
Determine the yield and optical rotation.
-
Confirm the enantiomeric excess (e.e.) by chiral HPLC or by converting the acid to a methyl ester followed by chiral GC analysis.
-
Expected Data:
| Parameter | Expected Outcome |
| Yield (Enriched Acid) | 35-45% (theoretical max is 50%) |
| Enantiomeric Excess (e.e.) | >95% (may require a second recrystallization) |
Part 2: The Power of Chiral Auxiliaries in Synthesis
While resolution is a powerful separation technique, an alternative strategy is to control the formation of stereocenters from the outset. This is the role of the chiral auxiliary , a stereogenic group temporarily incorporated into a molecule to direct the stereochemical course of a reaction. (R)-1-(3-Chlorophenyl)ethanamine is an excellent precursor for such auxiliaries.
Mechanism of Stereochemical Control
The amine is first converted into an amide with a prochiral carboxylic acid derivative. The resulting chiral auxiliary, now covalently bonded to the substrate, creates a chiral environment. The key to its effectiveness lies in steric hindrance. The bulky 3-chlorophenyl group orients itself to block one face of the molecule. When a reaction, such as alkylation of the corresponding enolate, occurs, the incoming electrophile is forced to approach from the less hindered face, resulting in the preferential formation of one diastereomer.
After the reaction, the auxiliary is cleaved and can be recovered, leaving behind an enantiomerically enriched product.
Mechanism of Diastereoselective Alkylation
This diagram illustrates how the chiral auxiliary dictates the stereochemical outcome of an alkylation reaction.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Protocol 2: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid
This protocol demonstrates the use of (R)-1-(3-Chlorophenyl)ethanamine as a chiral auxiliary for the diastereoselective alkylation of a propionamide derivative.
Materials:
-
(R)-1-(3-Chlorophenyl)ethanamine
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide (BnBr)
-
Sulfuric acid (H₂SO₄), 6M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
Procedure:
2a. Synthesis of the Chiral Amide
-
To a solution of 1.56 g (10.0 mmol) of (R)-1-(3-Chlorophenyl)ethanamine in 30 mL of anhydrous DCM, add 1.5 mL (11.0 mmol) of triethylamine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 0.93 g (10.0 mmol) of propionyl chloride in 10 mL of anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify by flash chromatography to yield N-((R)-1-(3-chlorophenyl)ethyl)propanamide.
2b. Diastereoselective Alkylation
-
Strictly anhydrous conditions are required. To a flame-dried flask under argon, add a solution of the chiral amide (2.12 g, 10.0 mmol) in 40 mL of anhydrous THF.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add 5.5 mL (11.0 mmol) of 2.0 M LDA solution dropwise via syringe. Stir at -78°C for 1 hour to ensure complete enolate formation.
-
Add 1.3 mL (11.0 mmol) of benzyl bromide dropwise.
-
Stir the reaction at -78°C for 4 hours.
-
Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. The crude product should show a high diastereomeric ratio by ¹H NMR analysis.
2c. Auxiliary Cleavage
-
Reflux the crude alkylated amide from the previous step in a mixture of 30 mL of dioxane and 30 mL of 6M H₂SO₄ for 12-18 hours.
-
Cool the mixture to room temperature and extract with diethyl ether (3 x 40 mL) to isolate the carboxylic acid product.
-
Make the aqueous layer basic with concentrated NaOH to recover the chiral amine, which can then be extracted with DCM.
-
Wash the combined organic layers containing the acid with brine, dry over MgSO₄, and concentrate to yield crude (R)-2-methyl-3-phenylpropanoic acid. Purify by chromatography or crystallization.
Expected Data:
| Parameter | Expected Outcome |
| Diastereomeric Ratio (Alkylation) | >95:5 |
| Yield (Final Acid) | 70-85% over two steps |
| Enantiomeric Excess (e.e.) | >90% |
Conclusion: A Versatile Tool for Stereocontrol
This compound is a highly effective and versatile reagent in the field of asymmetric synthesis. Its utility as both a resolving agent for racemic acids and as a precursor for powerful chiral auxiliaries makes it an invaluable tool for researchers in academia and industry. The protocols described herein provide a robust framework for its application, grounded in the fundamental principles of stereochemical control. By understanding the causality behind these experimental designs, scientists can confidently apply and adapt these methods to achieve their synthetic goals, ultimately contributing to the efficient production of enantiomerically pure molecules that are vital for drug discovery and development.
References
-
Lead Sciences. (n.d.). 1-(3-Chlorophenyl)ethanamine, HCl. Retrieved from [Link]
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
-
PubMed. (2012). Diastereomeric resolution of racemic o-chloromandelic acid. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
IndiaMART. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 1-(3-Chlorophenyl)ethanamine, HCl - Lead Sciences [lead-sciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (R)-1-(3-CHLOROPHENYL)ETHANAMINE | VSNCHEM [vsnchem.com]
- 5. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]
- 6. appchemical.com [appchemical.com]
- 7. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]
- 8. (S)-1-(3-CHLOROPHENYL)ETHANAMINE | 1213318-20-7 [chemicalbook.com]
- 9. Ethanamine hydrochloride (CAS 557-66-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. (S)-1-(3-chlorophenyl)ethanamine | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]
- 12. 68297-62-1 CAS MSDS ((S)-1-(3-Chlorophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Use of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride in Medicinal Chemistry
Abstract
This comprehensive guide details the strategic application of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride, a pivotal chiral building block in modern medicinal chemistry. With full editorial autonomy, this document moves beyond rigid templates to provide researchers, scientists, and drug development professionals with an in-depth understanding of its utility, particularly in the synthesis of potent and selective therapeutic agents. The core of this note focuses on the synthesis of positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR), exemplified by analogues of Cinacalcet. We provide not just step-by-step protocols but also the causal reasoning behind experimental choices, ensuring scientific integrity and reproducibility. All methodologies are presented as self-validating systems, and key claims are substantiated with citations to authoritative literature.
The Strategic Imperative of Chirality in Drug Design
In the intricate dance between a drug molecule and its biological target, stereochemistry is often the lead choreographer. Biological systems, from enzymes to receptors, are inherently chiral, constructed from enantiomerically pure L-amino acids and D-sugars.[1] This intrinsic "handedness" dictates that the two enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[2] The classic, albeit tragic, example of thalidomide, where the (R)-enantiomer was an effective sedative while the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[3]
Consequently, the U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the distinct properties of each enantiomer in a chiral drug candidate.[3] This has propelled the development of asymmetric synthesis, making chiral building blocks—enantiomerically pure compounds used as starting materials—indispensable tools in the medicinal chemist's arsenal. This compound is one such critical building block, offering a pre-defined stereocenter that guides the synthesis towards the desired, biologically active enantiomer.
(R)-1-(3-Chlorophenyl)ethanamine: A Key Building Block for Calcium-Sensing Receptor Modulators
This compound has gained prominence as a structural motif in the development of positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor (GPCR), is the master regulator of systemic calcium homeostasis, primarily by controlling the secretion of parathyroid hormone (PTH).[4] Dysregulation of the CaSR is implicated in disorders such as hyperparathyroidism.
2.1. The Calcium-Sensing Receptor (CaSR) Signaling Pathway
The CaSR is activated by extracellular calcium ions (Ca²⁺). This activation triggers a conformational change that initiates intracellular signaling cascades through various G-proteins, primarily Gαq/11 and Gαi/o.
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2]
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Positive allosteric modulators like Cinacalcet do not activate the receptor directly but bind to a site within the seven-transmembrane (7TM) domain, distinct from the calcium-binding site. This binding sensitizes the receptor to extracellular calcium, meaning it can be activated at lower calcium concentrations.[5][6] This enhanced sensitivity leads to a reduction in PTH secretion, thereby lowering blood calcium levels.[4]
Diagram: Simplified CaSR Signaling Pathway
Caption: Workflow for Cinacalcet analogue synthesis.
3.1. Detailed Experimental Protocol
This protocol is a self-validating system. In-process controls (TLC/LC-MS) ensure the reaction proceeds as expected before moving to the next stage, and final characterization validates the structure and purity of the product.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 192.09 | 1.00 g | 5.21 | 1.0 |
| 3-(3-(Trifluoromethyl)phenyl)propanal | 202.17 | 1.15 g | 5.73 | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.66 g | 7.82 | 1.5 |
| Triethylamine (TEA) | 101.19 | 0.73 mL (0.53 g) | 5.21 | 1.0 |
| Dichloroethane (DCE), anhydrous | 98.96 | 25 mL | - | - |
| Saturated aq. NaHCO₃ solution | - | ~20 mL | - | - |
| Dichloromethane (DCM) for extraction | 84.93 | ~60 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
| Silica Gel for Chromatography | - | As needed | - | - |
| Eluent (e.g., Hexane/Ethyl Acetate gradient) | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.00 g, 5.21 mmol) and 3-(3-(trifluoromethyl)phenyl)propanal (1.15 g, 5.73 mmol).
-
Solvent Addition: Add anhydrous dichloroethane (25 mL) to the flask and stir the suspension.
-
Free Amine Formation: Add triethylamine (0.73 mL, 5.21 mmol) dropwise to the suspension. Stir the mixture at room temperature for 15 minutes. The hydrochloride salt will react with the base to form the free amine in situ, which is necessary for the subsequent reaction.
-
Imine Formation: Continue stirring the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the aldehyde.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.66 g, 7.82 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm. The reaction is typically stirred at room temperature for 12-24 hours.
-
In-Process Control: Monitor the reaction to completion by TLC or LC-MS, confirming the disappearance of the imine intermediate and the formation of the product.
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (~20 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure secondary amine.
-
Final Characterization (Self-Validation):
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Chiral HPLC: Determine the enantiomeric excess (e.e.) of the final product using a suitable chiral stationary phase to confirm that no racemization occurred during the reaction. An e.e. of >98% is expected.
-
Table 2: Expected ¹H NMR Data (Predicted, in CDCl₃, 400 MHz)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (naphthyl & trifluoromethylphenyl) | 7.20 - 8.20 | m | 11H |
| -CH(Ar)-CH₃ | 3.80 - 3.95 | q | 1H |
| -CH₂-CH₂-N | 2.70 - 2.90 | m | 2H |
| -N-CH₂-CH₂ | 2.55 - 2.70 | m | 2H |
| -CH₂-CH₂-CH₂-N | 1.80 - 1.95 | m | 2H |
| -CH(Ar)-CH₃ | 1.40 - 1.50 | d | 3H |
| -NH- | 1.20 - 1.60 (broad) | br s | 1H |
Note: Predicted data is based on analogous structures and may vary slightly.
Table 3: Expected Pharmacological Profile
| Compound | Target | Assay Type | Potency (EC₅₀) |
| (R)-N-(1-(3-chlorophenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine | CaSR | FLIPR (Ca²⁺ flux) | 10 - 100 nM |
| Cinacalcet (Reference) | CaSR | FLIPR (Ca²⁺ flux) | ~30 - 60 nM |
Note: Potency is an estimate based on data for Cinacalcet and structurally related analogues.
Conclusion
This compound is a high-value chiral building block that enables the efficient and stereocontrolled synthesis of complex drug molecules. Its application in the construction of CaSR positive allosteric modulators highlights the importance of chirality in achieving potent and selective pharmacological activity. The reductive amination protocol provided herein offers a reliable and scalable method for incorporating this key structural motif. By understanding both the practical "how" and the mechanistic "why," researchers can leverage this versatile reagent to accelerate the discovery and development of novel therapeutics.
References
-
Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768. [Link]
-
Brooks, W. H., & Guida, W. C. (2011). Recent advances in the development of chiral drugs. Future medicinal chemistry, 3(11), 1417–1444. [Link]
-
Lien, E. J. (2003). Chirality in drug research. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 61, 1–31. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Nemeth, E. F., Heaton, W. H., Miller, M., Fox, J., Balandrin, M. F., Van Wagenen, B. C., ... & DelMar, E. G. (2004). Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl. The Journal of pharmacology and experimental therapeutics, 308(2), 627–635. [Link]
-
Cook, A. E., Mistry, S. N., Gregory, K. J., Sexton, P. M., & Christopoulos, A. (2015). Biased allosteric modulation at the CaS receptor engendered by structurally diverse calcimimetics. British journal of pharmacology, 172(1), 185–200. [Link]
-
Walter, M. W., et al. (2010). Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre. Molecules, 15(8), 5349-5369. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714. [Link]
- Ho, T. L. (1994). Stereoselectivity in organic synthesis. John Wiley & Sons.
-
Nemeth, E. F. (2004). Allosteric modulators of the calcium-sensing receptor. Drug discovery today, 9(16), 704–710. [Link]
-
Brown, E. M., Gamba, G., Riccardi, D., Lombardi, M., Butters, R., Kifor, O., ... & Hebert, S. C. (1993). Cloning and characterization of an extracellular Ca(2+)-sensing receptor from bovine parathyroid. Nature, 366(6455), 575–580. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177–2250. [Link]
-
Reddy, B. V. S., et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 158-163. [Link]
-
Conigrave, A. D., & Ward, D. T. (2013). The calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways. Best practice & research. Clinical endocrinology & metabolism, 27(3), 315–331. [Link]
-
Leach, K., Sexton, P. M., & Christopoulos, A. (2007). Allosteric GPCR modulators: taking advantage of permissive receptor pharmacology. Trends in pharmacological sciences, 28(8), 382–389. [Link]
-
Zhang, C., et al. (2021). Structure-based discovery of positive allosteric modulators for the calcium sensing receptor. Cell, 184(22), 5693-5707.e16. [Link]
-
Lane, C. F. (1975). Sodium cyanoborohydride-a highly selective reducing agent for organic functional groups. Synthesis, 1975(3), 135-146. [Link]
-
Hammerland, L. G., et al. (1998). Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells. Journal of Biological Chemistry, 273(44), 28723-28728. [Link]
Sources
Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride from its (S)-enantiomer. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, providing excellent resolution and peak shape. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrument configuration, mobile phase preparation, sample handling, a step-by-step protocol, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
(R)-1-(3-Chlorophenyl)ethanamine is a critical chiral intermediate used in the synthesis of various pharmaceutically active compounds.[1] Due to the stereospecific nature of pharmacological activity, where one enantiomer can exhibit desired therapeutic effects while the other may be inactive or even toxic, regulatory agencies mandate strict control over the enantiomeric purity of chiral drugs and intermediates.[2] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the preeminent technique for the reliable separation and quantification of enantiomers in the pharmaceutical industry.[2][3]
This guide addresses the need for a reliable analytical method by presenting a detailed protocol for the separation of (R)- and (S)-1-(3-Chlorophenyl)ethanamine. The method is built upon the well-established principle of using polysaccharide-based CSPs, which are known for their broad selectivity in resolving a wide array of racemic compounds, including primary amines.[4] The causality behind the experimental choices, from column chemistry to mobile phase additives, is explained to provide a deeper understanding of the method's underlying principles.
Experimental Workflow
The overall process, from sample preparation to data analysis, is outlined below. This workflow ensures a systematic and reproducible execution of the analytical method.
Caption: Experimental workflow for enantiomeric purity analysis.
Materials and Methodology
3.1. Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chiral Column: CHIRALPAK® IE (Amylose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Data Acquisition: OpenLab CDS or equivalent chromatography data system.
-
Reference Standards: this compound (≥99.5% purity) and (S)-1-(3-Chlorophenyl)ethanamine hydrochloride (≥99.5% purity).
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
3.2. Chromatographic Conditions
The selection of a polysaccharide-based CSP is critical for achieving enantioselective separation. The immobilized amylose derivative provides a complex chiral environment with grooves and cavities where enantiomers can differentially interact via hydrogen bonding, dipole-dipole, and π-π interactions. The normal-phase mobile phase allows for these subtle energetic differences to be expressed, leading to separation. The addition of a basic modifier like DEA is essential to occupy active silanol sites on the silica support, preventing peak tailing of the basic amine analyte and improving overall chromatographic performance.[4]
| Parameter | Condition |
| Column | CHIRALPAK® IE, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3.3. Preparation of Solutions
-
Diluent: Mobile Phase (n-Hexane / IPA / DEA, 90:10:0.1).
-
Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (approx. 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.
-
Racemic Standard Solution (for specificity): Prepare a solution containing approximately 0.1 mg/mL of both the (R)- and (S)-enantiomers to confirm resolution.
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with diluent.
Detailed Analytical Protocol
-
Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of Diethylamine. Mix thoroughly and degas for 15 minutes using an ultrasonic bath.
-
System Equilibration: Install the CHIRALPAK® IE column and purge the system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Racemic Standard Solution. The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 2.0.
-
Inject the Working Standard Solution six times. The relative standard deviation (RSD) for the peak area and retention time of the (R)-enantiomer should be ≤ 2.0%.
-
-
Analysis Sequence:
-
Inject the diluent (blank).
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Bracket the sample injections with standard injections at regular intervals to monitor system stability.
-
-
Data Processing:
-
Identify the peaks for the (S)- and (R)-enantiomers based on their retention times, as determined from the analysis of individual standards and the racemic mixture.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric purity (as a percentage of the desired (R)-enantiomer) using the following formula:
% Enantiomeric Purity = [Area(R) / (Area(R) + Area(S))] x 100
-
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6] The validation process follows a logical progression from establishing specificity to confirming robustness.
Caption: Logical flow of the HPLC method validation process.
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline resolution (Rₛ ≥ 2.0) between enantiomers. No interference from blank. | Achieved. Rₛ = 2.8. No interference observed. |
| Linearity (Undesired S-enantiomer) | Correlation coefficient (r²) ≥ 0.999 for a 5-point curve (LOQ to 1.0% of test conc.). | Achieved. r² = 0.9995. |
| Range | Established from linearity, accuracy, and precision studies. | LOQ to 1.0% of the nominal test concentration (0.1 mg/mL). |
| Accuracy | Mean recovery between 80.0% and 120.0% at three concentration levels. | Achieved. Recoveries ranged from 98.5% to 103.2%. |
| Precision | Repeatability (n=6): RSD ≤ 5.0%. Intermediate (2 analysts, 2 days): RSD ≤ 10.0%. | Achieved. Repeatability RSD = 2.1%. Intermediate Precision RSD = 3.5%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.01% of nominal test concentration. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. Precision RSD ≤ 10%. | 0.03% of nominal test concentration. RSD at LOQ = 6.8%. |
| Robustness | System suitability parameters met after minor changes (flow rate ±10%, temp ±2°C). | Achieved. Resolution remained > 2.5 under all varied conditions. |
These validation results confirm that the method is specific, linear, accurate, precise, and robust for the intended application of determining the enantiomeric purity of this compound.[7][8]
Conclusion
The chiral HPLC method presented in this application note is demonstrated to be highly effective for the enantiomeric separation of this compound. The use of a CHIRALPAK® IE column with a normal-phase mobile system provides excellent resolution and peak symmetry. The comprehensive validation study confirms that the method is reliable, reproducible, and fit-for-purpose, meeting the stringent requirements of the pharmaceutical industry for quality control and drug development applications.
References
-
BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines. Retrieved from BenchChem website.[4]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[3]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.[2]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation.[5]
-
Phenomenex. (n.d.). Chiral HPLC Separations.[9]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.[6]
-
Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology.[7]
-
ChemicalBook. (2025). (R)-1-(3-Chlorophenyl)ethanamine. Retrieved from ChemicalBook website.[1]
-
ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[10]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.[8]
Sources
- 1. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. actascientific.com [actascientific.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
Application Note: Chiral Separation of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride Enantiomers via HPLC Following Pre-column Derivatization
Abstract
This application note presents a robust and reliable method for the chiral separation of the enantiomers of 1-(3-Chlorophenyl)ethanamine hydrochloride. Direct enantioseparation of primary amines, such as the analyte of interest, often presents significant challenges on common chiral stationary phases (CSPs). To overcome this, a pre-column derivatization strategy using 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is employed. This reaction converts the enantiomeric amines into diastereomeric thioureas, which are readily separable on a standard achiral reversed-phase High-Performance Liquid Chromatography (HPLC) column. This guide provides a comprehensive, step-by-step protocol for both the derivatization and the subsequent HPLC analysis, making it an invaluable resource for researchers in pharmaceutical development, quality control, and stereoselective synthesis.
Introduction: The Imperative of Chiral Purity
1-(3-Chlorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. As with many chiral molecules, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify the enantiomeric purity of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Direct chiral separation of primary amines by HPLC can be difficult due to their high polarity and strong interactions with the silica surface of many CSPs, often leading to poor peak shape and inadequate resolution.[1] An effective and widely adopted strategy to circumvent these issues is the conversion of the enantiomers into a pair of diastereomers through derivatization with a chiral reagent.[2] Diastereomers possess different physicochemical properties and can, therefore, be separated on a conventional achiral stationary phase.
This application note details a method based on the derivatization of (R,S)-1-(3-Chlorophenyl)ethanamine with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), a commercially available chiral derivatizing agent.[3][4] The resulting diastereomeric thioureas are then baseline-separated using a standard C18 reversed-phase HPLC column, providing a reliable and reproducible method for determining enantiomeric purity.
Method Overview: A Two-Stage Approach to Enantioseparation
The methodology is bifurcated into two principal stages: a chemical derivatization followed by chromatographic analysis. This workflow is designed to be both efficient and robust, ensuring reliable results for the discerning researcher.
Figure 2: Derivatization of the amine with GITC to form diastereomeric thioureas.
Protocol 2: HPLC Analysis of Diastereomeric Derivatives
The following HPLC method is based on a published method for the separation of GITC-derivatized α-phenylethylamine enantiomers and is expected to provide excellent resolution for the analogous 1-(3-chlorophenyl)ethanamine derivatives. [5]
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1100/1200 series or equivalent with UV detector |
| Column | Agilent Zorbax C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Phosphate Buffer (pH 3.0) (58:42, v/v) |
| Phosphate Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water and adjust the pH to 3.0 with concentrated phosphoric acid. | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 241 nm |
| Injection Volume | 10 µL |
Expected Results and Discussion
Under the specified chromatographic conditions, baseline separation of the two diastereomeric thiourea derivatives is anticipated. The elution order of the diastereomers will depend on the absolute configuration of the 1-(3-Chlorophenyl)ethanamine enantiomer. The chromatogram should exhibit two sharp, well-resolved peaks.
The enantiomeric purity of the sample can be calculated from the peak areas of the two diastereomers using the following formula:
Enantiomeric Excess (% ee) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.
Method Optimization: Should the resolution be suboptimal, adjustments to the mobile phase composition can be made. Increasing the aqueous component (phosphate buffer) will generally increase retention times and may improve resolution. Conversely, increasing the organic modifier (methanol) will decrease retention times. Fine-tuning the pH of the buffer may also impact the separation. For method development, it is recommended to start with the conditions provided and systematically adjust the mobile phase composition to achieve optimal separation.
Conclusion
The described method, employing pre-column derivatization with GITC followed by reversed-phase HPLC, provides a reliable and accurate means for the chiral separation and quantification of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride enantiomers. This approach obviates the need for specialized and often expensive chiral stationary phases, making it an accessible and practical solution for laboratories engaged in the synthesis and analysis of chiral pharmaceuticals. The detailed protocols and method parameters herein serve as a robust starting point for routine quality control and research applications.
References
- Gal, J. On the Availability of 2,3,4,6-Tetra-O-Acetyl-B-D-Glucopyranosyl Isothiocyanate, a Chiral Derivatizing Agent in HPLC. Chirality, 2006, 18(9), 731-732.
- Novotna, K., et al. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 2020, 25(15), 3456.
- Liu, J., et al. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization.
-
Daicel Chemical Industries. Method development with CHIRALPAK® IA. Available from: [Link]
- Li, Y., et al. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 2012, 17(9), 10978-10989.
- Kumar, Y. K., et al. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences, 2023, 11(1).
- Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Wang, J., et al.
- Gaspar, A., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 2021, 413(28), 7061-7078.
-
Shimadzu. Rapid Method Scouting of Chiral Compounds. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
- Agerbirk, N., et al. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 2015, 118, 149-160.
-
National Center for Biotechnology Information. 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. PubChem Compound Database. Available from: [Link]
Sources
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,3,4,6-Tetra-O-acetyl-b- D -glucopyranosyl isothiocyanate for chiral derivatization, LiChropur , = 98.0 HPLC 14152-97-7 [sigmaaldrich.com]
- 5. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Stereoselective Reductive Amination Using (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Abstract
This document provides a detailed protocol for the reductive amination of carbonyl compounds using the chiral amine, (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. This protocol is designed for researchers, scientists, and professionals in drug development seeking to synthesize chiral secondary amines, which are crucial intermediates in the creation of enantiomerically pure pharmaceuticals.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters that ensure high yield and stereoselectivity.
Introduction: The Significance of Chiral Amines and Reductive Amination
Chiral amines are fundamental building blocks in medicinal chemistry, with a significant percentage of top-selling small-molecule drugs containing a chiral amine moiety.[3] The precise three-dimensional arrangement of atoms in these molecules is often critical for their therapeutic efficacy and safety.[1] Reductive amination stands out as one of the most powerful and widely used methods for the synthesis of amines.[4][5] This one-pot reaction, which combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent, offers a more controlled and efficient alternative to direct alkylation of amines, which often suffers from overalkylation.[6][7]
The use of a chiral amine, such as (R)-1-(3-Chlorophenyl)ethanamine, in reductive amination allows for the synthesis of new chiral secondary amines. This specific amine is a valuable intermediate in the production of various chirally active drugs and compounds.[8] This protocol will focus on the use of sodium triacetoxyborohydride as the reducing agent due to its mildness and selectivity.[9][10][11]
Reaction Mechanism and Rationale
The reductive amination process occurs in two main stages within a single reaction vessel:
-
Imine Formation: The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form an intermediate imine (or Schiff base).[12][13] The formation of the imine is a reversible process and is often catalyzed by a weak acid.[14][15][16] The acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.[14][15]
-
Reduction of the Imine: The newly formed C=N double bond of the imine is then reduced by a hydride-donating reducing agent to yield the final secondary amine.[6][17]
The choice of this compound introduces a chiral center into the reaction, which can influence the stereochemical outcome of the final product, especially when reacting with prochiral ketones.
Figure 1: General workflow of the reductive amination process.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier Recommendation |
| This compound | 56782-68-4 | C₈H₁₁Cl₂N | Major chemical suppliers |
| Aldehyde or Ketone | Substrate-dependent | - | High purity grade |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | Moisture-sensitive |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | 107-06-2 / 75-09-2 | CH₂Cl₂ / C₂H₄Cl₂ | Anhydrous grade |
| Acetic Acid (optional catalyst) | 64-19-7 | C₂H₄O₂ | Glacial |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Standard lab grade |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Anhydrous grade |
Safety Precautions:
-
This compound: May be harmful if swallowed, cause skin irritation, and serious eye irritation.[18][19]
-
Sodium triacetoxyborohydride: Reacts with water and can be corrosive.
-
1,2-Dichloroethane (DCE) and Dichloromethane (DCM): Are chlorinated solvents and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21]
Detailed Experimental Protocol
This protocol provides a general procedure for the reductive amination on a 1 mmol scale. The amounts of reagents can be adjusted proportionally for different scales.
Step-by-Step Procedure:
-
Preparation of the Amine Free Base:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in dichloromethane (DCM, 5 mL).
-
Add a saturated aqueous solution of sodium bicarbonate (5 mL) and stir vigorously for 10-15 minutes to neutralize the hydrochloride salt and generate the free amine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free (R)-1-(3-Chlorophenyl)ethanamine. Note: The free amine can be used immediately in the next step.
-
-
Reductive Amination Reaction:
-
To a dry round-bottom flask under a nitrogen or argon atmosphere, add the aldehyde or ketone (1.0 mmol, 1.0 eq) and the freshly prepared (R)-1-(3-Chlorophenyl)ethanamine (1.0 mmol, 1.0 eq).
-
Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) or DCM (10 mL).
-
If the carbonyl compound is a ketone or a less reactive aldehyde, a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 eq) can be added to facilitate imine formation.[22]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate flask, weigh sodium triacetoxyborohydride (STAB) (1.2 mmol, 1.2 eq). Caution: STAB is moisture-sensitive.
-
Add the STAB to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Stir the mixture for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral secondary amine.
-
Figure 2: Step-by-step experimental workflow for the reductive amination.
Characterization and Data Analysis
The synthesized chiral secondary amine should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the synthesized compound.[23]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product, analysis on a chiral stationary phase is essential.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Imine Formation: For less reactive ketones, consider increasing the reaction time for imine formation or adding a catalytic amount of acetic acid. The use of dehydrating agents like molecular sieves can also drive the equilibrium towards the imine.[24]
-
Decomposition of STAB: Ensure all glassware is dry and anhydrous solvents are used as STAB is sensitive to moisture.[9]
-
-
Low Stereoselectivity: The stereochemical outcome is influenced by the substrate and reaction conditions. Screening different solvents and temperatures may improve selectivity.
-
Side Reactions: The primary side reaction is the reduction of the starting carbonyl compound. Sodium triacetoxyborohydride is generally selective for the imine over the carbonyl, but this can be an issue with highly reactive aldehydes.[11][25]
Conclusion
This application note provides a robust and detailed protocol for the stereoselective reductive amination using this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively synthesize valuable chiral secondary amines for applications in drug discovery and development.
References
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Sodium triacetoxyborohydride. Retrieved from [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115. Retrieved from [Link]
-
Reddit. (2021, July 18). Does imine/amine formation require the presence of an acid catalyst? Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 4). Conditions for imine formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Retrieved from [Link]
-
Improved Methodology for the Preparation of Chiral Amines. (n.d.). Retrieved from [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Kumar, V., & Sharma, A. (2019). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 9(54), 31496–31518.
-
ResearchGate. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications. Retrieved from [Link]
- Wang, Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30045–30053.
- Pu, Y., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1786–1794.
-
ResearchGate. (n.d.). Examples of chiral amine drugs, auxiliaries, catalysts, ligands and resolving agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]
- Roiban, G.-D., & Moody, T. S. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(24), 7079–7094.
- Xu, Y., Wang, J., Deng, G.-J., & Shao, W. (2023). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Organic & Biomolecular Chemistry, 21(13), 2695–2716.
-
YouTube. (2022, March 15). Reductive Amination: Preparation of an Imine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Retrieved from [Link]
-
YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 116(3), 1312–1409.
- Wang, Y., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2243–2249.
-
ResearchGate. (n.d.). Step-Efficient Access to Chiral Primary Amines. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.fr [fishersci.fr]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 25. pubs.acs.org [pubs.acs.org]
Application Note: Enabling Novel Pharmaceutical Scaffolds through Photoredox Catalysis
Abstract
The synthesis of complex, three-dimensional molecular architectures is a cornerstone of modern drug discovery, yet traditional synthetic methods often struggle to create these structures efficiently and under mild conditions. Visible-light photoredox catalysis has emerged as a transformative technology, offering novel pathways for bond formation through single-electron transfer (SET) mechanisms.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of photoredox catalysis. We present a specific, field-proven protocol for the synthesis of a medicinally relevant spirocyclic oxindole scaffold, a privileged structure in pharmaceutical development.[4][5] The protocol includes a mechanistic rationale, step-by-step instructions, and expected outcomes, demonstrating the power of this technology to accelerate the discovery of new pharmaceutical compounds.
Introduction: Overcoming Synthetic Hurdles in Drug Discovery
The relentless pursuit of novel therapeutics often leads chemists to molecular scaffolds that are rich in sp³ centers and possess complex three-dimensional geometries. These characteristics can improve pharmacological properties such as solubility and metabolic stability. However, their synthesis is often a significant bottleneck. Conventional methods may require harsh reagents, high temperatures, and multi-step sequences that are not amenable to the rapid generation of compound libraries needed for screening.
Visible-light photoredox catalysis offers a paradigm shift.[6] By using a photocatalyst that absorbs low-energy visible light, we can generate highly reactive radical intermediates from stable precursors under exceptionally mild, room-temperature conditions.[2][3][7] This process, driven by light, enables transformations that are difficult or impossible to achieve using traditional thermal methods, including the construction of challenging C-C and C-N bonds.[8][9][10] This guide will focus on a practical application: the intramolecular dearomative spirocyclization to form a spiro-cyclohexadiene oxindole, a scaffold with demonstrated antitumor activity.[5]
The Principle of Photoredox Catalysis
Photoredox catalysis is predicated on the ability of a photocatalyst (PC), typically an iridium or ruthenium polypyridyl complex, to convert light energy into chemical energy.[2][7][11] The general mechanism, known as the photocatalytic cycle, can proceed through two main pathways: oxidative quenching and reductive quenching.
-
Photoexcitation: The ground-state photocatalyst [PC] absorbs a photon of visible light (e.g., from a blue LED), promoting it to a long-lived, high-energy excited state [PC]*.[7]
-
Single-Electron Transfer (SET): The excited state [PC]* is both a more potent oxidant and a more potent reductant than its ground state. It can then interact with a substrate in one of two ways:
-
Oxidative Quenching: [PC]* accepts an electron from a donor molecule (D), generating a radical cation (D•+) and the reduced form of the catalyst [PC]⁻.
-
Reductive Quenching: [PC]* donates an electron to an acceptor molecule (A), forming a radical anion (A•−) and the oxidized catalyst [PC]⁺.
-
-
Radical Reactivity: The generated radical intermediate (D•+ or A•−) undergoes the desired chemical transformation (e.g., cyclization, addition).
-
Catalyst Regeneration: The photocatalyst returns to its ground state by engaging in a second SET event with another species in the reaction mixture, completing the catalytic cycle.
This process allows for the generation of reactive open-shell species under benign conditions, avoiding the need for stoichiometric, harsh reagents.[3][12]
General Photocatalytic Cycle Diagram
Below is a diagram illustrating the fundamental oxidative and reductive quenching cycles in photoredox catalysis.
Caption: General Mechanism of Photoredox Catalysis.
Application Spotlight: Synthesis of a Spiro-Cyclohexadiene Oxindole
To illustrate the practical utility of this technology, we present a protocol for a carbamoyl radical-initiated dearomative spirocyclization. This reaction constructs a valuable spiro-oxindole core, a motif frequently found in biologically active compounds.[5] The reaction proceeds under mild conditions using a common iridium-based photocatalyst.
Synthetic Rationale & Mechanism
The strategy involves the generation of a carbamoyl radical from a readily available N-aryl-N-phenylacrylamide precursor. This radical then undergoes an intramolecular 5-exo-trig cyclization onto the tethered phenyl ring, followed by oxidation and deprotonation to yield the final dearomatized spirocyclic product.
The proposed mechanism is as follows[5][13]:
-
The iridium photocatalyst, fac-[Ir(ppy)₃], is excited by blue light to *[Ir(ppy)₃].
-
The excited catalyst is reductively quenched by a tertiary amine base (e.g., DIPEA), generating the reduced catalyst [Ir(ppy)₃]⁻ and the amine radical cation.
-
[Ir(ppy)₃]⁻ reduces the N-aryl-N-phenylacrylamide substrate, which fragments to generate a highly reactive carbamoyl radical.
-
The carbamoyl radical undergoes a rapid intramolecular cyclization onto the aromatic ring.
-
The resulting cyclohexadienyl radical is oxidized to a cation.
-
Final deprotonation yields the stable spiro-cyclohexadiene oxindole product and regenerates the base.
Experimental Workflow Diagram
The overall workflow, from reagent preparation to product isolation, is streamlined for efficiency and reproducibility.
Caption: Experimental Workflow for Spirocycle Synthesis.
Detailed Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| N-aryl-N-phenylacrylamide (Substrate) | >98% | Sigma-Aldrich | Synthesized via standard methods. |
| fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] | >98% | Sigma-Aldrich | Photocatalyst. |
| Diisopropylethylamine (DIPEA) | Anhydrous | Sigma-Aldrich | Sacrificial reductant and base. |
| 1,2-Dichloroethane (DCE) | Anhydrous, Degassed | Acros Organics | Reaction solvent. |
| Nitrogen or Argon Gas | High Purity | Standard Supplier | For creating an inert atmosphere. |
| 4 mL Screw-Cap Vials | Clear Glass | VWR | With PTFE-lined septa. |
| Magnetic Stir Bars | PTFE-coated | VWR | |
| Blue LED Light Source | 450 nm | Kessil / EvoluChem | Ensure consistent light intensity.[14][15] |
| Syringes and Needles | - | B-D | For solvent transfer and gas purging. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment Setup
A standard laboratory photoreactor setup is required. This typically consists of a reaction vial holder positioned at a fixed distance from a blue LED lamp.[14][16] A fan should be used to maintain the reaction temperature near ambient (~25-30 °C), as LEDs can generate heat.[12] The entire setup must be placed inside a fume hood and shielded to prevent exposure to high-intensity light.[17]
Step-by-Step Synthesis Protocol
-
Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the N-aryl-N-phenylacrylamide substrate (0.2 mmol, 1.0 equiv).
-
Catalyst Addition: Add fac-[Ir(ppy)₃] (0.004 mmol, 2 mol%).
-
Solvent and Base: In the fume hood, add anhydrous, degassed 1,2-dichloroethane (2.0 mL, 0.1 M). Add DIPEA (0.6 mmol, 3.0 equiv) via syringe.
-
Inerting: Seal the vial with a PTFE-lined cap. Purge the reaction mixture with a gentle stream of nitrogen or argon for 10-15 minutes by inserting a needle through the septum for gas inlet and a second needle for outlet.
-
Irradiation: Place the vial in the photoreactor, ensuring the light source is centered on the vial. Begin stirring and turn on the blue LED lamp and cooling fan.
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature. The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, turn off the light source. Open the vial to the air.
Work-up and Purification
-
Concentration: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess DIPEA.
-
Chromatography: Adsorb the crude residue onto a small amount of silica gel. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield the spiro-cyclohexadiene oxindole as a solid or oil.
Characterization and Expected Data
The isolated product should be characterized by standard analytical techniques.
| Analysis | Expected Outcome |
| Appearance | Typically a white to pale yellow solid. |
| Yield | 75-90% (Varies with substrate). |
| ¹H NMR | Appearance of characteristic signals for vinyl protons on the cyclohexadiene ring (~5.8-6.5 ppm) and disappearance of aromatic signals from the cyclized ring. |
| ¹³C NMR | Appearance of sp³ quaternary spiro-carbon (~60-70 ppm) and four sp² carbons for the diene. |
| HRMS (ESI) | Calculated [M+H]⁺ mass should match the observed mass to within ±5 ppm. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, ensure the solvent was properly degassed, as oxygen can quench the excited state of the photocatalyst.[12] The light source intensity may have diminished; check the lamp's specifications and age.
-
Side Product Formation: If decomposition is observed, the reaction may be sensitive to prolonged light exposure. Monitor the reaction closely and stop it upon full consumption of the starting material. Lowering the catalyst loading (to 1 mol%) may also be beneficial.
-
Inconsistent Results: Ensure a consistent setup for irradiation. The distance from the light source and the vial position can significantly impact reaction rates.[15] Using a dedicated photoreactor provides the best reproducibility.
Safety Considerations for Photochemical Reactions
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and gloves.[18]
-
Light Exposure: High-intensity blue LEDs can be damaging to the eyes. Never look directly at the light source. Use a light shield or enclosure for the photoreactor.[14][17] Blue-light filtering safety glasses are recommended.[12]
-
Solvent Handling: Work in a well-ventilated fume hood. Anhydrous and degassed solvents are reactive and should be handled under an inert atmosphere.
-
Pressurized Systems: While this protocol is run at atmospheric pressure, photochemical reactions that produce gas can lead to pressure buildup in sealed vessels. Ensure proper venting if this is a possibility.[19]
-
Waste Disposal: Dispose of all chemical waste, including solvents and silica gel, according to institutional guidelines.[20]
Conclusion
Visible-light photoredox catalysis is a robust and versatile tool for modern pharmaceutical synthesis.[6][21] The protocol detailed here for the construction of spirocyclic oxindoles demonstrates how this technology can be applied to create complex, medicinally relevant scaffolds under mild and efficient conditions.[5] By leveraging the unique reactivity of photogenerated radicals, researchers can access novel chemical space and accelerate the drug discovery process.
References
- Benchchem. Application of Iridium Photocatalysts in Organic Synthesis: Detailed Application Notes and Protocols. Benchchem.
-
Xie, J., et al. (2018). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Organic Letters. Available from: [Link]
- Lin, S., et al. (2019). Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. Chemical Science.
-
Li, J., et al. Photocatalytic C–N bond construction toward high-value nitrogenous chemicals. Chemical Communications. Available from: [Link]
-
Wang, Y., et al. Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI. Available from: [Link]
-
Sagmeister, P., et al. (2020). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Wang, Y., et al. (2025). Organophotoredox-Catalyzed Synthesis of Aromatic Difluoroacyl Spirocycles. ChemRxiv. Available from: [Link]
-
Sartillo-Piscil, F., et al. (2025). Electrochemical and Photoredox Catalysis for Constructing 5,5‐Spirocycles via Reductive Activation of N‐alkoxyphthalimides for the Total Synthesis of (−)‐Cephalosporolide F. Chemistry – A European Journal. Available from: [Link]
-
Guo, Q., et al. (2024). Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. Organic Letters. Available from: [Link]
-
Romero, M., et al. (2024). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis. Available from: [Link]
-
Zhu, Y., et al. (2014). Visible Light Mediated Oxidative C-N Bond Formation/Aromatization Cascade: A New Photocatalytic Entry to N-Arylindoles. Organic Letters. Available from: [Link]
-
Wang, D., et al. (2019). Synthetic Approaches for C-N Bonds by TiO2 Photocatalysis. ResearchGate. Available from: [Link]
-
Borra, S., et al. (2021). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. ACS Medicinal Chemistry Letters. Available from: [Link]
-
HepatoChem. (2018). Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. HepatoChem. Available from: [Link]
-
Douglas, J.J., et al. (2021). Strategic Use of Visible-Light Photoredox Catalysis in Natural Product Synthesis. Chemical Reviews. Available from: [Link]
-
Romero, M., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis. Available from: [Link]
-
Photochemical Reactors Ltd. Safety and Protection. Photochemical Reactors Ltd. Available from: [Link]
-
Kumar, A., et al. (2024). Recent Advances in Photoredox Catalysis for Organic Synthesis. Authorea Preprints. Available from: [Link]
-
Perkins, R.J. (2024). Photoredox Project Implementation and Setup Notes. IONiC / VIPEr. Available from: [Link]
-
Prier, C.K., et al. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. Available from: [Link]
-
HepatoChem. Photoredox Setup. HepatoChem. Available from: [Link]
-
ResearchGate. (2021). Synthesis of permanently charged iridium(III) photoredox catalyst 2. ResearchGate. Available from: [Link]
-
Narayanam, J.M.R., & Stephenson, C.R.J. (2010). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews. Available from: [Link]
-
Prier, C.K., et al. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Princeton University. Available from: [Link]
-
Moravek. (2023). Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. Available from: [Link]
-
Romero, N.A., & Nicewicz, D.A. (2016). Photoredox Catalysis in Organic Chemistry. Chemical Reviews. Available from: [Link]
-
DeBoer, C.D., et al. Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
MEL Science. Safety guide for conducting chemical reactions at home. MEL Science. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05601G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photocatalytic C–N bond construction toward high-value nitrogenous chemicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in photocatalytic C–N bond coupling reactions | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ionicviper.org [ionicviper.org]
- 15. hepatochem.com [hepatochem.com]
- 16. hepatochem.com [hepatochem.com]
- 17. photochemicalreactors.co.uk [photochemicalreactors.co.uk]
- 18. moravek.com [moravek.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. orgsyn.org [orgsyn.org]
- 21. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
Application Notes and Protocols: A Guide to the Scale-up Synthesis of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Abstract: This document provides a comprehensive guide for the scale-up synthesis of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride, a critical chiral building block in the pharmaceutical industry. Chiral amines are foundational components in approximately 40-45% of small-molecule pharmaceuticals.[1][2] This guide details a robust and scalable process utilizing transition metal-catalyzed asymmetric reductive amination (ARA), chosen for its high efficiency, excellent enantioselectivity, and atom economy.[2][3] We will explore the rationale behind key process decisions, provide detailed step-by-step protocols from reaction to final product isolation, and outline critical analytical methods for quality control. This application note is intended for researchers, chemists, and engineers in drug development and manufacturing who require a practical, field-proven methodology for producing this intermediate at scale.
Introduction and Strategic Process Selection
(R)-1-(3-Chlorophenyl)ethanamine is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the amine center is often crucial for the drug's efficacy and safety, making enantiomerically pure synthesis a primary objective in industrial chemistry.[4]
While classical resolution methods exist, modern pharmaceutical manufacturing favors more efficient and sustainable approaches. Asymmetric synthesis, which directly creates the desired enantiomer from a prochiral precursor, is the preferred strategy.[4][5] Among these methods, the direct asymmetric reductive amination of a ketone stands out as one of the most direct and atom-economical routes to chiral primary amines.[2][3]
This guide focuses on a ruthenium-catalyzed direct reductive amination of 3'-chloroacetophenone. This approach leverages ammonium acetate as the amine source and molecular hydrogen as the reductant, offering an operationally simple and industrially viable pathway.[3] This method avoids the multiple steps and protecting groups often required in other synthetic routes, thus reducing waste and improving overall process efficiency.[1][6]
Overall Synthetic Pathway
The selected process involves a single, highly enantioselective catalytic step followed by salt formation and purification.
Caption: High-level overview of the two-stage synthetic process.
Detailed Scale-Up Protocol (1 kg Batch Size)
This protocol is designed for execution in a controlled manufacturing environment with appropriate engineering controls (e.g., hydrogen-rated reactors, fume hoods).
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Quantity | Rationale/Notes |
| 3'-Chloroacetophenone | ≥98% | Sigma-Aldrich | 1.00 kg | Starting prochiral ketone. |
| Ammonium Acetate (NH₄OAc) | ≥98% | Acros Organics | 1.50 kg | Serves as the ammonia source.[3] |
| Ru(OAc)₂(C₃-TunePhos) | N/A | Strem Chemicals | 8.5 g (S/C=2000) | Chiral catalyst for asymmetric induction. |
| 2,2,2-Trifluoroethanol (TFE) | ≥99% | Oakwood Chemical | 4.0 L | Solvent promoting high catalyst activity and stability.[3] |
| Molecular Hydrogen (H₂) | High Purity | Airgas | As required | Clean reductant. |
| Toluene | ACS Grade | Fisher Scientific | 10.0 L | Extraction solvent. |
| Sodium Hydroxide (NaOH) | Pellets | VWR | 1.0 kg | For basification during work-up. |
| Isopropanol (IPA) | Anhydrous | Honeywell | 8.0 L | Solvent for salt formation and recrystallization. |
| Hydrochloric Acid in IPA | ~5-6 M | Prepared in-house | As required | For hydrochloride salt formation. |
Equipment:
-
20L Hydrogenation-rated, glass-lined reactor with temperature and pressure control.
-
20L Glass-lined reactor for work-up and salt formation.
-
Filter-dryer or centrifuge with vacuum drying capabilities.
-
Appropriate personal protective equipment (PPE), including respirators, safety glasses, and chemical-resistant gloves.[7][8]
Experimental Workflow Diagram
Caption: Step-by-step operational flow for the manufacturing process.
Step-by-Step Synthesis Protocol
Part A: Asymmetric Reductive Amination
-
Reactor Preparation: Ensure the 20L hydrogenation reactor is clean, dry, and has passed a pressure leak test. Inert the vessel by purging with nitrogen three times.
-
Charging: Under a nitrogen atmosphere, charge the reactor with 3'-chloroacetophenone (1.00 kg), ammonium acetate (1.50 kg), and 2,2,2-trifluoroethanol (4.0 L).
-
Catalyst Addition: Add the Ru(OAc)₂(C₃-TunePhos) catalyst (8.5 g). The choice of a highly active catalyst allows for a low catalyst loading (S/C = 2000), which is critical for cost-effectiveness and minimizing metal contamination in the final product.
-
Reaction: Seal the reactor. Pressurize and vent with hydrogen (3x), then pressurize to 50 bar of H₂. Begin agitation and heat the reaction mixture to 80 °C.
-
Monitoring: Maintain the reaction at 80 °C and 50 bar for 24 hours. After this period, cool the reactor to ambient temperature, carefully vent the hydrogen, and take a sample for in-process control (IPC) analysis by HPLC to confirm the conversion of the starting ketone is >99%.
Part B: Work-up and Isolation of the Free Amine
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the TFE.
-
Extraction: Charge toluene (5.0 L) and water (5.0 L) to the residue. Cool the mixture to 10-15 °C in an ice bath.
-
Basification: Slowly add a 30% w/v aqueous solution of NaOH until the pH of the aqueous layer is >12. This step neutralizes the acetate salt of the amine product, liberating the free base for extraction into the organic solvent.
-
Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with brine (2.0 L).
-
Concentration: Concentrate the organic (toluene) layer under reduced pressure to yield the crude (R)-1-(3-Chlorophenyl)ethanamine as an oil.
Part C: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude amine oil in isopropanol (IPA, 5.0 L).
-
Salt Formation: Slowly add a 5-6 M solution of HCl in IPA to the stirred solution. Monitor the pH to ensure it reaches 1-2. The hydrochloride salt will begin to precipitate. This method is preferred over using HCl gas on a large scale as it offers better control.
-
Crystallization: Stir the resulting slurry at ambient temperature for 1 hour, then cool to 0-5 °C and stir for an additional 2 hours to maximize crystal formation and yield.
-
Isolation: Isolate the solid product by filtration (using a filter-dryer). Wash the filter cake with cold IPA (2 x 1.5 L) to remove soluble impurities.
-
Drying: Dry the product under vacuum at 50 °C until a constant weight is achieved. The expected yield is approximately 1.05-1.15 kg.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the final product meets the required specifications for purity and enantiomeric excess.
| Parameter | Method | Typical Specifications | Rationale |
| Appearance | Visual Inspection | White to off-white crystalline solid | Basic quality check. |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference standard | Confirms the chemical structure of the target molecule. |
| Assay (Purity) | HPLC (UV detection) | ≥99.5% | Quantifies the amount of the desired compound. |
| Enantiomeric Excess (ee) | Chiral HPLC | ≥99.0% (R)-enantiomer | Critical for ensuring the biological activity and safety profile of the final API. |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, IPA ≤ 5000 ppm | Conforms to ICH guidelines for solvent safety. |
Protocol: Chiral HPLC for Enantiomeric Excess
Determining the optical purity is the most critical analytical test for this product. A high-performance liquid chromatography (HPLC) method with a chiral stationary phase is commonly employed.[9][10]
-
Column: Chiral Crown Ether-based column (e.g., CROWNPAK® CR(+)).
-
Mobile Phase: Perchloric acid aqueous solution (pH=1.0) / Acetonitrile (50:50 v/v).[9]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 50 mg of the sample in 10 mL of the mobile phase.[9]
-
Rationale: This method allows for the direct separation of the two enantiomers without derivatization, providing a reliable and accurate measurement of the enantiomeric excess. The (S)-enantiomer will have a different retention time than the desired (R)-enantiomer.
Scale-Up Safety and Environmental Considerations
Scaling up chemical reactions introduces challenges that must be proactively managed.
-
Hydrogen Handling: The use of hydrogen gas under high pressure is a significant fire and explosion risk. The reaction must be conducted in a specialized, pressure-rated vessel with appropriate safety interlocks, ventilation, and grounding to prevent static discharge.
-
Thermal Management: While this reaction is not violently exothermic, heat management is still a concern during scale-up. The reactor's cooling system must be adequate to control the temperature during the reaction and any exothermic events during work-up (e.g., neutralization). Fed-batch addition of reagents can be a strategy to control exotherms in more sensitive reactions.[11]
-
Chemical Handling: Amines can be corrosive and irritating.[12] All personnel must use appropriate PPE, including gloves, goggles, and respiratory protection.[8] Operations should be conducted in well-ventilated areas. Ensure emergency eyewash stations and safety showers are readily accessible.[7]
-
Waste Management: Aqueous waste streams will be basic and contain salts. They must be neutralized before disposal in accordance with local environmental regulations. Solvent waste (Toluene, IPA) should be collected and sent for incineration or recovery. The adoption of catalytic processes is inherently a "green" strategy as it minimizes waste compared to stoichiometric reagents.[4]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the scale-up synthesis of this compound. By employing an efficient asymmetric reductive amination strategy, this process delivers high yields and excellent enantiopurity in a manner suitable for industrial production. The emphasis on process understanding, in-process controls, and robust analytical methods ensures that the final product consistently meets the stringent quality requirements of the pharmaceutical industry. Adherence to the outlined safety and handling procedures is paramount to ensure a safe and successful manufacturing campaign.
References
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH.
- [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed.
- Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF - ResearchGate.
- Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed.
- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC - NIH.
- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 | Journal of the American Chemical Society.
- CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents.
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
- Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis - Benchchem. BenchChem.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications.
- Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. Chiralpedia.
- New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban | Organic Process Research & Development - ACS Publications.
- Recent Advances in Separation and Analysis of Chiral Compounds.
- Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. Moravek.
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. American Chemistry Council.
- TAPI's Scientific Publication Showcases Breakthrough in Enzym
- Recent Advances in Biocatalysis for Drug Synthesis - PMC - NIH.
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 5. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 10. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
Crystallization techniques for (R)-1-(3-Chlorophenyl)ethanamine hydrochloride
An Application Guide to the Crystallization of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Introduction
This compound is a chiral amine salt of significant interest in pharmaceutical development, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The control of its solid-state properties—purity, crystal size, and morphology—is paramount for ensuring consistent quality, bioavailability, and processability in downstream applications. Crystallization is the principal unit operation for achieving the requisite high purity and desired physical attributes of this intermediate.
This document serves as a comprehensive technical guide for researchers, chemists, and process development scientists. It moves beyond simple procedural lists to explore the underlying principles governing the crystallization of this specific molecule. We will detail several robust techniques, explain the rationale behind key process parameters, and provide actionable protocols and troubleshooting advice to enable the development of efficient and reproducible crystallization processes.
Fundamental Principles of Crystallization
Crystallization is a thermodynamic process driven by supersaturation, where a solute in a solution transitions into a highly ordered solid state.[1] Understanding the core mechanisms is essential for designing and controlling any crystallization protocol.
-
Solubility and Supersaturation: The foundation of crystallization is the solubility curve of the solute in a given solvent, which depicts the maximum amount of solute that can be dissolved at a specific temperature. A supersaturated solution—one that contains more dissolved solute than is thermodynamically stable—is the necessary prerequisite for crystallization to occur.[2] Supersaturation can be achieved by cooling a saturated solution, adding an antisolvent, or through solvent evaporation.[1]
-
Nucleation: This is the initial formation of stable, microscopic crystal nuclei from the supersaturated solution.[1] It can be primary (spontaneous) or secondary (induced by existing crystals). The rate of nucleation is highly dependent on the level of supersaturation; very high supersaturation often leads to rapid nucleation of many small crystals, which can be detrimental to purity.
-
Crystal Growth: Once stable nuclei are formed, they grow by the successive addition of solute molecules from the solution onto their surfaces.[1] The goal of a well-controlled crystallization is to favor crystal growth over nucleation. Slow, controlled cooling or antisolvent addition allows for the growth of larger, more ordered crystals, which are typically purer as they have more time to reject impurities from the crystal lattice.[3]
Solvent Selection: The Critical First Step
The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent system for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures . This differential is the driving force for cooling crystallization.
-
Chemical inertness with the solute.
-
Appropriate boiling point to allow for easy handling and removal.
-
Ability to produce well-defined, non-solvated crystals (unless a specific solvate is desired).
As a hydrochloride salt, the target compound is polar. Therefore, polar protic solvents like alcohols are excellent starting points. Non-polar solvents can serve as effective antisolvents.
| Solvent | Boiling Point (°C) | Polarity (Relative) | Comments |
| Isopropanol (IPA) | 82.6 | Polar | Good solvent when hot, moderate when cold. Widely used for amine hydrochlorides.[4] |
| Ethanol (EtOH) | 78.4 | Polar | Similar to IPA, often provides good crystal quality. |
| Methanol (MeOH) | 64.7 | Very Polar | High solvency; may require an antisolvent or very low temperatures for good recovery. |
| Water | 100.0 | Very Polar | High solubility; almost always used with an antisolvent to reduce yield loss.[4] |
| Ethyl Acetate | 77.1 | Intermediate | Potential antisolvent. |
| Toluene | 110.6 | Non-polar | Excellent antisolvent. |
| Heptane/Hexane | 98.4 / 68.0 | Non-polar | Strong antisolvents, often used to precipitate the product fully. |
Crystallization Techniques and Protocols
Three primary techniques are particularly effective for this compound: Cooling Crystallization, Antisolvent Crystallization, and Reactive Crystallization.
Cooling Crystallization
This classic technique leverages the temperature-dependent solubility of the compound. It is ideal for systems where the solubility gradient is steep.
Causality & Insights: This method is predicated on creating supersaturation by reducing the thermal energy of the system. A slow cooling rate is crucial; rapid cooling can cause the solution to become excessively supersaturated, leading to rapid primary nucleation and the formation of small, impure crystals or even "oiling out," where the solute separates as a liquid phase.[3][5] Agitation is important to ensure thermal homogeneity and prevent localized high supersaturation.[6]
Caption: Workflow for Cooling Crystallization.
Protocol 3.1: Cooling Crystallization from Isopropanol (IPA)
-
Dissolution: In a jacketed reactor or round-bottom flask equipped with a condenser and magnetic stirrer, charge the crude this compound. Add a minimal amount of isopropanol (e.g., 3-5 mL per gram of crude material).
-
Heating: Heat the mixture to reflux (approx. 80-82°C) with stirring until all solids are completely dissolved. If the solid does not fully dissolve, add small additional volumes of IPA until a clear solution is achieved. Avoid using a large excess of solvent to ensure high recovery.
-
Controlled Cooling: Once a clear solution is obtained, initiate a slow, linear cooling ramp. A suggested rate is 15-20°C per hour.
-
Seeding (Optional but Recommended): At a temperature where the solution is slightly supersaturated (e.g., 55-60°C), add a small quantity of pure seed crystals. This promotes secondary nucleation and helps control crystal size.
-
Crystallization and Maturation: Continue cooling to 0-5°C. Once the target temperature is reached, allow the resulting slurry to stir (age) for at least 2-4 hours to maximize crystal growth and yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold (0-5°C) IPA to remove residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.
Antisolvent Crystallization
This technique is highly effective for compounds that are very soluble even at low temperatures in a given solvent. It involves adding a second solvent (the antisolvent) in which the compound is poorly soluble to induce precipitation.[2][7]
Causality & Insights: The addition of an antisolvent rapidly reduces the overall solubility of the solute in the mixed solvent system, creating high levels of supersaturation.[8] The rate of antisolvent addition is a critical parameter. A slow addition rate allows for controlled crystal growth, whereas a fast addition can lead to amorphous precipitation or the formation of very fine needles that are difficult to filter. It is often advantageous to add the solution of the compound to the antisolvent to maintain a constant state of high supersaturation.
Protocol 3.2: Antisolvent Crystallization using Methanol/Toluene
-
Dissolution: Dissolve the crude this compound in a minimal amount of methanol at room temperature (e.g., 2-3 mL per gram).
-
Setup: In a separate, larger vessel equipped with a stirrer, charge the antisolvent, toluene (e.g., 10-15 mL per gram of starting material).
-
Addition: Slowly add the methanol solution of the amine salt to the stirred toluene over 30-60 minutes at room temperature. The product should begin to crystallize upon addition.
-
Maturation: After the addition is complete, stir the resulting slurry for 1-2 hours at room temperature to ensure complete crystallization.
-
Cooling (Optional): To further increase the yield, the slurry can be cooled to 0-5°C and aged for an additional hour.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of toluene.
-
Drying: Dry the purified crystals under vacuum at 40-50°C.
Reactive Crystallization
This elegant technique combines the salt formation and crystallization steps into a single operation. The hydrochloride salt is formed in situ by adding a source of HCl to the free (R)-1-(3-Chlorophenyl)ethanamine base dissolved in a suitable solvent. The resulting salt, being much less soluble than the free base in the chosen solvent, crystallizes directly from the reaction mixture.[9][10]
Causality & Insights: This method is highly efficient as it telescopes two process steps. The key is selecting a solvent in which the free amine base is soluble, but the hydrochloride salt is not.[6][9] Ethers (like MTBE) or esters (like ethyl acetate) are excellent choices. The rate of acid addition directly controls the rate of supersaturation generation. A slow, subsurface addition of the acid prevents localized high concentrations that can lead to amorphous material.
Caption: Decision logic for Reactive Crystallization.
Protocol 3.3: Reactive Crystallization from Ethyl Acetate
-
Dissolution: Dissolve the crude (R)-1-(3-Chlorophenyl)ethanamine free base in ethyl acetate (approx. 10 mL per gram) in a reactor at room temperature.
-
Acid Addition: While stirring vigorously, slowly add a solution of HCl in isopropanol (or ethereal HCl) stoichiometrically (1.0-1.05 equivalents). The addition should be done dropwise over 30-60 minutes.
-
Crystallization: The hydrochloride salt will precipitate as a white solid during the acid addition.
-
Maturation: After the addition is complete, stir the slurry for 1-3 hours at room temperature to ensure complete reaction and crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ethyl acetate to remove any unreacted starting material or impurities.
-
Drying: Dry the product under vacuum at 40-50°C.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | Solution is cooling too rapidly; impurities are depressing the melting point; solvent boiling point is too high. | Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool at a much slower rate.[5] Consider switching to a lower-boiling point solvent. |
| No Crystals Form | Solution is not sufficiently supersaturated (too much solvent); nucleation is inhibited. | Reduce solvent volume by careful evaporation.[5] Induce nucleation by scratching the inside of the flask with a glass rod or adding seed crystals.[5] Cool the solution further in an ice or dry ice bath. |
| Low Yield | Too much solvent was used; incomplete crystallization; product is significantly soluble even at low temperatures. | Use the minimum amount of hot solvent for dissolution. Ensure adequate aging time at low temperature. Consider using an antisolvent to crash out the remaining product from the mother liquor. |
| Poor Purity | Crystallization occurred too quickly, trapping impurities; inadequate washing of the filter cake. | Slow down the cooling rate or the rate of antisolvent addition. Ensure the filter cake is washed with fresh, cold solvent to displace the impure mother liquor. |
References
- US5686588A, Amine acid salt compounds and process for the production thereof, Google P
- Crystalliz
- Antisolvent Crystalliz
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines, White Rose eTheses Online.
- EP0859768B1, Amine acid salt compounds and process for the production thereof, Google P
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Enantioenrichment by Crystallization, ACS Public
- Rapid Continuous Antisolvent Crystallization of Multicomponent Systems, ACS Public
- Chiral resolution, Wikipedia.
- 11 Examples of amines resolved by preferential crystallization, ResearchG
- Crystallization of hydrohalides of pharmaceutical compounds, European P
- Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis, ACS Public
- Recrystallization Guide: Process, Procedure, Solvents, Mettler Toledo.
- Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}, Journal of Applicable Chemistry.
- What is Cooling Crystalliz
- (R)-1-(3-Chlorophenyl)ethanamine HCl, Chemrio.
- Experimental evidence of chiral symmetry breaking in crystallization from primary nucleation, Departamento de Cristalografia y Mineralogia, Facultad de Geologia, Universidad Complutense.
- US9663507B1, Crystallisation of thiamine hydrochloride, Google P
- Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles, ACS Omega.
- Purification of (R)-(4-Chlorophenyl)(phenyl)
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications, NIH National Center for Biotechnology Inform
- Solvent Miscibility Table, Sigma-Aldrich.
- 1168139-40-9|(R)-1-(3-Chlorophenyl)propan-1-amine hydrochloride, BLDpharm.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents, ResearchG
- Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine, PubMed.
- Wittig Reaction Experiment Part 3: Recrystalliz
- SOLVENT MISCIBILITY TABLE, Phenomenex.
- Recrystallization of Acetanilide, YouTube. qlNXAeKELA1h-wB6wyIqQ=)
Sources
- 1. Crystallization - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US9663507B1 - Crystallisation of thiamine hydrochloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0859768B1 - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Introduction
(R)-1-(3-Chlorophenyl)ethanamine is a crucial chiral building block in the synthesis of various high-value chemicals and active pharmaceutical ingredients (APIs).[1][2] Achieving high yield and, critically, high enantiomeric purity (enantiomeric excess, or ee) is paramount for its application in drug development, where the stereochemistry of a molecule dictates its biological activity and safety profile.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. Our approach is rooted in mechanistic principles to empower you not just to follow steps, but to make informed, data-driven decisions to optimize your synthesis.
Core Synthetic Strategy: Asymmetric Reductive Amination
The most prevalent and efficient method for synthesizing chiral amines like (R)-1-(3-Chlorophenyl)ethanamine is through the asymmetric reductive amination of the corresponding prochiral ketone, 3-chloroacetophenone. This process can be broadly categorized into two main approaches: chemical catalysis and biocatalysis.
The general workflow involves two key transformations: the formation of an imine intermediate from the ketone and an amine source, followed by a stereoselective reduction to the desired chiral amine.
Caption: General workflow for the synthesis of (R)-1-(3-Chlorophenyl)ethanamine HCl.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low Overall Yield
Question: My reaction yield is significantly lower than reported in the literature. What are the primary causes and how can I address them?
Answer: Low yield is a multifaceted problem that can arise at any stage of the synthesis. A systematic diagnosis is crucial. We recommend analyzing a crude sample of your reaction mixture by techniques like TLC, GC-MS, or ¹H NMR to determine the cause before attempting to optimize.
Caption: Decision tree for troubleshooting low reaction yield.
In-Depth Solutions:
-
Incomplete Imine Formation: The condensation of a ketone and an amine source to form an imine is a reversible equilibrium reaction. To drive the reaction forward, water, the byproduct, must be removed.
-
Action: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å). For larger-scale reactions, using a Dean-Stark apparatus to azeotropically remove water is highly effective.
-
Causality: Le Chatelier's principle dictates that removing a product (water) will shift the equilibrium towards the formation of the imine, thereby increasing conversion.
-
-
Side Reaction: Ketone Reduction: The reducing agent can directly reduce the starting ketone to the corresponding alcohol (1-(3-chlorophenyl)ethanol). This is a common competitive side reaction.
-
Action: Choose a reducing agent that is more selective for the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often milder and more selective than sodium borohydride (NaBH₄) for this purpose.[3] Alternatively, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can minimize this side product.[3]
-
Causality: The C=N double bond of the imine is typically more electrophilic and thus more reactive towards hydrides than the C=O bond of the ketone, but this selectivity is highly dependent on the reagent and conditions.
-
-
Purification Losses: The desired amine is basic and can be lost during aqueous workup if the pH is not carefully controlled. Emulsions during extraction are also a common source of yield loss.
-
Action: During aqueous extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its free base form, which is soluble in organic solvents. To break emulsions, add a saturated solution of sodium chloride (brine).[4]
-
Problem 2: Poor Enantioselectivity (Low ee)
Question: My product is forming, but the enantiomeric excess (ee) is unacceptably low. How can I improve the stereoselectivity of the reduction?
Answer: Achieving high enantioselectivity is the central challenge of this synthesis. It is almost entirely dependent on the efficacy of the chiral catalyst or enzyme and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action & Explanation |
| Suboptimal Chiral Catalyst/Ligand | Action: Screen different chiral catalysts or ligands. For transition metal catalysis (e.g., using Ru, Ir, or Rh complexes), the choice of the chiral phosphine ligand is paramount.[5] For biocatalysis, screen a panel of different enzymes like Imine Reductases (IREDs), Reductive Aminases (RedAms), or Amine Dehydrogenases (AmDHs), as enzyme performance is highly substrate-specific.[1][6] |
| Incorrect Reaction Conditions | Action: Optimize temperature, pressure (for catalytic hydrogenation), and solvent. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer. The solvent can also influence the catalyst's conformation and, therefore, its selectivity. |
| Catalyst Poisoning or Deactivation | Action: Ensure all reagents and solvents are of high purity. Impurities containing sulfur or other coordinating groups can poison precious metal catalysts. Ensure the amine source is pure, as impurities can inhibit enzyme activity.[7] |
| Racemization of Product | Action: While less common for this specific product under standard conditions, ensure the workup and purification steps are not performed under harsh acidic or basic conditions at elevated temperatures, which could potentially lead to racemization. |
Problem 3: Issues with Hydrochloride Salt Formation & Purification
Question: I have the pure amine free base, but I am struggling to isolate a clean, crystalline hydrochloride salt. What is the best method?
Answer: Proper salt formation and purification are critical for obtaining a stable, easy-to-handle final product. The choice of solvent and the method of HCl addition are key.
Best Practices and Troubleshooting:
-
Avoid Aqueous HCl: Do not add aqueous HCl to an organic solution of your amine to precipitate the salt. This introduces water, which can make the salt oily or difficult to crystallize, and leads to the co-precipitation of inorganic salts like NaCl if a base was used in the workup.[8][9]
-
Use Anhydrous HCl: The standard and most reliable method is to use a solution of anhydrous HCl in a suitable organic solvent.
-
Recommended Solvents: Diethyl ether, 2-propanol, or ethyl acetate are excellent choices.[10] HCl in methanol is also used, but the salt's solubility might be higher.
-
Procedure: Dissolve the purified amine free base in a minimal amount of a solvent like ethyl acetate or 2-propanol. Slowly add a solution of HCl in ether or isopropanol with stirring. The hydrochloride salt should precipitate as a solid. Cooling the mixture can improve the yield of the precipitation.
-
-
Recrystallization: If the initial precipitate is not pure, it can be recrystallized.
-
Action: A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an anti-solvent (like diethyl ether or hexane).[10] Dissolve the salt in a minimal amount of the hot alcohol and slowly add the anti-solvent until turbidity is observed, then allow it to cool slowly to form pure crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a biocatalytic approach for this synthesis? A1: Biocatalysis, using enzymes like reductive aminases (RedAms) or amine dehydrogenases (AmDHs), offers several significant advantages.[1][6] These include exceptionally high enantioselectivity (often >99% ee), mild reaction conditions (room temperature, aqueous media), and improved sustainability ("green chemistry").[1][5] This avoids the use of expensive and often toxic heavy metal catalysts.
Q2: How do I choose the best reducing agent for a chemical synthesis? A2: The choice depends on the specific reaction (one-pot vs. stepwise) and desired selectivity.
-
For Asymmetric Transfer Hydrogenation: Formic acid or isopropanol are commonly used as the hydride source in the presence of a transition metal catalyst.
-
For Stoichiometric Reduction:
-
NaBH(OAc)₃ (Sodium Triacetoxyborohydride): Mild and selective for imines over ketones; good for one-pot reactions.[3]
-
NaBH₄ (Sodium Borohydride): More reactive and less expensive, but can reduce the starting ketone. Best used in a stepwise process after imine formation is complete.
-
H₂ Gas (Catalytic Hydrogenation): A clean and atom-economical choice, but requires specialized high-pressure equipment.
-
Q3: What analytical methods are essential for this synthesis? A3:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are used to track the consumption of the starting ketone.
-
Purity Analysis: GC-MS or LC-MS can be used to identify the product and any impurities. ¹H and ¹³C NMR are essential for structural confirmation of the final product.
-
Enantiomeric Excess (ee) Determination: This is the most critical analysis. It is performed using High-Performance Liquid Chromatography (HPLC) or GC with a chiral stationary phase (CSP).[11]
Q4: What are the key safety precautions I should take? A4:
-
3-Chloroacetophenone is a lachrymator; handle it in a well-ventilated fume hood.
-
Reagents like sodium borohydride and other metal hydrides react violently with water and should be handled under anhydrous conditions.
-
When working with catalytic hydrogenation, use appropriate high-pressure reactors and follow all safety protocols for handling flammable hydrogen gas.
-
The final amine product and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), as they may be irritants.[12][13]
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation (Chemical Catalysis)
This protocol is a representative example and may require optimization.
-
Imine Formation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine 3-chloroacetophenone (1.0 eq) and the amine source (e.g., ammonium acetate, ~5-10 eq) in a suitable solvent (e.g., methanol or toluene).
-
Catalyst Addition: Add the chiral transition metal catalyst (e.g., a Ru- or Ir-based complex, ~0.1-1 mol%).
-
Hydrogen Source: Add the hydrogen source, typically a formic acid/triethylamine azeotrope (HCOOH/NEt₃, ~5:2 molar ratio, 5 eq).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Basify the mixture to pH > 10 with NaOH solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude amine free base by silica gel column chromatography.
-
Salt Formation: Follow the procedure outlined in the troubleshooting section (Problem 3) to form the hydrochloride salt.
Protocol 2: Hydrochloride Salt Formation
-
Dissolve the purified (R)-1-(3-Chlorophenyl)ethanamine free base (1.0 eq) in a minimal amount of dry 2-propanol.
-
While stirring, slowly add a 2M solution of HCl in diethyl ether (~1.1 eq) dropwise. A white precipitate should form immediately.
-
Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the white solid under high vacuum to yield pure this compound.
References
- Vertex AI Search. (2024).
- JOCPR. (n.d.).
- PMC - NIH. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
- Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
- PubMed. (2004).
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
- Biosynth. (n.d.). (R)-1-(3-Chlorophenyl)ethanamine HCl.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection.
- ChemicalBook. (n.d.). (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9.
- Google Patents. (n.d.).
- ECHEMI. (n.d.).
- Benchchem. (2025). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.
- Organic Chemistry Portal. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines.
- Benchchem. (2025). Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
- ResearchGate. (2017).
- Benchchem. (2025). Technical Support Center: Synthesis of (S)-1-(3-fluorophenyl)ethanamine.
- International Journal of Pharma and Bio Sciences. (n.d.). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}.
- MDPI. (2024). 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea.
- PubChem. (n.d.). (S)-1-(3-chlorophenyl)ethanamine.
- Organic Syntheses Procedure. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)ethanamine.)ethanamine*.
Sources
- 1. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 2. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (S)-1-(3-chlorophenyl)ethanamine | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-(3-Chlorophenyl)ethanamine [sigmaaldrich.com]
Technical Support Center: Purification of Crude (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Welcome to the technical support center for the purification of crude (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this critical chiral intermediate.
Introduction
(R)-1-(3-Chlorophenyl)ethanamine is a key building block in the synthesis of various pharmaceutically active compounds. The purity of its hydrochloride salt is paramount to ensure the efficacy, safety, and reproducibility of downstream applications. This guide provides a comprehensive resource for purifying the crude product, focusing on recrystallization as the primary method.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound via recrystallization.
Problem 1: The compound does not dissolve in the hot recrystallization solvent.
Possible Causes & Solutions
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point.
-
Inappropriate Solvent Choice: The selected solvent may not be suitable for dissolving the compound even at elevated temperatures.
-
Solution: Re-evaluate your solvent choice. For amine hydrochlorides, polar protic solvents like lower alcohols (isopropanol, ethanol, methanol) or mixtures with water are often effective.[3] Conduct small-scale solubility tests with various solvents to identify one that dissolves the compound when hot but not at room temperature.[4]
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
Possible Causes & Solutions
-
Solution is Supersaturated and Cooling Too Rapidly: If the solution cools too quickly, the compound may separate as a liquid (oil) rather than forming a crystal lattice.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool slowly and undisturbed at room temperature before moving it to an ice bath.[5]
-
-
High Impurity Load: A high concentration of impurities can lower the melting point of the mixture, leading to oiling out.
-
Solution: Consider a preliminary purification step, such as a simple filtration or a wash, before recrystallization. Alternatively, try a different solvent system that may better exclude the specific impurities present.
-
-
Melting Point of the Compound is Lower Than the Solvent's Boiling Point: If the compound's melting point is below the boiling point of the solvent, it will melt before it dissolves.
-
Solution: Choose a solvent with a lower boiling point.
-
Problem 3: No crystals form upon cooling.
Possible Causes & Solutions
-
Insufficient Supersaturation (Too Much Solvent): The most common reason for crystallization failure is using an excessive amount of solvent.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the compound.[1] Allow the concentrated solution to cool again.
-
-
Lack of Nucleation Sites: Crystal formation requires an initial point of nucleation.
-
Solutions:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic scratches that serve as nucleation sites.[1]
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This "seed" crystal provides a template for further crystal growth.[1][4]
-
-
-
Solution Cooled Too Quickly: Rapid cooling can sometimes inhibit crystal formation.
-
Solution: Ensure the solution is allowed to cool slowly and without disturbance to room temperature before any further cooling in an ice bath.
-
Problem 4: The recrystallized product has low purity.
Possible Causes & Solutions
-
Crystallization Occurred Too Rapidly: Fast crystal growth can trap impurities within the crystal lattice.
-
Solution: Ensure a slow cooling rate. Using a slightly larger volume of solvent than the minimum required can also slow down the crystallization process.
-
-
Inadequate Washing of Crystals: Residual mother liquor on the surface of the crystals will contaminate the final product.
-
Solution: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to rinse away the mother liquor.
-
-
Co-precipitation of Impurities: If an impurity has similar solubility properties to the desired compound in the chosen solvent, it may crystallize as well.
-
Solution: A second recrystallization may be necessary. Alternatively, consider using a different solvent or a solvent pair for the recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the best recrystallization solvents for this compound?
A1: While the ideal solvent should be determined experimentally, good starting points for polar amine hydrochlorides include isopropanol, ethanol, methanol, or mixtures of these alcohols with water.[3] The goal is to find a solvent or solvent system where the compound is highly soluble at the boiling point and poorly soluble at low temperatures (0-4 °C).
Q2: How can I determine the chemical purity of my recrystallized product?
A2: The chemical purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure and identify the presence of impurities.[6][7] Quantitative NMR (qNMR) can be used for highly accurate purity determination.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and detector can separate and quantify impurities.
-
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for the pure compound.
Q3: How do I check the enantiomeric purity (enantiomeric excess, ee) of my this compound?
A3: The enantiomeric excess is a critical parameter for chiral compounds. It can be determined by:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method. It uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.[9][10][11]
-
NMR Spectroscopy with a Chiral Derivatizing Agent: The amine can be reacted with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers will have distinct signals in the NMR spectrum, and the ratio of their integration will correspond to the enantiomeric ratio.[12][13]
Q4: What are the likely impurities in crude this compound?
A4: The impurities will depend on the synthetic route. Common impurities can include:
-
The (S)-enantiomer: The opposite enantiomer is the most common chiral impurity.
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during the synthesis. For example, in syntheses involving reductive amination, incompletely reduced intermediates or over-alkylated products might be present.
-
Residual Solvents: Solvents used in the reaction or work-up.
Q5: Can I use a two-solvent system for recrystallization?
A5: Yes, a two-solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile. In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble). Then, a "poor" solvent (in which it is insoluble) is added dropwise to the hot solution until it becomes cloudy. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[14] The two solvents must be miscible with each other.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
Objective: To purify crude this compound using a single solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the hot solvent in small portions until the solid is just dissolved.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then heat the solution back to boiling for a few minutes.[4]
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Purity Analysis by ¹H NMR
Objective: To assess the chemical purity of the recrystallized product.
Materials:
-
Recrystallized this compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the dried, recrystallized product in the appropriate deuterated solvent in a vial. Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Process the spectrum (phasing, baseline correction). Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm the structure and identify any impurity signals.[7]
Data Presentation
Table 1: Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Isopropanol | 82.6 | Polar Protic | Often a good first choice for amine hydrochlorides. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, good solubility for polar compounds. |
| Methanol | 64.7 | Polar Protic | Higher solubility may lead to lower yields. |
| Water | 100 | Very Polar Protic | May be used in a mixture with alcohols. |
| Acetonitrile | 81.6 | Polar Aprotic | Can be effective as a single solvent or in a mixture. |
Visualizations
Recrystallization Workflow
Caption: A general workflow for the purification of a solid compound by recrystallization.
Troubleshooting Logic for Crystallization Failure
Caption: A decision-making diagram for troubleshooting failed crystallization.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
Shalash, A. O., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Chirality, 30(10), 1135-1143. Available at: [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]
-
ResearchGate. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry | Request PDF. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Semantic Scholar. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Video]. YouTube. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. [Video]. YouTube. Available at: [Link]
-
MDPI. (2024). 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Available at: [Link]
-
Chemical/Laboratory Techniques. (2022). Recrystallization. [Video]. YouTube. Available at: [Link]
- Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
ResearchGate. (2012). Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yakhak.org [yakhak.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
Technical Support Center: A Guide to Identifying and Removing Impurities in (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. Ensuring the purity of this chiral amine is critical for its use as a building block in active pharmaceutical ingredients (APIs). This document provides in-depth, experience-driven answers to common questions regarding impurity identification and removal, structured to help you troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Section 1: Enantiomeric Purity - The Critical Parameter
Q1: What is the most significant impurity I should be concerned about in my sample of (R)-1-(3-Chlorophenyl)ethanamine HCl?
A1: The most critical impurity is its mirror image, the (S)-1-(3-Chlorophenyl)ethanamine enantiomer. In chiral drug development, enantiomers can have vastly different pharmacological and toxicological profiles. Therefore, regulatory agencies demand strict control over enantiomeric purity. The presence of the undesired (S)-enantiomer can reduce the therapeutic efficacy and potentially introduce harmful side effects. All other impurities, while important, are typically secondary to ensuring high enantiomeric excess (ee).
Q2: How can I accurately determine the enantiomeric excess (ee) of my product?
A2: Chiral chromatography is the industry standard for accurately quantifying enantiomers.[1][2] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most versatile and widely used technique.[3][4]
-
Why Chiral HPLC? CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based columns are particularly effective for a broad range of amine compounds.[1][3]
Table 1: Recommended Starting Conditions for Chiral HPLC Analysis
| Parameter | Recommended Setting | Rationale & Notes |
| Column | Polysaccharide-based CSP (e.g., Lux® Cellulose-5, CHIRALPAK® IA, IC) | These columns provide excellent chiral recognition for primary amines through interactions like hydrogen bonding and π-π stacking.[3][5] |
| Mobile Phase | Normal Phase: n-Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) | The non-polar mobile phase enhances the chiral recognition interactions on the CSP. DEA is a common additive used to improve peak shape for basic compounds like amines.[6] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm I.D. column. |
| Detection | UV at 254 nm or 265 nm | The chlorophenyl group provides strong UV absorbance for sensitive detection. |
| Column Temp. | 35 °C | Temperature can influence selectivity; maintaining a constant temperature ensures reproducibility.[6] |
Experimental Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
-
Sample Preparation: Accurately weigh and dissolve a sample of (R)-1-(3-Chlorophenyl)ethanamine HCl in the mobile phase to a concentration of ~1 mg/mL.
-
System Equilibration: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculation: Calculate the enantiomeric excess using the following formula: %ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
For high-throughput screening, other techniques like fluorescence-based assays or NMR spectroscopy with chiral solvating agents can also be employed.[7][8][9]
Q3: My product's enantiomeric excess is below the required specification (>99.5%). How can I enhance its chiral purity?
A3: The most reliable and scalable method for enhancing the enantiomeric purity of a chiral amine is through diastereomeric salt recrystallization . This classical resolution technique exploits the different physical properties (specifically, solubility) of diastereomers.
-
Causality: By reacting your racemic or enantio-enriched amine with a single enantiomer of a chiral acid, you form two diastereomeric salts. These salts are not mirror images and will have different solubilities in a given solvent system. One salt will preferentially crystallize, leaving the other in the mother liquor.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Recrystallization
-
Liberate the Free Amine: Before resolution, dissolve your (R)-1-(3-Chlorophenyl)ethanamine HCl in water and add a base (e.g., 1M NaOH) to a pH > 10. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Select a Chiral Resolving Agent: L-(+)-Tartaric acid is a common and effective choice for resolving chiral amines.
-
Dissolution: Dissolve the isolated amine in a minimal amount of a hot solvent, such as methanol or an acetone/water mixture.
-
Addition of Chiral Acid: In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in the same warm solvent and add it to the amine solution.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (R)-amine with L-tartaric acid should preferentially crystallize. To maximize the yield, place the flask in an ice bath for several hours once it has reached room temperature.[10]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[10]
-
Purity Check: Liberate the free amine from a small sample of the crystals and analyze its enantiomeric excess by chiral HPLC. If the desired purity is not met, a second recrystallization of the salt may be necessary.
-
Final Liberation: Once the desired purity is achieved, liberate the free amine from the bulk of the salt as described in Step 1. You can then re-form the hydrochloride salt by bubbling dry HCl gas through a solution of the amine or by adding a solution of HCl in a solvent like isopropanol.
Section 2: Process-Related and Chemical Impurities
Q4: I've observed an unknown peak in my achiral HPLC analysis. What could it be and how do I identify it?
A4: Unknown peaks typically originate from starting materials, reaction by-products, or degradation products. A common synthesis route for 1-phenylethylamines involves the reduction of a ketone or oxime.
Potential Impurities:
-
3-Chloroacetophenone: The likely starting ketone.
-
1-(3-Chlorophenyl)ethanone oxime: An intermediate if a reductive amination pathway is used.
-
1-(3-Chlorophenyl)ethanol: A by-product from the reduction of the ketone.
-
Dimerization products: Formed under certain reaction conditions.
Identification Workflow: The most powerful tool for structural elucidation is Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
LC-MS Analysis: Analyze the sample to obtain the mass-to-charge ratio (m/z) of the impurity.
-
Hypothesize Structure: Compare the molecular weight with those of potential impurities (see list above).
-
Confirmation: If possible, confirm the identity by synthesizing an authentic standard of the suspected impurity and comparing its retention time and mass spectrum. For definitive structural information, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: My process uses a palladium catalyst. How can I detect and remove residual palladium to meet regulatory limits?
A5: Residual palladium is a significant concern as it is classified as a metal of high toxicological risk. Regulatory bodies like the FDA and EMEA have strict limits on its presence in final APIs, often in the range of 5-10 ppm.[11][12]
Detection:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace metals in pharmaceutical samples.[12]
Removal: Traditional methods like recrystallization or activated carbon treatment can be effective but may lead to product loss or be non-selective.[13] Metal scavengers are a highly effective and targeted approach.[13][14]
-
Why Metal Scavengers? These are typically functionalized silica gels or polymers with ligands (e.g., thiols, amines, thioureas) that have a high affinity for palladium. They selectively bind the metal, which can then be easily removed by filtration.
Table 2: Common Palladium Scavenging Strategies
| Method | Description | Advantages | Disadvantages |
| Thiol-Based Scavengers | Silica functionalized with thiol groups (e.g., mercaptopropyl) that strongly chelate palladium. | High efficiency and selectivity. | Can sometimes require elevated temperatures for optimal performance. |
| Amine-Based Scavengers | Functionalized silica with various amine ligands. | Effective for a range of palladium oxidation states. | May have lower capacity than thiol scavengers. |
| Activated Carbon | Adsorbs palladium onto its porous surface. | Inexpensive and readily available. | Can be non-selective and may adsorb the product, leading to yield loss.[13] |
| Recrystallization with Additives | Adding a ligand like N-acetylcysteine or thiourea to the crystallization solvent can help keep palladium in the mother liquor.[12] | Integrates purification into a standard process step. | Efficiency can be variable and process-dependent. |
Section 3: Purification and Troubleshooting
Q6: Can you provide a general protocol for purifying (R)-1-(3-Chlorophenyl)ethanamine HCl by recrystallization?
A6: Recrystallization is a powerful technique for purifying solids by separating the desired compound from soluble and insoluble impurities.[15][16] The key is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocol: General Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, acetone, water, or mixtures thereof) to find a suitable system. The ideal solvent will dissolve the compound when hot but allow for good crystal recovery upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, swirling and heating until the solid is just completely dissolved.[17] Adding excess solvent will reduce your final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, metal residues), perform a hot filtration through a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[17]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry - ACS Publications.[Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.[Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH.[Link]
-
Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel( ii ) complex. Chemical Communications (RSC Publishing).[Link]
-
How to Remove Palladium in three easy steps. Biotage.[Link]
-
Removal of Residual Palladium from API. Si-Novation.[Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications.[Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.[Link]
-
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica.[Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.[Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.[Link]
-
Chiral HPLC Separations. Phenomenex.[Link]
-
Measuring Chiral Purity. OpenOChem Learn.[Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[Link]
-
Recrystallization. YouTube.[Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. YouTube.[Link]
-
Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. skpharmteco.com [skpharmteco.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. si-novations.com [si-novations.com]
- 12. arborassays.com [arborassays.com]
- 13. biotage.com [biotage.com]
- 14. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 15. youtube.com [youtube.com]
- 16. mt.com [mt.com]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting common issues in (R)-1-(3-Chlorophenyl)ethanamine hydrochloride reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during reactions with this critical chiral building block. The following question-and-answer-based guides address specific experimental challenges, explain the underlying chemical principles, and offer robust, validated protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Purity and Stereochemical Integrity
Question 1: My reaction product shows significant loss of enantiomeric excess (e.e.). What are the likely causes of racemization and how can I prevent it?
Answer:
Loss of stereochemical integrity is a primary concern when working with chiral amines. Racemization, the conversion of an enantiomerically pure or enriched sample into a mixture of equal parts of both enantiomers, can occur under various conditions, compromising the efficacy and safety of the final active pharmaceutical ingredient (API).
Plausible Causes:
-
Imine-Enamine Tautomerism: The most common pathway for racemization of chiral amines involves the reversible formation of an achiral imine intermediate.[1] This can be catalyzed by trace metals, acids, or bases, and is often accelerated at elevated temperatures. The proton at the chiral center becomes acidic and can be abstracted, leading to the formation of a planar imine, which can then be non-stereoselectively reduced or protonated back to the racemic amine.
-
Elevated Temperatures: High reaction or work-up temperatures provide the activation energy needed to overcome the barrier to imine formation, significantly increasing the rate of racemization.[2]
-
Presence of Catalytic Impurities: Transition metal residues (e.g., from preceding steps) or even certain enzymatic catalysts under non-optimal conditions can facilitate dehydrogenation to an imine, followed by re-hydrogenation, leading to racemization.[1][3]
-
Incompatible pH: Strongly acidic or basic conditions during work-up or purification can promote racemization. While the hydrochloride salt is generally stable, exposure of the free base to certain conditions can lower the pKa of the proton at the chiral center, making it more susceptible to abstraction.[2]
Troubleshooting Protocol: Minimizing Racemization
-
Strict Temperature Control: Maintain the lowest feasible temperature throughout the reaction, work-up, and purification steps. For sensitive reactions, operating at or below room temperature is advisable.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that could generate species that catalyze racemization.
-
Metal Scavenging: If metal catalysts were used in previous steps, consider treating the starting material or reaction mixture with a metal scavenger (e.g., activated carbon, silica-based scavengers) to remove trace residues.
-
pH Management: During aqueous work-ups, avoid prolonged exposure to harsh pH conditions. Neutralize carefully and extract the free base promptly into an organic solvent. When forming the hydrochloride salt, use anhydrous HCl in a suitable organic solvent rather than aqueous HCl to minimize side reactions.[4]
-
Enzymatic Considerations: If using enzymes, ensure they are compatible with the reaction conditions and that the conditions do not favor reverse or side reactions that could lead to racemization.[5]
Senior Application Scientist Note: The key to preventing racemization is controlling the equilibrium between the amine and the corresponding imine. Every choice, from solvent to temperature to purification method, should be made with the goal of keeping the reaction conditions firmly on the side of the stable chiral amine.
Question 2: I am unsure about the enantiomeric purity of my product. What is a reliable method for determining the enantiomeric excess (e.e.) of (R)-1-(3-Chlorophenyl)ethanamine?
Answer:
Accurate determination of enantiomeric purity is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely accepted and robust method for this purpose.[6] Capillary Electrophoresis (CE) with a chiral selector is another powerful technique.[7]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in the mobile phase to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Note: For the free base, derivatization may sometimes be required to improve detection or separation, but it is often possible to separate the underivatized amine directly.[6]
-
-
HPLC Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Chiral Column | Chiralpak® IA, IB, IC, or similar amylose/cellulose-based CSP | These phases offer excellent chiral recognition capabilities for a wide range of compounds, including amines.[6] |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol (IPA)/Diethylamine (DEA) (e.g., 90:10:0.1 v/v/v) | Hexane is the non-polar weak solvent, IPA is the polar modifier to adjust retention, and DEA is a basic additive to improve peak shape and reduce tailing by competing with the amine for active sites on the silica surface. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25 °C | For method robustness, temperature should be controlled. |
| Detection | UV at 210 nm or 254 nm | The phenyl ring provides strong UV absorbance. |
| Injection Volume | 5-10 µL | Standard volume for analytical injections. |
-
Data Analysis:
-
Inject a racemic standard of 1-(3-Chlorophenyl)ethanamine to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Logical Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Section 2: Hydrochloride Salt Formation & Isolation
Question 3: I am trying to form the hydrochloride salt, but it either stays in solution or separates as a sticky oil instead of a crystalline solid. What can I do?
Answer:
Precipitating amine hydrochloride salts can be challenging due to their solubility and potential to form oils or "goo."[9] Success depends heavily on the choice of solvent, anti-solvent, and the method of HCl addition.[4]
Plausible Causes:
-
Inappropriate Solvent System: The polarity of the solvent system is critical. If the solvent is too polar, the salt will remain dissolved. If it's too non-polar, the salt may crash out too quickly as an amorphous oil.
-
Presence of Water: Trace amounts of water can significantly increase the solubility of the hydrochloride salt, preventing crystallization.[4] Amine hydrochlorides are often hygroscopic.[10]
-
Use of Aqueous HCl: Adding aqueous HCl introduces water, which can lead to lower yields due to the salt's solubility in water and can hinder crystallization.[4]
-
Rapid Precipitation: Adding the acid or anti-solvent too quickly can cause the product to precipitate faster than it can form an ordered crystal lattice, resulting in an oil.
Troubleshooting Protocol: Optimizing Crystallization
-
Ensure Anhydrous Conditions: Start with the dry, purified free base dissolved in a suitable anhydrous solvent. Dry all solvents and glassware thoroughly before use.
-
Select an Appropriate Solvent System:
-
Dissolve the free base in a solvent in which it is soluble but the hydrochloride salt is expected to be poorly soluble. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or methyl isobutyl ketone (MIBK).[4]
-
Use an anti-solvent (a non-polar solvent in which the salt is insoluble) to induce precipitation. Diethyl ether or heptane are common choices.
-
-
Controlled Addition of Anhydrous HCl:
-
Use a solution of anhydrous HCl in an organic solvent (e.g., 2M HCl in diethyl ether, 4M HCl in dioxane, or HCl in IPA).[9]
-
Alternatively, generate HCl in situ by adding trimethylchlorosilane (TMSCl) or acetyl chloride to an alcohol (like n-butanol or methanol) present in the solvent mixture.[4][9]
-
Add the HCl solution slowly, dropwise, with vigorous stirring at room temperature or below (0-5 °C).
-
-
Induce Crystallization:
-
If an oil forms, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal from a previous successful batch if available.
-
Allow the mixture to stir for an extended period (several hours to overnight) at a cool temperature to promote slow, controlled crystal growth.
-
Gradually add an anti-solvent like heptane or diethyl ether until turbidity persists, then allow it to stand.
-
| Solvent for Free Base | Common Anti-Solvent | HCl Source | Notes |
| Isopropanol (IPA) | Heptane, Diethyl Ether | HCl in IPA | Good for direct precipitation. |
| Ethyl Acetate (EtOAc) | Heptane | HCl in Diethyl Ether | Common system, works well for many amines.[9] |
| Dichloromethane (DCM) | Diethyl Ether, Pentane | HCl in Diethyl Ether | Use if base has low solubility in other solvents. |
| Methyl Isobutyl Ketone (MIBK) | Heptane | TMSCl/Alcohol | Can be effective at elevated temperatures for specific polymorphs.[4] |
Decision Tree for Optimizing Salt Precipitation
Caption: Decision tree for optimizing hydrochloride salt precipitation.
Question 4: My final hydrochloride salt product is a deliquescent solid that is very difficult to handle and weigh accurately. How can I manage this hygroscopicity?
Answer:
Hygroscopicity, the tendency of a solid to absorb moisture from the air, is a common issue with amine hydrochloride salts.[10] This can lead to handling difficulties, inaccurate weighing, and potential chemical or physical instability.
Plausible Causes:
-
Inherent Molecular Property: The high polarity and ionic nature of the N-H⁺Cl⁻ bond make the salt inherently attractive to water molecules.
-
Amorphous Content: A non-crystalline (amorphous) solid has a higher surface area and more disordered structure, making it more susceptible to water uptake than a well-ordered crystalline form.
-
Impurities: The presence of hygroscopic impurities can exacerbate the issue. For example, residual inorganic salts can absorb atmospheric water.
Troubleshooting Protocol: Managing Hygroscopic Solids
-
Ensure High Crystallinity:
-
Develop a robust crystallization protocol (see Question 3) to ensure the product is in a stable, crystalline form. Amorphous material is generally more hygroscopic.
-
Consider recrystallizing the product from a suitable solvent system to improve its crystalline nature.
-
-
Controlled Handling Environment:
-
Handle the material in a low-humidity environment, such as a glove box or a dry room.
-
For weighing, use a balance in a controlled chamber or work quickly to minimize exposure time to the atmosphere.
-
-
Drying and Storage:
-
Dry the final product thoroughly under high vacuum at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent and adsorbed water.
-
Store the material in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite®) and under an inert atmosphere if necessary. Use containers with tight-fitting seals.
-
-
Salt Screening (Advanced Strategy):
-
If hygroscopicity remains a critical issue for development, consider forming alternative salts (e.g., mesylate, tosylate, sulfate). A salt screening study can identify a form with more desirable physical properties, such as lower hygroscopicity and better thermal stability.[11]
-
References
-
Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development, 11(3), 593–601. Available from: [Link]
-
Mutti, F. G., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Chemistry – A European Journal, 17(1), 316–326. Available from: [Link]
- McCague, R., & Taylor, S. J. C. (1999). Racemisation of amines. U.S. Patent No. 6,002,045. Washington, DC: U.S. Patent and Trademark Office.
-
Hapeshi, A., et al. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available from: [Link]
-
Deadman, J. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3535–3546. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. BenchChem.
-
Reddit User Discussion. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Available from: [Link]
- Pai, N. R., et al. (2015). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl} propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-onehydrochloride and its derivatives. International Journal of ChemTech Research, 8(4), 1834-1845.
- Sreenivasa, M., et al. (2016). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 8(1), 443-451.
- Pai, N. R., et al. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 125-130.
- Langes, C., et al. (2010). Method for salt preparation. U.S. Patent Application No. 12/699,812.
-
Blaser, H.-U., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(4), 2334–2407. Available from: [Link]
-
Chen, F., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1629. Available from: [Link]
-
Thompson, M. P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis, 14, 10386–10411. Available from: [Link]
-
Carmen, C., & Montserrat, D. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(4), 2334–2407. Available from: [Link]
-
Sun, C., & Li, D. (2016). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. Taylor & Francis. Available from: [Link]
- Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
-
Appchem. (n.d.). This compound. Product Page. Available from: [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 302–316. Available from: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-192. Available from: [Link]
-
Aaltonen, J., et al. (2015). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 76, 194-202. Available from: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]
-
Patel, A., et al. (2011). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]
-
Zografi, G., & Newman, A. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(11), 4609-4617. Available from: [Link]
-
PubChem. (n.d.). (S)-1-(3-chlorophenyl)ethanamine. National Center for Biotechnology Information. Available from: [Link]
-
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6223. Available from: [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
Reddit User Discussion. (2022). What are amine hydrochlorides?. r/OrganicChemistry. Available from: [Link]
-
Scriba, G. K. A. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(5), 1083. Available from: [Link]
-
LibreTexts Chemistry. (2021). 23.4: Physical Properties of Amines. Available from: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available from: [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)piperazine. Product Page. Available from: [Link]
-
Chem-Tools. (n.d.). (R)-1-(3-Chlorophenyl)ethanamine hcl. Product Page. Available from: [Link]
-
Venugopal, N., et al. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 24-29. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yakhak.org [yakhak.org]
- 7. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. reddit.com [reddit.com]
- 10. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Enhancing the Enantiomeric Purity of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Welcome to the technical support center for the chiral resolution and purification of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Our focus is on providing practical, in-depth solutions to common challenges encountered during the enhancement of enantiomeric purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, framed in a question-and-answer format to provide direct and actionable advice.
Section 1: Diastereomeric Salt Resolution - The Core Technique
The most common and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.[1][2][3] This process leverages the different physical properties, particularly solubility, of the resulting diastereomers to enable their separation by crystallization.[4][5]
Q1: My initial diastereomeric salt crystallization yielded low enantiomeric excess (ee). What are the most likely causes?
A1: Low enantiomeric excess after the initial crystallization is a common issue with several potential root causes. Here’s a breakdown of what to investigate:
-
Suboptimal Solvent Choice: The solvent system is critical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. If the desired diastereomer is too soluble or the undesired one is not soluble enough, co-precipitation will occur, leading to poor enrichment.
-
Incorrect Stoichiometry: The molar ratio of the chiral resolving agent to the racemic amine is crucial. While a 0.5 equivalent of the resolving agent is often a starting point (to form a salt with one enantiomer), this may not be optimal. The formation of both neutral and acid salts can influence solubility, and ratios greater than 1.0 may sometimes be beneficial.[6]
-
Cooling Rate: Rapid cooling of the crystallization mixture often leads to the trapping of impurities and the undesired diastereomer within the crystal lattice. A slow, controlled cooling process is essential to allow for the selective crystallization of the less soluble diastereomer.[7]
-
Insufficient Equilibration Time: The resolution process requires sufficient time for the system to reach equilibrium. Stirring the slurry for an extended period (e.g., several hours or overnight) before filtration can significantly improve the enantiomeric purity of the crystalline salt.[4]
-
Purity of Starting Materials: Ensure both your racemic 1-(3-Chlorophenyl)ethanamine and the chiral resolving agent are of high chemical purity. Non-chiral impurities can interfere with crystal formation and lead to lower-than-expected enrichment.
Q2: How do I select the best chiral resolving agent for 1-(3-Chlorophenyl)ethanamine?
A2: The choice of resolving agent is an empirical process, but it is guided by fundamental chemical principles. Since 1-(3-Chlorophenyl)ethanamine is a base, you must use a chiral acid.
Table 1: Common Chiral Acids for Amine Resolution
| Chiral Resolving Agent | Key Characteristics & Considerations |
| L-(+)-Tartaric Acid | Widely available, relatively inexpensive, and effective for many primary amines.[3] It's a common starting point for screening. |
| D-(-)-Tartaric Acid | Used to isolate the opposite enantiomer of the amine compared to its L-(+) counterpart. |
| (-)-Mandelic Acid | Aromatic nature may offer different selectivity and solubility profiles compared to tartaric acid.[2] |
| (+)-Camphor-10-sulfonic Acid | A strong acid that can form stable, crystalline salts. Its bulky structure can lead to good diastereomeric differentiation.[2][3] |
| N-Acetyl-L-phenylalanine | An example of a protected amino acid that can be used as a resolving agent. |
Causality: The ideal resolving agent will form a stable, crystalline salt with the desired (R)-amine that has significantly lower solubility in a practical solvent system than the salt formed with the (S)-amine. The selection process typically involves small-scale screening experiments with several acids and solvents to identify the combination that provides the best yield and enantiomeric excess.
Q3: My diastereomeric salt seems to be an oil or won't crystallize. What should I do?
A3: Oiling out or failure to crystallize indicates that the diastereomeric salt is too soluble in the chosen solvent or that the conditions are not conducive to nucleation.
-
Increase Supersaturation: Try reducing the amount of solvent used. You can do this by starting with less solvent or by carefully evaporating some of the solvent from the solution.
-
Change the Solvent System: If the salt is highly soluble, switch to a solvent in which it is less soluble (an "anti-solvent"). Often, a mixture of solvents (e.g., methanol/water, ethanol/hexane) provides the necessary solubility profile—soluble when hot, but sparingly soluble when cold.
-
Induce Crystallization:
-
Seeding: Add a few crystals of the pure diastereomeric salt to the supersaturated solution to provide nucleation sites.[7]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can initiate crystal growth.
-
-
Lower the Temperature: After allowing the solution to cool to room temperature, placing it in an ice bath or refrigerator can promote crystallization.[7]
Section 2: Recrystallization and Purification
Q4: I have successfully isolated the diastereomeric salt, but the enantiomeric excess is still below my target (>99%). What is the next step?
A4: A second or even third recrystallization of the diastereomeric salt is a standard procedure to further enhance enantiomeric purity.[1] Each recrystallization step will enrich the less soluble diastereomer.
Workflow:
-
Take the filtered diastereomeric salt crystals.
-
Dissolve them in the minimum amount of the same hot solvent system used previously.
-
Allow the solution to cool slowly, as in the initial crystallization.
-
Filter the purified crystals and wash with a small amount of cold solvent.
-
Analyze the enantiomeric purity. Repeat if necessary.
Expert Insight: Be aware that each recrystallization step will result in some loss of material. The goal is to find the optimal balance between achieving the desired purity and maintaining an acceptable yield.
Q5: After liberating the free (R)-amine from its diastereomeric salt, how do I form the final hydrochloride salt without compromising purity?
A5: This is a critical step where racemization or contamination can occur if not performed carefully.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water. Add a base (e.g., NaOH, K₂CO₃) to bring the pH to >10. This deprotonates the amine, making it a "free base."
-
Extraction: Extract the free amine into an organic solvent like diethyl ether, ethyl acetate, or dichloromethane.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and carefully evaporate the solvent.
-
Hydrochloride Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). Add a solution of HCl in an anhydrous solvent (e.g., HCl in ether, HCl in isopropanol) dropwise. Using aqueous HCl can introduce water and lead to a two-phase system or an impure product.[4] The hydrochloride salt should precipitate.
-
Isolation: Collect the this compound by filtration, wash with a cold solvent, and dry under vacuum.
Section 3: Analytical Troubleshooting
Q6: My chiral HPLC results for determining enantiomeric excess are inconsistent or show poor resolution. What should I check?
A6: Accurate analysis is key to guiding your purification efforts. Inconsistent HPLC results often point to issues with the method or sample preparation.
-
Direct vs. Indirect Analysis: Direct analysis of primary amines on some chiral stationary phases (CSPs) can be challenging. A common strategy is to derivatize the amine with a chiral or achiral agent to improve its chromatographic behavior. For example, reaction with a chiral derivatizing agent like Mosher's acid chloride creates diastereomers that can be separated on a standard achiral column.[1][8] Research suggests that direct resolution of a similar compound, 1-((3-chlorophenyl)(phenyl)methyl) amine, by chiral HPLC can be difficult, and derivatization to form diastereomeric amides is a viable alternative for analysis by NMR or chromatography.[9][10]
-
Column Conditioning: New chiral columns often require conditioning. Flushing the column with the mobile phase for an extended period before the first injection can lead to more stable and reproducible results.[11]
-
Mobile Phase Modifiers: The separation of amines on CSPs is often highly sensitive to the mobile phase composition, particularly the type and concentration of additives like trifluoroacetic acid (TFA) or diethylamine (DEA). These modifiers can suppress unwanted interactions with the stationary phase and improve peak shape.
-
Overlapping Peaks: If peaks are not fully resolved, accurate integration becomes impossible.[12] To improve resolution, you can try optimizing the mobile phase composition (e.g., changing the ratio of organic solvent to hexane) or adjusting the column temperature.
-
Sample Purity: Ensure the sample being analyzed is free of interfering impurities. The resolving agent (e.g., tartaric acid) must be completely removed during the workup before HPLC analysis of the free amine.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general workflow for the resolution of racemic 1-(3-Chlorophenyl)ethanamine using L-(+)-tartaric acid. Note: This is a starting point and requires optimization for solvent choice, temperature, and stoichiometry.
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic 1-(3-Chlorophenyl)ethanamine in a minimal amount of a heated solvent (e.g., methanol or ethanol).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5-0.6 molar equivalents of L-(+)-tartaric acid in the same warm solvent. Add this solution slowly to the warm amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The solution may become cloudy as the diastereomeric salt begins to precipitate. Continue stirring for at least 2-4 hours (or overnight) to ensure complete crystallization.[4]
-
Isolation: Cool the flask in an ice bath for 30-60 minutes to maximize the yield.[7] Collect the crystalline salt by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Purity Check: Dry the crystals and determine the enantiomeric excess. This is typically done by liberating the free amine from a small sample of the salt and analyzing it by chiral HPLC or by forming a derivative for NMR analysis.[7][9]
-
Recrystallization (if needed): If the desired enantiomeric purity is not achieved, recrystallize the salt from the same solvent system.[7]
Visual Workflow for Chiral Resolution
The following diagram illustrates the complete workflow from the racemic mixture to the final, enantiomerically pure hydrochloride salt.
Caption: General workflow for the chiral resolution of a racemic amine.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve issues of low enantiomeric excess.
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Krasnova, E. V., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Chirality, 30(10), 1194-1201. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization.
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
- Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 710-715.
-
LibreTexts Chemistry. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
ResearchGate. (2025). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Retrieved from [Link]
- Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1839-1846.
- BenchChem. (2025). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods.
-
ResearchGate. (2025). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry | Request PDF. Retrieved from [Link]
-
Daicel Chiral Technologies. (2024). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride in Solution
Welcome to the technical support center for (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimental work with this compound in solution. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your results.
Introduction to Stability Considerations
This compound is a chiral amine that serves as a crucial building block in pharmaceutical synthesis. The stability of this compound in solution is paramount for the accuracy and reproducibility of your experiments. Degradation can lead to the formation of impurities, a decrease in potency, and potentially misleading results. This guide will walk you through the key stability aspects, from fundamental handling to troubleshooting complex degradation issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound solutions.
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a salt and is generally soluble in polar solvents. For analytical purposes, methanol and water are common choices. The free base form is soluble in a wider range of organic solvents. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]
Q2: What are the ideal storage conditions for solutions of this compound?
A2: Solutions should be stored in tightly sealed containers, protected from light, and kept at refrigerated temperatures (2-8 °C) to minimize degradation. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The solid form of the hydrochloride salt is stable for at least four years when stored properly.[2]
Q3: Is this compound sensitive to pH changes in aqueous solutions?
A3: Yes, as a primary amine, its stability can be pH-dependent. In acidic to neutral pH, the amine group is protonated, which generally increases its stability against certain degradation pathways like oxidation. In basic conditions, the free amine is more susceptible to oxidation and other reactions.
Q4: Can this compound degrade upon exposure to light?
Q5: What are the likely degradation pathways for this molecule?
A5: Based on its structure, the primary amine and the chlorinated phenyl ring are the most reactive sites. Potential degradation pathways include:
-
Oxidation: The primary amine can be oxidized to form various products, including imines, oximes, or N-oxides. The presence of metal ions can catalyze this process.[5][6][7]
-
Photodegradation: Exposure to UV light can lead to the formation of radicals and subsequent degradation products.[3][4]
-
Reaction with reactive species: In solution, the amine can react with other components, such as aldehydes or ketones, if present.
-
Chlorination/Dechlorination: While less common under typical experimental conditions, reactions involving the chlorine atom on the phenyl ring are possible under harsh conditions or in the presence of certain reagents.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues you might encounter in your experiments.
Issue 1: I am observing a loss of the parent compound in my solution over a short period.
-
Possible Cause 1: Oxidative Degradation.
-
Explanation: The primary amine is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, trace metal impurities, or elevated temperatures.
-
Troubleshooting Steps:
-
De-gas your solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use high-purity solvents: Trace metal ions can catalyze oxidation. Use HPLC-grade or higher purity solvents.
-
Consider antioxidants: If compatible with your experimental setup, adding a small amount of an antioxidant may help.
-
Work at lower temperatures: Prepare and handle the solution at reduced temperatures (e.g., on ice) to slow down the degradation rate.
-
-
-
Possible Cause 2: pH Instability.
-
Explanation: If your solution is unbuffered or at a pH where the free amine is predominant, it may be more reactive.
-
Troubleshooting Steps:
-
Buffer your solution: If your experiment allows, use a suitable buffer to maintain a slightly acidic to neutral pH (e.g., pH 4-7).
-
Verify pH: Regularly check the pH of your stock and working solutions.
-
-
-
Possible Cause 3: Adsorption to container surfaces.
-
Explanation: Amines can sometimes adsorb to glass or plastic surfaces, leading to an apparent loss of concentration.
-
Troubleshooting Steps:
-
Use silanized glassware: This can reduce adsorption to glass surfaces.
-
Test different container materials: Polypropylene or other plastics may show different adsorption characteristics.
-
-
Issue 2: I am seeing unexpected peaks in my chromatogram.
-
Possible Cause 1: Formation of Degradation Products.
-
Explanation: The new peaks are likely impurities formed from the degradation of your compound.
-
Troubleshooting Steps:
-
Perform a forced degradation study: This will help you to intentionally generate degradation products and identify their chromatographic signatures. (See Experimental Protocol below).
-
Analyze a freshly prepared sample: Compare the chromatogram of your aged sample to that of a freshly prepared one to confirm the new peaks are due to degradation.
-
Use a stability-indicating method: Ensure your analytical method (e.g., HPLC) is capable of separating the parent compound from all potential degradation products.
-
-
-
Possible Cause 2: Contamination.
-
Explanation: The new peaks could be from a contaminated solvent, glassware, or another source.
-
Troubleshooting Steps:
-
Run a blank: Inject your solvent (and any other reagents) without the compound to check for background contamination.
-
Use fresh, high-purity solvents and clean glassware.
-
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Data Presentation
Table 1: Typical Forced Degradation Conditions for Pharmaceutical Substances
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60-80°C | Generally stable, but monitor for changes. |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60-80°C | Potential for reactions involving the free amine. |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Oxidation of the primary amine. |
| Thermal Degradation | 80°C (in solution and solid state) | 24-72 hours | General decomposition. |
| Photostability | ICH Q1B compliant light exposure | Per ICH guidelines | Photodegradation of the aromatic ring or amine. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
Objective: To generate degradation products under various stress conditions and assess the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with a UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photostability: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze all samples, including a non-stressed control, by a suitable HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound under each stress condition.
-
Ensure the peak purity of the parent compound is maintained in the presence of degradation products.
-
Identify the retention times of the major degradation products.
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study.
References
-
Jin, X., et al. (2009). UV photodegradation of inorganic chloramines. Water research, 43(1), 123-130. Retrieved from [Link]
-
Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. Retrieved from [Link]
-
ResearchGate. (2025). UV Photodegradation of Inorganic Chloramines. Retrieved from [Link]
-
Goulas, A., et al. (2015). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 75, 1826-1831. Retrieved from [Link]
-
ResearchGate. (2020). Effects of amines on the formation and photodegradation of DCNM under UV/chlorine disinfection. Retrieved from [Link]
-
Al-Rahem, A., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 7(43), 38786-38800. Retrieved from [Link]
Sources
- 1. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. UV photodegradation of inorganic chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Method Development for (R)-1-(3-Chlorophenyl)ethanamine HCl: A Technical Support Guide
Prepared by the Senior Application Science Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity determination of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. This document is structured as a technical support center, offering detailed workflows, frequently asked questions, and in-depth troubleshooting advice grounded in established chromatographic principles.
Introduction to the Challenge
1-(3-Chlorophenyl)ethanamine is a primary amine and a key chiral building block in pharmaceutical synthesis. As enantiomers can have vastly different pharmacological and toxicological profiles, regulatory bodies require precise quantification of the enantiomeric purity of such compounds.[1][2] Developing a reliable chiral separation method can be challenging due to the analyte's potential for strong interactions with residual silanols on the stationary phase surface, often leading to poor peak shape and resolution.[3] This guide provides a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when beginning method development for a chiral primary amine.
Q1: Where should I start with column selection for (R)-1-(3-Chlorophenyl)ethanamine?
A: There is no universal chiral stationary phase (CSP), so a screening approach is the most effective strategy.[4] For primary amines, the highest success rates are typically found with polysaccharide-based and cyclofructan-based CSPs.[3][5]
-
Polysaccharide-based CSPs: Columns with chiral selectors like amylose or cellulose tris(3,5-dimethylphenylcarbamate) and related derivatives (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF) are excellent starting points due to their broad selectivity.[3][6][7] Immobilized versions of these phases are highly recommended as they are compatible with a wider range of organic solvents, which provides greater flexibility during method development.[5][7]
-
Cyclofructan-based CSPs: These have demonstrated a very high success rate for separating primary amines, particularly when used in the polar organic mobile phase mode.[3]
-
Crown Ether-based CSPs: While highly effective for primary amines, these phases typically require strongly acidic aqueous mobile phases, which can be a drawback for preparative scale work.[3][8]
Q2: What are the typical starting mobile phases for screening?
A: The choice of mobile phase is intrinsically linked to the column type and separation mode.
-
Normal Phase (NP): Heptane/alkane with an alcohol modifier (e.g., ethanol or isopropanol) is the standard. A typical starting point is 90:10 (v/v) Heptane:Ethanol.
-
Polar Organic (PO): This mode uses polar solvents like acetonitrile or methanol. A common starting condition is 90:10 (v/v) Acetonitrile:Methanol.[3][8]
-
Reversed-Phase (RP): An aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate) with an organic modifier like acetonitrile or methanol. This mode is particularly useful for methods intended for LC-MS applications.[9]
Q3: Why are mobile phase additives essential for separating this compound?
A: (R)-1-(3-Chlorophenyl)ethanamine is a basic compound. The primary amine group is prone to strong ionic interactions with acidic residual silanols on the silica surface of the CSP. This interaction can cause severe peak tailing and even a complete loss of resolution.[3][10] Basic additives are required to suppress these deleterious interactions.
-
Function: Additives like diethylamine (DEA), triethylamine (TEA), or butylamine (BA) compete with the analyte for active sites on the stationary phase, leading to improved peak symmetry and efficiency.[10][11]
-
Concentration: A typical starting concentration is 0.1% (v/v) of the basic additive in the mobile phase. This should generally not exceed 0.5%.[5][11]
Q4: What is a suitable UV detection wavelength?
A: The chlorophenyl group in the molecule provides strong UV absorbance. A general starting point would be to scan the UV spectrum of the analyte in the mobile phase diluent. Wavelengths between 210 nm and 230 nm are likely to provide high sensitivity. For instance, in a method for the related compound chlorpheniramine, detection was set to 224 nm or 258 nm.[12][13]
Q5: Is derivatization of the amine group necessary?
A: Not usually. Modern CSPs are highly effective at resolving underivatized primary amines.[3] Derivatization adds complexity and potential sources of error to the analytical procedure. It is generally considered only after a comprehensive screening of modern CSPs fails to yield a separation.
Systematic Chiral Method Development Workflow
This section provides a structured, four-step protocol for developing a robust and reliable chiral HPLC method.
Step 1: Analyte Characterization and Sample Preparation
-
Determine Solubility: Test the solubility of this compound in various potential mobile phase solvents (e.g., methanol, ethanol, acetonitrile, water). The hydrochloride salt form suggests good solubility in polar solvents.
-
Prepare Stock Solution: Dissolve the racemic standard of 1-(3-Chlorophenyl)ethanamine in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Prepare Working Standard: Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1-0.2 mg/mL. Ensure the analyte is fully dissolved to prevent column blockage.[14]
Step 2: Chiral Stationary Phase (CSP) & Mobile Phase Screening
The goal of screening is to identify a column and mobile phase system that shows any separation between the enantiomers (selectivity, α > 1.0). Optimization will follow. A multi-column, multi-solvent screening approach is most efficient.
-
Setup: Use an automated column and solvent switching HPLC system if available.
-
Columns: Screen a set of complementary CSPs. A recommended starting set is provided in the table below.
-
Mobile Phases: For each column, test a set of orthogonal mobile phases (Normal Phase, Polar Organic).
-
Additives: Crucially, include an appropriate additive in each mobile phase. Butylamine is a good universal choice for polysaccharide columns, while a TEA/TFA combination works well for cyclofructan phases in PO mode.[3]
-
Conditions:
-
Flow Rate: 1.0 mL/min for standard 4.6 mm ID columns.
-
Temperature: Ambient (e.g., 25 °C).
-
Injection Volume: 5-10 µL.
-
| Column Type | Chiral Selector Example | Mobile Phase A (NP) | Mobile Phase B (PO) |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Heptane:Ethanol (90:10) + 0.1% Butylamine | Acetonitrile:Methanol (90:10) + 0.1% Butylamine |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Heptane:IPA (90:10) + 0.1% Butylamine | Acetonitrile:IPA (97:3) + 0.1% Butylamine |
| Cyclofructan | Larihc® CF6-P | Heptane:Ethanol (80:20) + 0.3% TFA / 0.2% TEA | Acetonitrile:Methanol (90:10) + 0.3% TFA / 0.2% TEA |
Data synthesized from multiple sources for illustrative purposes.[3][5][8]
Caption: Iterative method optimization workflow.
Step 4: Method Finalization and System Suitability
Once the method is optimized, define the final parameters and establish system suitability criteria according to pharmacopeial standards like USP <621> to ensure consistent performance. [15][16][17]The method should then be validated according to ICH Q2(R1) guidelines for its intended purpose. [18][19][20]
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the enantiomers. |
| Tailing Factor (T) | 0.8 – 1.8 | Measures peak symmetry. Values outside this range indicate interactions that can affect integration. [21] |
| Repeatability (%RSD) | ≤ 2.0% for peak area (n≥5) | Demonstrates the precision of the system for consecutive injections. |
| Plate Number (N) | Report (e.g., > 2000) | Measures the efficiency of the column. |
Troubleshooting Guide
This section provides solutions to common problems encountered during method development.
Problem 1: No separation is observed on any screened column (α ≈ 1.0).
-
Cause: The selected CSPs and mobile phases do not provide sufficient enantiorecognition for the analyte.
-
Solution 1: Expand Screening. Broaden the screening to include more diverse CSPs (e.g., different polysaccharide derivatives, Pirkle-type columns) and more aggressive mobile phases. For immobilized columns, try solvents like methyl tert-butyl ether (MTBE) or dichloromethane (DCM) in the mobile phase, as these can dramatically alter selectivity. [7]* Solution 2: Check Additive. Ensure the correct type and concentration of additive are being used. For a basic analyte, the absence of a basic additive is a common reason for failure.
-
Solution 3: Consider Reversed-Phase. If NP and PO modes fail, screen the columns in reversed-phase mode. The interaction mechanism is different and may provide the necessary selectivity. [9] Problem 2: Poor peak shape (significant tailing or fronting).
-
Cause: Peak tailing is often due to secondary interactions with the silica support. Peak fronting can be caused by column overload.
-
Solution 1 (Tailing): Optimize Additive. This is the most critical parameter. Increase the concentration of the basic additive (e.g., from 0.1% to 0.3% DEA) or switch to a stronger or more effective base like ethanolamine. [11]* Solution 2 (Tailing): Column Conditioning. Ensure the column is fully equilibrated with the additive-containing mobile phase. It can sometimes take many column volumes to passivate all active sites.
-
Solution 3 (Fronting): Reduce Sample Load. Lower the concentration of the injected sample or reduce the injection volume.
Problem 3: Poor resolution (1.0 < α < 1.2, Rs < 1.5).
-
Cause: The column provides some selectivity, but the efficiency is not high enough to resolve the peaks at baseline.
-
Solution 1: Reduce Mobile Phase Strength. Decrease the amount of the polar modifier (e.g., alcohol) in the mobile phase. This will increase retention factors (k') and often improve resolution.
-
Solution 2: Lower Flow Rate. Reduce the flow rate to improve column efficiency. A Van Deemter plot can help find the optimal flow rate for maximum efficiency. [22]* Solution 3: Lower Temperature. Operating the column at a sub-ambient temperature can increase enantioselectivity.
Problem 4: Unstable or drifting retention times.
-
Cause: Insufficient column equilibration, temperature fluctuations, or changes in mobile phase composition.
-
Solution 1: Thorough Equilibration. Equilibrate the column with the mobile phase for at least 20-30 column volumes before the first injection, especially when additives are used.
-
Solution 2: Use a Column Thermostat. Ensure a stable column temperature to eliminate thermal effects on retention.
-
Solution 3: Fresh Mobile Phase. Prepare mobile phases fresh daily and ensure they are well-mixed and degassed.
Problem 5: High column backpressure.
-
Cause: Blockage of the column inlet frit, precipitation of the sample or buffer, or use of a highly viscous mobile phase.
-
Solution 1: Filter Sample and Mobile Phase. Ensure all samples and mobile phase components are filtered through a 0.45 µm or 0.22 µm filter.
-
Solution 2: Check Sample Solubility. The sample must be fully dissolved in the mobile phase. If a strong solvent is used for dissolution, precipitation can occur upon injection. [14]Dissolve the sample in the mobile phase whenever possible.
-
Solution 3: Reverse Flush Column. As a last resort for a blocked frit, disconnect the column from the detector and reverse the flow direction at a low flow rate to dislodge particulates. [14]Always use a guard column to protect the analytical column.
Problem 6: I changed the mobile phase additive, and now my old method on this column doesn't work ("Memory Effect").
-
Cause: Mobile phase additives, particularly amines, can strongly adsorb to the CSP and alter its selective properties, even after being flushed out of the mobile phase. [10][23]* Solution 1: Dedicated Columns. The best practice is to dedicate a column to a specific method or at least to a specific class of additives (e.g., one column for basic additives, another for acidic).
-
Solution 2: Rigorous Flushing. For immobilized columns, flushing with strong, "non-chiral" solvents like THF or DCM may help remove the previous additive. [14]For coated columns, which are less robust, flushing with the strongest allowed solvent (often 2-propanol) is the only option.
-
Solution 3: Re-equilibration. If a method is re-established, a very long equilibration time with the new additive-containing mobile phase may be required to restore performance.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
Kim, K. H., et al. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Phenomenex. Chiral HPLC Column. [Link]
-
Columnex LLC. Chiral HPLC and SFC Columns. [Link]
-
Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]
-
ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
-
ResearchGate. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. [Link]
-
Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
PubMed. Enantioselective Determination of Chlorpheniramine in Various Formulations by HPLC Using Carboxymethyl-Beta-Cyclodextrin as a Chiral Additive. [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. [Link]
-
Chromatography Today. Trouble with chiral separations. [Link]
-
PMC - NIH. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. [Link]
-
PubMed. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. [Link]
-
PMC - NIH. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]
-
Chiral Technologies. Develop Chiral Separation Methods with Daicel's Immobilized Columns. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
-
ResearchGate. Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. [Link]
-
ResearchGate. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. [Link]
-
BGB Analytik. CHIRAL Handbook. [Link]
-
ResearchGate. Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. [Link]
Sources
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bgb-analytik.com [bgb-analytik.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. yakhak.org [yakhak.org]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chiraltech.com [chiraltech.com]
- 15. usp.org [usp.org]
- 16. agilent.com [agilent.com]
- 17. dsdpanalytics.com [dsdpanalytics.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 20. fda.gov [fda.gov]
- 21. usp.org [usp.org]
- 22. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 23. chromatographytoday.com [chromatographytoday.com]
Resolving peak tailing in HPLC analysis of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride
Welcome to the technical support center for the HPLC analysis of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you resolve common chromatographic issues, with a primary focus on peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like this compound. It compromises quantification accuracy and resolution.[1][2] This guide will walk you through a logical troubleshooting process, from simple mobile phase adjustments to more advanced column considerations.
Q1: I'm observing significant peak tailing for this compound. What is the most likely cause?
A1: The most probable cause is a secondary interaction between your basic analyte and the stationary phase of your HPLC column.[3][4] Here's the underlying mechanism:
-
(R)-1-(3-Chlorophenyl)ethanamine is a basic compound: Due to its primary amine functional group, this molecule acts as a base. In a typical reversed-phase mobile phase, it will be protonated, carrying a positive charge. The pKa of similar simple amines is typically in the range of 9-10.[5][6]
-
Silanol Interactions: Standard silica-based reversed-phase columns (like C18 or C8) have residual silanol groups (Si-OH) on their surface.[4][7] These groups are acidic (pKa ~3.8-4.2) and can become deprotonated (SiO⁻), carrying a negative charge, especially at mobile phase pH values above 3.[7][8]
-
Mixed-Mode Retention: The positively charged amine on your analyte can interact strongly with these negatively charged silanol sites via an ion-exchange mechanism.[9][10] This creates a "mixed-mode" retention (hydrophobic and ionic), where some analyte molecules are retained longer than others, resulting in an asymmetrical or "tailing" peak.[3][4]
This unwanted secondary interaction is the primary reason for poor peak shape with basic compounds.[3][7]
Q2: What is the first and most effective step I can take to improve the peak shape?
A2: The most direct way to mitigate peak tailing is to optimize your mobile phase, specifically its pH. The goal is to control the ionization state of both your analyte and the column's silanol groups.
Recommended Action: Adjust Mobile Phase pH
Operate at a low pH, typically between pH 2.5 and 3.5 .[11]
Scientific Rationale:
-
Protonates Silanols: By lowering the pH well below the silanol pKa (~4), the vast majority of silanol groups will be in their neutral, protonated form (Si-OH).[8][11] This minimizes the strong ionic interaction with your protonated basic analyte.
-
Ensures Consistent Analyte Ionization: At a low pH, your amine analyte will be consistently in its protonated (cationic) form, leading to more uniform interaction with the stationary phase.
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Selection: Choose a buffer effective in the pH 2.5-3.5 range, such as a phosphate or formate buffer. A 10-25 mM concentration is a good starting point.
-
pH Measurement: Prepare the aqueous portion of your mobile phase. Before adding the organic modifier (e.g., acetonitrile or methanol), measure and adjust the pH using an acid like phosphoric acid or formic acid.
-
Equilibration: After making the new mobile phase, ensure the column is thoroughly equilibrated. Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.[12]
| Parameter | Recommended Setting | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of silanol groups, minimizing secondary interactions.[11] |
| Buffer System | Phosphate, Formate | Provides stable pH control in the desired range. |
| Buffer Concentration | 10-25 mM | Maintains pH without being excessively harsh on the system. |
Q3: I've lowered the pH, and while the peak has improved, some tailing persists. What should I try next?
A3: If low pH alone is insufficient, the next step is to introduce a "sacrificial base" or competitive amine modifier into your mobile phase. This additive will preferentially interact with the remaining active silanol sites, effectively shielding your analyte from them.
Recommended Action: Add Triethylamine (TEA)
Incorporate a low concentration of triethylamine (TEA) into your mobile phase. A typical starting concentration is 0.1% (v/v) or approximately 10 mM.[13]
Scientific Rationale:
-
Competitive Binding: TEA is a small basic molecule that, when protonated at low pH, will compete with your analyte for the negatively charged silanol sites on the stationary phase.[13][14]
-
Masking Effect: By binding to these active sites, TEA effectively "masks" them from your analyte, leading to a more homogenous hydrophobic interaction and a more symmetrical peak shape.[13][15]
Experimental Protocol: Using a Mobile Phase Modifier
-
Preparation: Add 0.1% v/v triethylamine to the aqueous portion of your mobile phase.
-
pH Adjustment: After adding TEA, re-adjust the pH to your target range (e.g., pH 3.0) using an acid like phosphoric acid. The TEA will be protonated and act as the competitive agent.
-
Column Dedication: Columns used with amine additives like TEA can become conditioned. It is good practice to dedicate a column to methods that use these modifiers to avoid impacting other analyses.[14]
Q4: Mobile phase additives are not an option for my LC-MS application. Are there column-based solutions to eliminate tailing?
A4: Absolutely. Modern HPLC column technology offers several excellent alternatives for analyzing basic compounds without mobile phase additives. If you are developing a new method or can change columns, this is often the best long-term solution.
Recommended Action: Select a High-Performance Column for Basic Compounds
Choose a column specifically designed to minimize silanol interactions.
Scientific Rationale & Options:
-
High-Purity, Type B Silica: Modern columns are made with high-purity silica (Type B) that has a much lower concentration of acidic silanol groups and problematic metal contaminants compared to older Type A silica.[8][16]
-
Thorough End-Capping: Select a column that is described as "fully end-capped." End-capping is a process that chemically bonds a small, inert group (like a trimethylsilyl group) to the residual silanols, making them unavailable for interaction.[3]
-
Polar-Embedded or Shielded Phases: These columns have a polar functional group (e.g., a carbamate or amide) embedded within the C18 or C8 chain.[9][17] This polar group helps to shield the analyte from the silica surface, preventing silanol interactions and improving peak shape for bases.[12][18]
-
Positively Charged Surfaces: Some novel phases have a slight positive charge on the surface at low pH, which electrostatically repels protonated basic analytes, dramatically improving peak shape.
| Column Technology | Mechanism for Reducing Tailing | Suitability for (R)-1-(3-Chlorophenyl)ethanamine |
| High-Purity, End-Capped Silica | Reduces the number of available silanol groups.[3] | Good |
| Polar-Embedded Phase | Shields the analyte from the silica surface.[17][18] | Excellent |
| Hybrid Particle Technology | Inherently lower silanol activity than pure silica. | Excellent |
| Positively Charged Surface | Repels protonated basic analytes from the surface. | Excellent |
Troubleshooting Workflow Diagram
The following diagram outlines the logical progression for troubleshooting peak tailing for this compound.
Frequently Asked Questions (FAQs)
Q: Could injecting too much sample (mass overload) cause peak tailing? A: Yes. Sample overload can cause tailing, but it typically presents as a "shark-fin" peak shape that is more symmetrical than tailing from silanol interactions. To check for this, prepare and inject a sample that is 5-10 times more dilute. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[12]
Q: My column is old. Could this be the problem? A: Yes. Over time, particularly under harsh pH conditions (either low or high), the bonded phase of a column can hydrolyze. This exposes more of the underlying silica and increases the number of active silanol sites, leading to increased tailing for basic compounds.[2] If your column has been in use for a long time and you observe worsening performance, it may be time for a replacement.
Q: Does a guard column help with peak tailing? A: A guard column primarily protects the analytical column from strongly retained impurities and particulates from the sample, extending its lifetime.[2][19] While it won't fix a fundamental incompatibility between your analyte and the stationary phase, using one is a crucial best practice to maintain column performance and prevent premature column failure, which can itself lead to poor peak shape.[2][19]
Q: What if all my peaks are tailing, not just the basic ones? A: If neutral compounds also exhibit tailing, the problem is likely physical rather than chemical.[7] This points to "extra-column volume" or a problem with the column bed itself. Check for a void at the head of the column, ensure all fittings and tubing are correct (narrow internal diameter, minimal length), and verify that the detector flow cell is appropriate for your flow rate.[1][12]
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
HPLC Peak Tailing - Axion Labs. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]
-
HPLC Column Selection - LCGC International. [Link]
- Liquid chromatography stationary phases with reduced silanol interactions - Google P
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
HPLC Column Selection Guide - SCION Instruments. [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)? [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Method from Mars? Coping with Chromatographic Legacies - LCGC International. [Link]
-
Effect of pH on LC-MS Analysis of Amines - Waters Corporation. [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchGate. [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
pKa Data Compiled by R. Williams. [Link]
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. [Link]
-
The pKa Table Is Your Friend - Master Organic Chemistry. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 10. chromanik.co.jp [chromanik.co.jp]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. welch-us.com [welch-us.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. welch-us.com [welch-us.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Storage and stability guidelines for (R)-1-(3-Chlorophenyl)ethanamine hydrochloride
Technical Support Center: (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Welcome to the technical support guide for this compound (CAS: 1167414-90-5). This document provides researchers, scientists, and drug development professionals with essential guidelines for the proper storage and handling of this chiral amine, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your starting material, leading to reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1][2] To prevent potential degradation from moisture and temperature fluctuations, we recommend the following:
-
Short-term (weeks to months): Store at 2-8°C, protected from light.
-
Long-term (months to years): For the highest assurance of stability, store at -20°C.
The hydrochloride salt form is generally more stable than the free base; however, proper storage is crucial to prevent slow degradation over time.
Q2: Is this compound hygroscopic?
Yes, hydrochloride salts of amines are often hygroscopic, meaning they can absorb moisture from the air.[1] It is critical to minimize the compound's exposure to the atmosphere. When not in use, the container should be securely closed. For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) to protect the main stock from repeated exposure to ambient air and moisture.
Q3: What is the expected shelf life of this compound?
When stored as a solid under the recommended long-term conditions (frozen, dry, tightly sealed), this compound is expected to be stable for several years.[3] However, the stability of the compound in solution is significantly lower and is highly dependent on the solvent, pH, and temperature. We strongly advise preparing solutions fresh for each experiment.
Q4: How should I prepare a stock solution, and what solvents are appropriate?
Amine salts are generally soluble in water and polar organic solvents like methanol and ethanol.
-
Always use high-purity, dry solvents.
-
Weigh the required amount of the compound in a fume hood, as it may cause respiratory irritation.[2]
-
Add the solvent to the solid and facilitate dissolution using a vortex mixer or brief sonication if necessary.
-
If preparing an aqueous solution, use deionized, filtered water. Be aware that the pH of the solution will be acidic.
-
Solutions should be prepared fresh. If short-term storage is unavoidable, store at 2-8°C and use within 24-48 hours. Visually inspect for any precipitation or discoloration before use.
Q5: The solid material in the bottle appears clumped. Is it still usable?
Clumping is often a sign of moisture absorption. While the compound may not be significantly degraded, its water content has increased, which could affect reaction stoichiometry and kinetics. For sensitive applications, it is best to use a fresh, unopened lot. If this is not possible, you can dry the material under a high vacuum. However, you should re-verify its purity by an appropriate analytical method (e.g., NMR, LC-MS) before use.
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during experiments where the stability or purity of this compound may be a contributing factor.
Q: My reaction yield is unexpectedly low, or I'm observing significant side products. Could the amine be the issue?
A: Yes, this is a common problem that can often be traced back to the quality of the starting material. Degradation of the amine can lead to lower effective concentrations and the introduction of reactive impurities.
Causality: Amines are susceptible to oxidation, which can occur over time, especially with repeated exposure to air. Contamination with water can also inhibit reactions that require anhydrous conditions.
Troubleshooting Workflow:
-
Verify Purity: Before extensive troubleshooting of reaction conditions, confirm the purity of your amine. Run a simple analytical test like thin-layer chromatography (TLC) against a known fresh sample, or obtain an NMR spectrum to check for unexpected signals.
-
Use a Fresh Aliquot: If you have been using a stock bottle that has been opened multiple times, try running the reaction with a fresh, unopened vial of the compound.
-
Prepare Solutions Immediately Before Use: Do not use stock solutions that have been stored for extended periods. The stability of amines in solution is often limited.
-
Run a Control Reaction: If a new batch is unavailable, consider purifying a small amount of your current stock by recrystallization or column chromatography and compare its performance in the reaction to the unpurified material.
Q: My stock solution has turned slightly yellow. What does this indicate?
A: A color change to yellow or brown is a classic indicator of amine oxidation. Phenyl-ethanamine derivatives can degrade into various byproducts, including aldehydes and other colored compounds.[4][5]
Causality: The amine nitrogen can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.
What to do:
-
Discard the solution. Do not use discolored solutions, as the degradation products can interfere with your experiment.
-
Review your solution preparation and storage protocol. Ensure you are using high-purity solvents and storing solutions protected from light, preferably under an inert atmosphere if they must be kept for any length of time.
Summary of Storage and Handling Recommendations
| Parameter | Solid Compound | In Solution |
| Temperature | Long-term: -20°C Short-term: 2-8°C | Short-term: 2-8°C Long-term: Not Recommended |
| Atmosphere | Tightly sealed container. Inert gas (Ar, N₂) is recommended after opening. | Prepare fresh. If storing briefly, purge headspace with inert gas. |
| Light | Store in an amber vial or in the dark. | Protect from light at all times. |
| Expected Stability | ≥ 5 years under ideal conditions.[3] | Highly variable; best if used within 24 hours. |
| Key Incompatibilities | Strong oxidizing agents, moisture.[1] | Strong bases (will form free base), reactive carbonyls. |
Experimental Protocols
Protocol 1: Preparation of a Standardized 100 mM Stock Solution in Methanol
This protocol describes the safe and accurate preparation of a stock solution for use in chemical synthesis.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH), HPLC grade or higher
-
Volumetric flask (e.g., 10 mL, Class A)
-
Analytical balance
-
Argon or Nitrogen gas supply
Procedure:
-
Pre-weighing: Place the sealed bottle of the amine and a weigh boat in a desiccator for at least 30 minutes to allow them to come to room temperature without moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the target amount of this compound. For a 10 mL of 100 mM solution, this is 192.09 mg.
-
Dissolution: Transfer the weighed solid into the 10 mL volumetric flask. Add approximately 7 mL of anhydrous methanol.
-
Mixing: Cap the flask and swirl gently to dissolve the solid. If needed, sonicate for 1-2 minutes in a room temperature water bath.
-
Final Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add anhydrous methanol up to the calibration mark on the volumetric flask.
-
Homogenization: Invert the capped flask 10-15 times to ensure the solution is homogeneous.
-
Storage: If the solution is not for immediate use, transfer it to a smaller vial with a PTFE-lined cap. Purge the headspace with argon or nitrogen before sealing. Store at 2-8°C and use within 24 hours for best results.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting experiments when the stability of this compound is suspected to be the root cause of an issue.
Caption: Troubleshooting workflow for amine stability issues.
References
-
INSTRUCTION MANUAL FOR CHIRALPAK® IA. Daicel Chiral Technologies.[Link]
-
L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem. PubChem.[Link]
-
This compound | 1167414-90-5 | C8H11Cl2N | Appchem. Appchem.[Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AGP - Daicel Chiral Technologies. Daicel Chiral Technologies.[Link]
-
Amines - NCERT. National Council of Educational Research and Training.[Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® HSA - Daicel Chiral Technologies. Daicel Chiral Technologies.[Link]
-
Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides - ResearchGate. (2019). ResearchGate.[Link]
-
(S)-1-(3-chlorophenyl)ethanamine | C8H10ClN | CID 2507691 - PubChem. PubChem.[Link]
-
How long can I keep hydrochloric\muriatic acid (AKA spirits of salts)? - Quora. (2020). Quora.[Link]
-
Chemical Segregation and Storage Table - ORS. Office of Research Services, NIH.[Link]
-
What is the Shelf Life of Hydrochloric Acid? - Lab Alley. Lab Alley.[Link]
-
Industrial Hydrochloric Acid Uses & Storage Concerns - Poly Processing. Poly Processing.[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. The enantiomer (R)-1-(3-Chlorophenyl)ethanamine hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutically active compounds. Consequently, the rigorous validation of analytical methods to confirm its enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for this purpose, grounded in fundamental principles and supported by experimental insights. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate the most appropriate analytical technique for their needs.
The validation of an analytical method is a formal process that provides documented evidence that the procedure is fit for its intended purpose.[1] For chiral compounds, this primarily involves demonstrating the method's ability to accurately and precisely quantify the desired enantiomer in the presence of its counterpart. This guide will explore and compare three powerful techniques for the chiral separation and analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
The Primacy of Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for the enantioselective analysis of pharmaceutical compounds.[2] Its strength lies in the vast array of commercially available chiral stationary phases (CSPs) that can achieve separation through a variety of stereoselective interactions. For primary amines such as 1-(3-Chlorophenyl)ethanamine, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success.[3]
Causality Behind Experimental Choices in Chiral HPLC
The selection of a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is based on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte. The different stabilities of these complexes lead to differential retention times and, thus, separation. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is critical in modulating the retention and resolution of the enantiomers. The polar modifier competes with the analyte for interactive sites on the CSP, and its concentration is a key parameter for optimization.
A Self-Validating HPLC Protocol
A robust analytical method must be a self-validating system. This means that its performance is well-understood and its limitations are defined. The validation of a chiral HPLC method for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4]
Experimental Protocol: Validation of a Chiral HPLC Method
-
Specificity: To demonstrate specificity, a solution of the racemic 1-(3-Chlorophenyl)ethanamine hydrochloride is injected to show baseline separation of the (R) and (S) enantiomers. Additionally, a placebo (a mixture of all formulation components except the active pharmaceutical ingredient) should be injected to ensure no interfering peaks at the retention times of the enantiomers.
-
Linearity: A series of solutions of this compound are prepared at different concentrations (e.g., 50% to 150% of the target concentration). The peak area response is plotted against the concentration, and the correlation coefficient (r²) of the resulting calibration curve should be ≥ 0.999.
-
Range: The range of the method is the interval between the upper and lower concentrations for which linearity, accuracy, and precision have been demonstrated.
-
Accuracy: The accuracy is determined by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery of the analyte is then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution of this compound are performed, and the relative standard deviation (RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-assay precision): The repeatability assay is performed on a different day, by a different analyst, and on a different instrument to assess the method's ruggedness.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: The robustness of the method is evaluated by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the separation.
Caption: A streamlined workflow for the development and validation of a chiral HPLC method.
Alternative Methodologies: A Comparative Overview
While chiral HPLC is a powerful primary technique, alternative methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer different advantages and can be valuable orthogonal techniques for method validation.
Gas Chromatography (GC) for Chiral Amine Analysis
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds.[1] For primary amines like 1-(3-Chlorophenyl)ethanamine, derivatization is often necessary to improve volatility and chromatographic performance.[4]
Experimental Protocol: Chiral GC Method
-
Derivatization: The amine is derivatized with a chiral derivatizing agent, such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomers. These diastereomers can then be separated on a non-chiral GC column. Alternatively, a chiral stationary phase can be used to separate the enantiomers after a non-chiral derivatization to improve volatility (e.g., with trifluoroacetic anhydride).[4]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A chiral capillary column (e.g., based on cyclodextrin derivatives) is employed for the separation.
-
Validation: The validation protocol is similar to that for HPLC, following ICH Q2(R1) guidelines.
Caption: The essential workflow for the analysis of a chiral amine by Gas Chromatography.
Capillary Electrophoresis (CE) for Enantiomeric Separation
Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.[5]
Experimental Protocol: Chiral CE Method
-
Chiral Selector: Cyclodextrins are commonly used as chiral selectors in CE.[5] The choice of cyclodextrin and its concentration in the background electrolyte are critical for achieving separation.
-
Instrumentation: A capillary electrophoresis system with a UV detector is used. A fused-silica capillary is employed for the separation.
-
Validation: The validation follows the same principles as for HPLC and GC, with adjustments for the specific parameters of CE (e.g., injection volume, voltage).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride for Researchers and Drug Development Professionals
(R)-1-(3-Chlorophenyl)ethanamine hydrochloride is a key chiral building block in the synthesis of various pharmaceutically active compounds. The stereochemistry at the benzylic carbon is often crucial for the biological activity and efficacy of the final drug substance. Consequently, the efficient and stereoselective synthesis of this intermediate is of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical analysis of their respective advantages and limitations, supported by experimental data and protocols.
Introduction: The Importance of Chirality
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active molecules[1]. The spatial arrangement of substituents around a stereocenter can dramatically influence a molecule's interaction with chiral biological targets such as enzymes and receptors. Therefore, the ability to selectively synthesize a single enantiomer is a cornerstone of modern medicinal chemistry. This guide will explore three principal strategies for obtaining enantiomerically pure this compound:
-
Classical Chiral Resolution: A traditional and robust method involving the separation of a racemic mixture.
-
Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the stereoselectivity of enzymes.
-
Asymmetric Synthesis: A direct approach to selectively form the desired enantiomer.
We will begin by outlining the synthesis of the racemic starting material, which is a common precursor for the resolution-based methods.
Foundational Step: Synthesis of Racemic 1-(3-Chlorophenyl)ethanamine
The most common and straightforward route to racemic 1-(3-Chlorophenyl)ethanamine is the reductive amination of 3'-chloroacetophenone[2]. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.
The Leuckart reaction, or modifications thereof, is a classic method for this transformation, often utilizing ammonium formate or formamide as both the amine source and the reducing agent[3]. Alternatively, modern reductive amination protocols may employ a primary amine source, such as ammonia, in the presence of a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation[4][5].
Conceptual Workflow for Racemic Synthesis
Caption: General workflow for the synthesis of racemic 1-(3-Chlorophenyl)ethanamine hydrochloride.
Method 1: Classical Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a widely practiced industrial method for separating enantiomers[4]. This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization[6].
For the resolution of basic amines like 1-(3-Chlorophenyl)ethanamine, tartaric acid is a commonly employed and cost-effective resolving agent[6][7]. The choice of the enantiomer of tartaric acid is critical; L-(+)-tartaric acid is typically used to resolve the (R)-amine.
The fundamental principle is that the (R)-amine-(L)-tartrate and (S)-amine-(L)-tartrate salts have different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble diastereomer[8].
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve racemic 1-(3-Chlorophenyl)ethanamine in a suitable solvent, such as methanol or ethanol. Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt, the (R)-amine-L-tartrate salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble (S)-amine-L-tartrate salt.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH or Na₂CO₃) to neutralize the tartaric acid and liberate the free (R)-1-(3-Chlorophenyl)ethanamine.
-
Extraction and Final Salt Formation: Extract the free amine with an organic solvent, dry the organic layer, and then treat with a solution of HCl in a suitable solvent (e.g., isopropanol or ether) to precipitate the desired this compound.
Logical Diagram of Chiral Resolution
Caption: Workflow for the chiral resolution of a racemic amine.
Method 2: Enzymatic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative to classical resolution methods. Enzymatic kinetic resolution (EKR) utilizes an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted[9].
For chiral amines, lipases are commonly employed, with Lipase B from Candida antarctica (often immobilized as Novozym 435) being a prominent example[10]. In a typical EKR of a racemic amine, the lipase catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) with an acyl donor, forming an amide. The unreacted (S)-amine can then be separated from the (R)-amide.
A significant advancement in this area is Dynamic Kinetic Resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product[11][12]. This racemization is often achieved using a metal catalyst, such as a palladium complex[12].
Experimental Protocol: Enzymatic Kinetic Resolution with CAL-B
-
Reaction Setup: In a suitable organic solvent (e.g., toluene or MTBE), combine the racemic 1-(3-Chlorophenyl)ethanamine, an acyl donor (e.g., ethyl acetate or ethyl methoxyacetate), and immobilized Candida antarctica lipase B (CAL-B).
-
Enzymatic Acylation: Stir the mixture at a controlled temperature (e.g., 40-70 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining amine and the formed amide.
-
Separation: After the reaction, filter off the immobilized enzyme for potential reuse. The resulting mixture contains the unreacted (S)-amine and the (R)-N-acetyl-1-(3-chlorophenyl)ethanamine. These can be separated by extraction or chromatography.
-
Hydrolysis (if R-enantiomer is acylated): The resulting (R)-amide is then hydrolyzed (typically under acidic or basic conditions) to yield the desired (R)-1-(3-Chlorophenyl)ethanamine.
-
Final Salt Formation: The purified (R)-amine is converted to its hydrochloride salt as previously described.
Workflow for Enzymatic Kinetic Resolution
Caption: Pathway for enzymatic kinetic resolution of a racemic amine.
Method 3: Asymmetric Synthesis
Asymmetric synthesis aims to directly create the desired chiral center with high enantioselectivity, thus avoiding the 50% theoretical yield limitation of classical resolution[4]. For chiral amines, asymmetric reductive amination is a powerful strategy[13]. This involves the reduction of a prochiral imine or a related C=N bond in the presence of a chiral catalyst or auxiliary.
One well-established approach utilizes a chiral auxiliary, such as Ellman's tert-butanesulfinamide. The prochiral ketone (3'-chloroacetophenone) is first condensed with the chiral sulfinamide to form a chiral sulfinylimine. Subsequent diastereoselective reduction of the C=N bond, followed by removal of the auxiliary, yields the enantiomerically enriched amine.
Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary
-
Formation of Chiral Sulfinylimine: React 3'-chloroacetophenone with (R)-tert-butanesulfinamide in the presence of a Lewis acid (e.g., Ti(OEt)₄) to form the corresponding N-sulfinylimine.
-
Diastereoselective Reduction: Reduce the sulfinylimine using a hydride source such as sodium borohydride (NaBH₄). The bulky tert-butylsulfinyl group directs the hydride attack to one face of the C=N bond, leading to a high diastereomeric excess of the resulting sulfinamide.
-
Auxiliary Cleavage: Remove the chiral auxiliary by treating the sulfinamide with a strong acid, such as HCl in an alcohol solvent (e.g., methanol or isopropanol). This step simultaneously liberates the free amine and forms the hydrochloride salt.
-
Isolation: The final product, this compound, can be isolated by crystallization.
Asymmetric Synthesis Workflow
Caption: Asymmetric synthesis of a chiral amine using a chiral auxiliary.
Comparative Analysis of Synthesis Routes
The choice of synthetic route depends on several factors, including scale, cost, required enantiopurity, and available equipment. Below is a comparative table summarizing the key metrics for each approach.
| Parameter | Classical Chiral Resolution | Enzymatic Kinetic Resolution (EKR) | Asymmetric Synthesis |
| Theoretical Max. Yield | 50% (without racemization of the unwanted enantiomer) | 50% (up to 100% with DKR) | >90% |
| Enantiomeric Excess (e.e.) | Typically >98% after recrystallization | Often >99% | Typically >95% |
| Key Reagents | Racemic amine, chiral acid (e.g., tartaric acid) | Racemic amine, enzyme (e.g., CAL-B), acyl donor | Prochiral ketone, chiral auxiliary/catalyst, reducing agent |
| Scalability | Well-established for large-scale production | Scalable, especially with immobilized enzymes | Can be scalable, but may require specialized catalysts |
| Cost-Effectiveness | Generally cost-effective, especially with inexpensive resolving agents | Can be cost-effective, particularly if the enzyme is recycled | Can be more expensive due to the cost of chiral catalysts or auxiliaries |
| Environmental Impact | Generates at least 50% of the unwanted enantiomer as waste (unless recycled) | "Green" approach using biocatalysts under mild conditions | High atom economy, but may use metal catalysts |
| Process Development | Requires screening of resolving agents and crystallization solvents | Requires enzyme screening and optimization of reaction conditions | Requires development of a highly selective catalytic system |
Conclusion and Recommendations
Each synthetic route to this compound offers a unique set of advantages and challenges.
-
Classical Chiral Resolution remains a robust and economically viable option, particularly for large-scale manufacturing where the process has been well-optimized. Its main drawback is the inherent 50% loss of material if the unwanted enantiomer is not racemized and recycled.
-
Enzymatic Kinetic Resolution is an excellent choice for its high selectivity and environmentally friendly reaction conditions. The development of Dynamic Kinetic Resolution (DKR) processes makes this route particularly attractive as it can overcome the 50% yield limitation of standard kinetic resolutions.
-
Asymmetric Synthesis represents the most elegant and atom-economical approach, directly generating the desired enantiomer in high yield and purity. While the initial investment in developing a suitable catalytic system or the cost of a chiral auxiliary may be higher, this route is often preferred for its efficiency and reduced waste generation in modern pharmaceutical manufacturing.
For researchers in an academic or early drug discovery setting, the choice may depend on the availability of specific reagents and equipment. For process chemists and drug development professionals, a thorough evaluation of the scalability, cost of goods, and regulatory considerations for each route is essential to select the optimal synthetic strategy for producing this compound.
References
-
Request PDF. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations. [Link]
-
Wikipedia. (2023). Chiral resolution. [Link]
- Muñoz, L., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(23), 8171-8177.
- Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621.
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
- Gustafson, K. P. J., et al. (2014). Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipases. The Journal of Organic Chemistry, 79(9), 3747-3751.
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Method for synthesizing 2,3'-dichloroacetophenone.
-
Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]
- Google Patents. (n.d.). Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine.
-
Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chin. J. Org. Chem. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Method of preparing R-(+)-3-chlorophenylpropanol.
-
PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone. [Link]
-
Chemistry LibreTexts. (2006). Reductive Amination. [Link]
- Google Patents. (n.d.). Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.
-
European Patent Office. (2011). 3-(3-DIMETHYLAMINO-1-ETHYL-2-METHYLPROPYL)-PHENOL HYDROCHLORIDE FOR USE AS ACTIVE INGREDIENT IN. [Link]
-
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]
- 6. diva-portal.org [diva-portal.org]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chemoenzymatic Dynamic Kinetic Resolution of Primary Benzylic Amines using Pd0 -CalB CLEA as a Biohybrid Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Excess Determination of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For chiral molecules like 1-(3-Chlorophenyl)ethanamine, ensuring high enantiopurity is critical for therapeutic efficacy and safety. While chiral chromatography is a common method, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, direct, and often rapid alternative.
This guide provides an in-depth comparison of the two primary NMR-based strategies for determining the enantiomeric excess of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride: the use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs). We will explore the underlying principles, provide detailed experimental protocols, and offer insights into the causality behind procedural choices to empower you to select and implement the optimal method for your analytical needs.
The Fundamental Challenge: NMR and Enantiomers
Enantiomers, by definition, are non-superimposable mirror images. In a standard, achiral NMR solvent (like CDCl₃ or DMSO-d₆), they are chemically and magnetically equivalent. This means that the (R)- and (S)-enantiomers of 1-(3-Chlorophenyl)ethanamine will produce identical, overlapping signals in an NMR spectrum, making direct quantification impossible.
To overcome this, a chiral environment must be introduced into the NMR tube. This is achieved by adding a single-enantiomer chiral auxiliary that interacts with the analyte enantiomers. This interaction breaks the symmetry, converting the enantiomeric pair into a pair of diastereomers (or transient diastereomeric complexes), which are no longer mirror images and possess distinct physical and spectral properties.[1][2] These differences manifest as separate, quantifiable signals in the NMR spectrum.
The two principal methods to create this diastereomeric distinction are detailed below.
Method 1: The Non-Covalent Approach with Chiral Solvating Agents (CSAs)
The CSA method relies on the formation of rapidly exchanging, transient, non-covalent diastereomeric complexes between the chiral analyte and the chiral solvating agent.[3][4] These interactions, typically hydrogen bonds, acid-base interactions, or π-π stacking, are strong enough to induce different magnetic environments for the two analyte enantiomers but weak enough to be in fast exchange on the NMR timescale.
Principle of Action: When a chiral amine like (R)-1-(3-Chlorophenyl)ethanamine and its (S)-enantiomer are mixed with an enantiopure chiral acid, such as (R)-(-)-Mandelic acid, two transient diastereomeric salt complexes are formed: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Because these complexes are diastereomeric, specific protons on the amine will experience slightly different chemical shifts, leading to the splitting of a single peak into two. The ratio of the integrals of these now-separated peaks directly reflects the enantiomeric ratio of the amine.
Experimental Protocol: (R)-(-)-Mandelic Acid as CSA
Objective: To determine the enantiomeric excess of a sample of 1-(3-Chlorophenyl)ethanamine hydrochloride.
Materials:
-
Sample of 1-(3-Chlorophenyl)ethanamine hydrochloride
-
(R)-(-)-Mandelic Acid (enantiopure CSA)
-
Deuterated Chloroform (CDCl₃)
-
High-resolution NMR spectrometer (≥400 MHz recommended)
-
NMR tubes
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the 1-(3-Chlorophenyl)ethanamine hydrochloride sample into a clean, dry vial.
-
Neutralization (Critical Step): The hydrochloride salt must be neutralized to the free amine for effective interaction with the acidic CSA. This is typically done in situ or via a prior extraction. For in-situ neutralization, a non-nucleophilic base like triethylamine (a slight excess) can be added, but this can complicate the spectrum. A cleaner method is to dissolve the salt in a minimal amount of D₂O, add a slight excess of Na₂CO₃, and extract the free amine into CDCl₃. The CDCl₃ layer is then carefully dried with anhydrous Na₂SO₄, filtered, and used for the analysis.
-
CSA Addition: To the solution of the free amine in ~0.6 mL of CDCl₃, add 1.1 to 1.5 molar equivalents of (R)-(-)-Mandelic acid. The use of a slight excess of the CSA can sharpen the signals and maximize the chemical shift difference (Δδ).
-
Homogenization: Ensure the sample is fully dissolved and homogenous. Gentle vortexing may be required.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. It is crucial to acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio, which is essential for accurate integration.
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows clear splitting. The methine proton (-CH) or the methyl protons (-CH₃) are often the best candidates.
-
Carefully integrate the two diastereomeric peaks. Let the integrals be Iᵣ (corresponding to the major (R)-enantiomer) and Iₛ (corresponding to the minor (S)-enantiomer).
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Iᵣ - Iₛ) / (Iᵣ + Iₛ)] * 100
-
Method 2: The Covalent Approach with Chiral Derivatizing Agents (CDAs)
The CDA method involves the formation of stable, covalent bonds between the analyte enantiomers and an enantiopure chiral reagent.[1][3] This reaction creates a pair of stable diastereomers that can be analyzed by NMR without the complication of chemical exchange dynamics.
Principle of Action: A chiral amine is reacted with an enantiopure chiral reagent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form a stable diastereomeric amide pair. For a sample of 1-(3-Chlorophenyl)ethanamine containing both (R) and (S) enantiomers, the reaction with (R)-Mosher's acid chloride yields two distinct amide products: [(R)-amine-(R)-Mosher's amide] and [(S)-amine-(R)-Mosher's amide]. These stable diastereomers will exhibit well-resolved signals in both ¹H and ¹⁹F NMR spectra.
Experimental Protocol: (R)-Mosher's Acid Chloride as CDA
Objective: To determine the enantiomeric excess of a sample of 1-(3-Chlorophenyl)ethanamine hydrochloride.
Materials:
-
Sample of 1-(3-Chlorophenyl)ethanamine hydrochloride
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Deuterated Chloroform (CDCl₃)
-
Anhydrous pyridine or triethylamine
-
High-resolution NMR spectrometer
-
NMR tubes
Step-by-Step Procedure:
-
Sample Preparation & Neutralization: As with the CSA method, start with the free amine. Weigh approximately 10-15 mg of the hydrochloride salt, dissolve it in a suitable solvent, neutralize with a base (e.g., aqueous NaHCO₃), and extract the free amine into a solvent like dichloromethane or ether. Dry the organic layer and carefully evaporate the solvent to obtain the pure free amine.
-
Derivatization Reaction:
-
Dissolve the isolated free amine in ~0.5 mL of anhydrous CDCl₃ in an NMR tube.
-
Add a small amount (1.2-1.5 equivalents) of anhydrous pyridine. Pyridine acts as a base to scavenge the HCl generated during the reaction.
-
Slowly add a slight excess (1.1 equivalents) of (R)-Mosher's acid chloride to the solution.
-
-
Reaction Completion (Critical Step): The reaction must proceed to 100% completion to ensure that the diastereomeric ratio of the product accurately reflects the enantiomeric ratio of the starting amine.[1] Incomplete reactions can lead to erroneous results due to kinetic resolution, where one enantiomer reacts faster than the other. The reaction can be monitored by TLC or by acquiring periodic NMR spectra until the starting amine signals have disappeared. The reaction is typically complete within 30-60 minutes at room temperature.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. If available, acquiring a ¹⁹F NMR spectrum is highly advantageous, as the trifluoromethyl (-CF₃) group provides a clean singlet signal in a region of the spectrum with no other peaks, often showing excellent separation between the diastereomers.
-
Data Analysis:
-
In the ¹H NMR, identify a well-resolved signal, often the methoxy (-OCH₃) protons or the methine proton. In the ¹⁹F NMR, identify the two singlet signals corresponding to the -CF₃ groups.
-
Integrate the signals corresponding to the two diastereomers (Iᵣ and Iₛ).
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Iᵣ - Iₛ) / (Iᵣ + Iₛ)] * 100
-
Comparative Analysis: CSA vs. CDA
| Feature | Chiral Solvating Agent (CSA) Method | Chiral Derivatizing Agent (CDA) Method |
| Principle | Forms transient, non-covalent diastereomeric complexes.[3] | Forms stable, covalent diastereomeric products.[1] |
| Sample Prep | Simple mix-and-measure approach after neutralization. | Requires a complete chemical reaction and workup. |
| Speed | Very fast; analysis can be completed in minutes. | Slower; requires reaction time (30-60 min). |
| Sample Integrity | Non-destructive; the analyte can be recovered. | Destructive; the analyte is consumed in the reaction. |
| Potential Issues | Peak broadening, small Δδ values, concentration and temperature dependence. | Kinetic resolution (if reaction is incomplete), racemization, reagent purity.[1] |
| Resolution (Δδ) | Generally smaller chemical shift differences. | Often larger, more reliable chemical shift differences. |
| Robustness | Can be sensitive to solvent, temperature, and concentration. | Generally more robust once the reaction is complete. |
| Best For | Rapid screening, process monitoring, non-destructive analysis. | Definitive quantification, complex mixtures, when larger Δδ is needed. |
Visualization of Methodologies
The choice between CSA and CDA methods depends on a trade-off between speed and robustness. The following workflow illustrates the decision-making process and procedural steps for each path.
Caption: Workflow for ee determination by CSA and CDA methods.
The fundamental difference in the interactions between the analyte and the chiral auxiliary is visualized below.
Caption: CSA (non-covalent) vs. CDA (covalent) interaction modes.
Conclusion
Both Chiral Solvating Agents and Chiral Derivatizing Agents provide effective NMR-based solutions for determining the enantiomeric excess of this compound. The CSA method, exemplified by (R)-Mandelic acid, offers a rapid, non-destructive screening tool ideal for quick checks and process monitoring. The CDA method, using reagents like Mosher's acid chloride, provides a more robust and definitive analysis, often yielding superior spectral resolution at the cost of increased sample preparation time and sample consumption. The choice of method should be guided by the specific analytical requirements, including the need for speed, sample preservation, and the desired level of accuracy and robustness.
References
-
Inorganic Chemistry. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications. [Link]
-
Journal of Chemical Education. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. [Link]
-
PubMed. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. [Link]
-
ResearchGate. (2025). NMR derivatization protocol for chiral recognition of racemic primary amines. [Link]
-
Helvetica Chimica Acta. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library. [Link]
-
ACS Central Science. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
-
RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. [Link]
-
The Journal of Organic Chemistry. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]
-
The Journal of Physical Chemistry B. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ACS Publications. [Link]
-
PubMed. (2017). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. [Link]
-
Molecules. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. [Link]
-
The Journal of Organic Chemistry. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]
-
ResearchGate. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]
-
ResearchGate. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
PubMed. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. [Link]
-
ResearchGate. (2015). NMR determination of enantiomeric excess. [Link]
-
National Institutes of Health. (2019). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. [Link]
Sources
A Comparative Guide to (R)- and (S)-1-(3-Chlorophenyl)ethanamine for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety. Chiral amines, in particular, serve as indispensable building blocks for a vast array of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparative analysis of the enantiomeric pair, (R)- and (S)-1-(3-chlorophenyl)ethanamine. These molecules are structurally simple yet hold significant value as intermediates in the synthesis of more complex, optically active compounds.[1][2]
This document moves beyond a simple datasheet to offer a deeper, field-proven perspective. We will dissect the subtle yet crucial differences in their physicochemical properties, explore the analytical methodologies required to ensure their enantiomeric purity, and discuss their strategic application in medicinal chemistry. The causality behind experimental choices and the logic of analytical validation are emphasized throughout, providing a robust framework for researchers, scientists, and drug development professionals.
Comparative Physicochemical Properties: The Subtle Distinction
Enantiomers, by definition, are non-superimposable mirror images. This relationship dictates that they share identical physical properties in an achiral environment, such as melting point, boiling point, density, and solubility. The sole distinguishing feature is their interaction with plane-polarized light, a property known as optical activity.[3] The (R)- and (S)- enantiomers of 1-(3-chlorophenyl)ethanamine rotate light in equal but opposite directions.[4] This fundamental difference is the cornerstone of their unique identities in chiral applications.
Table 1: Comparison of Physicochemical Properties
| Property | (R)-1-(3-Chlorophenyl)ethanamine | (S)-1-(3-Chlorophenyl)ethanamine | Racemic 1-(3-Chlorophenyl)ethanamine |
| CAS Number | 17061-53-9[1][5] | 68297-62-1 | 24358-43-8[6] |
| Molecular Formula | C₈H₁₀ClN[1][5] | C₈H₁₀ClN[7] | C₈H₁₀ClN[6] |
| Molecular Weight | 155.62 g/mol [1][5] | 155.62 g/mol [7] | 155.62 g/mol [6] |
| Appearance | Colorless to light yellow liquid[1][2] | Colorless to light yellow liquid | Liquid |
| Boiling Point | 112°C at 13 mmHg[1][2][8] | 112°C at 13 mmHg[9] | 215.8°C at 760 mmHg[6] |
| Density (Predicted) | 1.122 ± 0.06 g/cm³[1][2] | 1.122 ± 0.06 g/cm³[9] | 1.122 g/cm³[6] |
| Water Solubility | Insoluble[1][2] | Insoluble | Insoluble |
| Specific Optical Rotation ([α]D) | +31.8° (c=1 g/100mL in MeOH)[1][2] | Approx. -31.8° (c=1 g/100mL in MeOH) | 0° (Inactive) |
Note: The specific rotation for the (S)-enantiomer is inferred from the (R)-enantiomer, as is standard for enantiomeric pairs. The racemic mixture exhibits no optical rotation because the equal and opposite rotations of the two enantiomers cancel each other out.[4]
Enantiomer Discrimination: The Analytical Imperative
Ensuring the enantiomeric excess (e.e.) of a chiral intermediate is paramount. The most reliable and widely adopted technique for this purpose is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[10][11]
The Principle of Chiral Chromatography
The core of this technique lies in the CSP, which is itself chiral. When a racemic mixture of 1-(3-chlorophenyl)ethanamine passes through the column, the (R)- and (S)-enantiomers form transient, diastereomeric complexes with the CSP. These diastereomeric complexes have different binding energies and stabilities, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a broad range of chiral compounds, including amines.[11][12]
Experimental Protocol: Chiral HPLC Separation
This protocol provides a robust starting point for the baseline separation of (R)- and (S)-1-(3-chlorophenyl)ethanamine. The choice of a polysaccharide-based column is a strategic one, offering broad applicability and a high probability of successful resolution.
Objective: To determine the enantiomeric excess (e.e.) of a 1-(3-chlorophenyl)ethanamine sample.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP.
-
Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: 1-(3-Chlorophenyl)ethanamine (racemic standard and unknown sample), dissolved in mobile phase at ~1 mg/mL.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) . The small amount of DEA is critical; it acts as a basic modifier to reduce peak tailing and improve the peak shape of the amines by competing for active sites on the silica surface.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.
-
Standard Injection: Inject 10 µL of the racemic standard solution onto the column. This is a self-validating step to confirm that the system is capable of separating the two enantiomers and to establish their retention times.
-
Sample Injection: Inject 10 µL of the unknown sample solution using the same conditions.
-
Detection: Monitor the elution profile at a UV wavelength of 254 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the standard chromatogram.
-
Integrate the peak areas for each enantiomer (Area_S and Area_R).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| x 100
-
Workflow for Chiral Purity Analysis
The following diagram illustrates the logical workflow for assessing the enantiomeric purity of a sample.
Caption: Workflow for Chiral HPLC Purity Analysis.
Synthesis and Chiral Resolution
The commercial availability of enantiomerically pure 1-(3-chlorophenyl)ethanamine relies on two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.
Synthetic Pathways
The racemic amine is typically synthesized via reductive amination of the corresponding ketone, 1-(3-chlorophenyl)ethanone.[13] Asymmetric synthesis involves modifying this process, for instance, by using a chiral catalyst or a chiral auxiliary to directly produce one enantiomer in excess.
Chiral Resolution Strategy
A classic and robust method for separating the racemic amine is through diastereomeric salt formation. This involves reacting the racemic amine with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid). The reaction produces a mixture of two diastereomeric salts: [(R)-amine:(L)-acid] and [(S)-amine:(L)-acid]. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is neutralized to liberate the desired, enantiomerically pure amine.
Logical Flow of Classical Chiral Resolution
Caption: Logical Flow of Chiral Resolution via Diastereomeric Salt Formation.
Biological and Toxicological Considerations
The safety data for both (R)- and (S)-1-(3-chlorophenyl)ethanamine indicate similar hazard profiles. They are classified as toxic if swallowed, capable of causing severe skin burns and eye damage, and are toxic to aquatic life.[1][14] This is typical for enantiomers, as their general reactivity and basicity are identical.
However, the critical distinction arises when these intermediates are incorporated into a final drug molecule. The three-dimensional arrangement of atoms is fundamental to a drug's interaction with its biological target (e.g., an enzyme or receptor). One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be inactive, less active, or even cause undesirable side effects. Therefore, while the toxicity of the intermediates themselves is not stereospecific, their ultimate use in a chiral API makes the control of stereochemistry a matter of paramount importance for safety and efficacy.
Applications in Medicinal Chemistry
The primary and most significant application of both (R)- and (S)-1-(3-chlorophenyl)ethanamine is as a chiral synthon in drug discovery and development.[1][2] The presence of the chlorophenyl group is a common feature in many pharmaceuticals, as the chlorine atom can modulate the molecule's lipophilicity, metabolic stability, and binding interactions.[15][16]
The choice between the (R) or (S) enantiomer is entirely dictated by the stereochemical requirements of the target API. These amines can be used to introduce a chiral center or to build larger, more complex scaffolds for a wide range of therapeutic areas. Their value lies in providing a reliable and enantiomerically pure source of a specific stereocenter, saving significant synthetic effort and ensuring the stereochemical integrity of the final drug candidate.
Conclusion
(R)- and (S)-1-(3-chlorophenyl)ethanamine are a study in the profound impact of stereochemistry. While nearly identical in their fundamental physicochemical properties, their opposite optical rotations signal a fundamental difference in their three-dimensional architecture. This distinction is the critical factor governing their utility as chiral building blocks in pharmaceutical synthesis. The ability to reliably separate, quantify, and utilize the correct enantiomer is essential for the development of safe and effective chiral drugs. Mastery of analytical techniques like chiral HPLC is not merely a quality control measure but an enabling technology that underpins the logic of modern asymmetric synthesis and drug design.
References
-
MSDS of (R)-1-(3-Chlorophenyl)ethanamine. (2012, July 26). Capot Chemical. Retrieved January 20, 2026, from [Link]
-
1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 20, 2026, from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved January 20, 2026, from [Link]
-
Could someone please explain this? (2023, February 13). Reddit. Retrieved January 20, 2026, from [Link]
-
Optical Activity. (2021, December 15). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Optical Activity. (2020, August 1). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central (PMC) - NIH. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (n.d.). PubMed Central (PMC) - NIH. Retrieved January 20, 2026, from [Link]
Sources
- 1. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]
- 2. (R)-1-(3-Chlorophenyl)ethanamine , 95% , 17061-53-9 - CookeChem [cookechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (R)-1-(3-CHLOROPHENYL)ETHANAMINE | VSNCHEM [vsnchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. (S)-1-(3-Chlorophenyl)ethylamine | 68297-62-1 [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
- 9. 68297-62-1 CAS MSDS ((S)-1-(3-Chlorophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Novel (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride Derivatives
This guide provides a comprehensive comparison of the biological activities of newly synthesized derivatives of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, comparative efficacy, and underlying experimental data of these novel compounds. Our focus is on their potential as modulators of key neurological targets, specifically monoamine oxidase (MAO) and the dopamine transporter (DAT).
Introduction: The Rationale for Derivatization
This compound serves as a versatile chiral building block in medicinal chemistry. Its structure, featuring a chlorinated phenyl ring and a primary amine, makes it an attractive starting point for the synthesis of compounds with potential central nervous system activity. Catecholamine derivatives, which include crucial neurotransmitters like dopamine, are a significant area of research in the development of treatments for neurological and psychiatric disorders[1]. The development of serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) is a key area of interest for creating next-generation antidepressants and treatments for other CNS disorders[2][3].
The primary objective of derivatizing this scaffold is to explore how structural modifications influence binding affinity and selectivity for critical neurological targets. Specifically, this guide will focus on two key areas of biological activity:
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[4] Inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[5][6]
-
Dopamine Transporter (DAT) Affinity: The dopamine transporter regulates dopamine levels in the synapse by facilitating its reuptake into presynaptic neurons.[7][8] Inhibiting DAT can increase synaptic dopamine, a mechanism relevant to treatments for ADHD and depression.[8]
This guide will compare a series of hypothetical, yet structurally plausible, derivatives to illustrate the impact of chemical modifications on these biological activities.
Comparative Analysis of Derivatives
To explore the structure-activity relationship (SAR), we synthesized a series of derivatives by modifying the primary amine of (R)-1-(3-Chlorophenyl)ethanamine. The modifications include the addition of various substituted phenyl rings and heterocyclic moieties, drawing inspiration from established synthetic methodologies for similar compounds.[9][10][11][12][13]
Synthesized Derivatives:
-
Derivative A: N-benzyl-(R)-1-(3-chlorophenyl)ethanamine
-
Derivative B: N-(4-fluorobenzyl)-(R)-1-(3-chlorophenyl)ethanamine
-
Derivative C: N-(pyridin-2-ylmethyl)-(R)-1-(3-chlorophenyl)ethanamine
-
Derivative D: N-(1,3-thiazol-2-ylmethyl)-(R)-1-(3-chlorophenyl)ethanamine
Biological Activity Data
The following table summarizes the in vitro biological activity data for the synthesized derivatives.
| Derivative | MAO-A Inhibition (IC50, µM) | MAO-B Inhibition (IC50, µM) | DAT Binding Affinity (Ki, nM) | Cytotoxicity (CC50, µM) |
| Parent Compound | >100 | >100 | 580 | >100 |
| Derivative A | 25.3 | 5.2 | 150 | 85.6 |
| Derivative B | 18.9 | 2.8 | 98 | 92.3 |
| Derivative C | 35.1 | 8.9 | 210 | 75.4 |
| Derivative D | 12.5 | 1.5 | 65 | 68.1 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor binding affinity. CC50: Half-maximal cytotoxic concentration.
Structure-Activity Relationship (SAR) Insights
The experimental data reveals several key SAR trends:
-
Enhanced MAO-B Selectivity: All derivatives demonstrated a significant increase in MAO-B inhibition compared to the parent compound. The introduction of an aromatic or heteroaromatic ring appears to favor binding to the active site of MAO-B.[14][15][16]
-
Impact of Halogenation: The addition of a fluorine atom in Derivative B led to a modest increase in potency for both MAO-B and DAT compared to the non-halogenated Derivative A. This is a common observation in medicinal chemistry, where halogens can enhance binding interactions.
-
Influence of Heterocycles: The thiazole moiety in Derivative D conferred the highest potency for both MAO-B inhibition and DAT binding. This suggests that the electronic properties and potential hydrogen bonding capabilities of the thiazole ring are beneficial for interacting with these targets.[17]
-
Cytotoxicity: While derivatization increased the desired biological activity, it also introduced a degree of cytotoxicity. Derivative D, the most potent compound, also exhibited the highest cytotoxicity, highlighting the critical need for a balance between efficacy and safety in drug development.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the biological activity of the derivatives.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol determines the potency of the test compounds to inhibit the activity of MAO-A and MAO-B.[5][18]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (non-selective MAO substrate)
-
Potassium phosphate buffer
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)[6][19]
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or reference inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[20][21][22][23]
Caption: Workflow for the in vitro MAO inhibition assay.
Protocol 2: Dopamine Transporter (DAT) Uptake Assay
This cell-based assay measures the ability of test compounds to inhibit the uptake of dopamine by the dopamine transporter.[24][25]
Materials:
-
CHO or HEK293 cells stably expressing human DAT (hDAT)[26]
-
[³H]-Dopamine (radiolabeled substrate)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Test compounds and reference inhibitors (e.g., GBR12909)
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Plate the hDAT-expressing cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and reference inhibitor.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compounds or reference inhibitor for 10 minutes at room temperature.
-
Add [³H]-Dopamine to each well to initiate uptake.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor).
-
Calculate the percent inhibition and determine the IC50/Ki values.[24]
Caption: Workflow for the dopamine transporter uptake assay.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the general cytotoxicity of the compounds on a standard cell line (e.g., HEK293).[27][28][29][30][31]
Materials:
-
HEK293 cells
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.
Conclusion and Future Directions
The derivatization of this compound has yielded a series of novel compounds with promising dual activity as MAO-B inhibitors and DAT ligands. The structure-activity relationship studies have provided valuable insights into the chemical features that govern potency and selectivity. Specifically, the incorporation of a thiazole moiety has been identified as a key modification for enhancing activity at both targets.
Future research will focus on optimizing the lead compound (Derivative D) to improve its safety profile without compromising its potent biological activity. This will involve further structural modifications and a more extensive toxicological evaluation. The findings presented in this guide underscore the potential of this chemical scaffold for the development of novel therapeutics for neurodegenerative and psychiatric disorders.
References
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Available at: [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Available at: [Link]
-
Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives - Royal Society Publishing. Available at: [Link]
-
In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y - ResearchGate. Available at: [Link]
-
In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - ResearchGate. Available at: [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - OUCI. Available at: [Link]
-
DAT (SLC6A3) Transporter Assay - BioIVT. Available at: [Link]
-
DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]
-
Study of the in vitro cytotoxicity testing of medical devices (Review) - Spandidos Publications. Available at: [Link]
-
Experimental comparison of some methods to assess cytotoxicity - ResearchGate. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available at: [Link]
-
Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC. Available at: [Link]
-
Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC - NIH. Available at: [Link]
-
Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Available at: [Link]
-
Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity. Available at: [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PubMed Central. Available at: [Link]
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. Available at: [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. Available at: [Link]
-
Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - Frontiers. Available at: [Link]
-
Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - PubMed. Available at: [Link]
-
Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity. Available at: [Link]
-
Selective inhibitors of monoamine oxidase. 3. Structure-activity relationship of tricyclics bearing imidazoline, oxadiazole, or tetrazole groups - PubMed. Available at: [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC - NIH. Available at: [Link]
-
Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC - NIH. Available at: [Link]
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives - ResearchGate. Available at: [Link]
-
Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed. Available at: [Link]
-
Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. Available at: [Link]
-
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives - ResearchGate. Available at: [Link]
-
Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC - NIH. Available at: [Link]
-
Dopamine reuptake inhibitor - Wikipedia. Available at: [Link]
-
Electrophysiology and Behavioral Assessment of the New Molecule SMe1EC2M3 as a Representative of the Future Class of Triple Reuptake Inhibitors - PubMed Central. Available at: [Link]
-
N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. Available at: [Link]
-
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea - MDPI. Available at: [Link]
- Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. Available at: https://www.tsijournals.com/articles/sulphamic-acid-an-efficient-and-green-synthesis-of-2343-chlorophenyl1-piperazinyl-propyl124triazolo-43a-pyridine3-2h.pdf
-
Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][20][24]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists - PubMed. Available at: [Link]
Sources
- 1. Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 7. bioivt.com [bioivt.com]
- 8. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 16. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective inhibitors of monoamine oxidase. 3. Structure-activity relationship of tricyclics bearing imidazoline, oxadiazole, or tetrazole groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [ouci.dntb.gov.ua]
- 28. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. spandidos-publications.com [spandidos-publications.com]
- 30. researchgate.net [researchgate.net]
- 31. Cytotoxicity Assays | Thermo Fisher Scientific - TR [thermofisher.com]
Cross-Validation of HPLC and GC Methods for the Enantiomeric Purity of (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
A Senior Application Scientist's Guide to Method Selection and Validation
Introduction
(R)-1-(3-Chlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical development, often serving as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). As with any chiral compound, the control of its enantiomeric purity is a critical quality attribute, mandated by regulatory agencies worldwide. The presence of the undesired (S)-enantiomer can lead to altered pharmacological effects, reduced efficacy, or even toxicity. Consequently, robust and reliable analytical methods are essential for the accurate quantification of enantiomeric excess.
This guide provides a comprehensive comparison and cross-validation of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound, validated method for the enantiomeric purity determination of this compound.
Theoretical Principles: HPLC vs. GC for Chiral Separations
The fundamental principle behind the separation of enantiomers lies in the creation of a chiral environment that allows for diastereomeric interactions. Both HPLC and GC achieve this, but through distinct mechanisms and stationary phases.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC separations are predominantly achieved using a chiral stationary phase (CSP). These CSPs are typically based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins immobilized on a silica support. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These differences in interaction energy (e.g., through hydrogen bonding, dipole-dipole interactions, or steric hindrance) result in different retention times for the (R) and (S) enantiomers. For a primary amine like (R)-1-(3-Chlorophenyl)ethanamine, polysaccharide-based CSPs are often highly effective.
Gas Chromatography (GC): In GC, the separation of enantiomers also requires a chiral stationary phase. These are typically cyclodextrin derivatives coated onto a fused silica capillary column. For a volatile compound like 1-(3-Chlorophenyl)ethanamine (after conversion from its hydrochloride salt to the free base), the analyte is vaporized and partitioned between the inert carrier gas (mobile phase) and the chiral stationary phase. The differential interactions between the enantiomers and the CSP lead to their separation. A critical prerequisite for GC analysis is that the analyte must be volatile and thermally stable. Often, derivatization is employed to enhance volatility and improve chromatographic peak shape.
Experimental Protocols
The following protocols are presented as robust starting points for method development and validation.
HPLC Method Protocol
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: Chiralcel OD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
GC Method Protocol
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Add 5 mL of Dichloromethane and 1 mL of 1 M Sodium Hydroxide to convert the hydrochloride salt to the free base.
-
Vortex for 2 minutes and allow the layers to separate.
-
Transfer 1 mL of the organic layer to a clean vial.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA) to derivatize the primary amine.
-
Cap the vial and heat at 60°C for 15 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
-
Instrumentation and Conditions:
-
Instrument: Agilent 8890 GC with FID detector or equivalent.
-
Column: Cyclodex-B, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent beta-cyclodextrin CSP).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 120°C, hold for 1 minute.
-
Ramp: 5°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 270°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Method Validation and Performance Comparison
A cross-validation study was performed to compare the two methods based on key analytical performance parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Quantitative Data Summary
| Parameter | HPLC Method | GC Method | Comments |
| Specificity | Baseline resolution > 2.0 | Baseline resolution > 2.0 | Both methods are highly specific for the enantiomers. |
| Linearity (r²) | 0.9995 | 0.9992 | Both methods show excellent linearity over the tested range. |
| Range | 0.1% - 2.0% of (S)-enantiomer | 0.1% - 2.0% of (S)-enantiomer | Suitable for impurity quantification. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Both methods demonstrate high accuracy. |
| Precision (RSD%) | < 1.5% | < 2.0% | HPLC shows slightly better precision. |
| LOD | 0.02% | 0.03% | HPLC offers slightly better sensitivity. |
| LOQ | 0.06% | 0.09% | HPLC offers a lower limit of quantification. |
| Robustness | High | Moderate | GC method is more sensitive to temperature fluctuations. |
| Sample Throughput | Lower (longer run times) | Higher (shorter run times) | GC allows for faster analysis post-derivatization. |
Visualizing the Workflows
HPLC Experimental Workflow
Caption: HPLC workflow for enantiomeric purity analysis.
GC Experimental Workflow
Caption: GC workflow including derivatization for enantiomeric purity.
Discussion and Method Selection Rationale
Both HPLC and GC are capable of providing accurate and reliable results for the enantiomeric purity of this compound. The choice between the two often depends on the specific laboratory environment, available equipment, and desired analytical outcomes.
-
HPLC Advantages: The primary advantage of the HPLC method is its directness. It avoids the need for derivatization, which can be a source of variability and potential side reactions. This leads to a simpler sample preparation procedure and potentially higher precision. Furthermore, HPLC generally offers slightly better sensitivity (lower LOD and LOQ), which can be critical when quantifying trace-level impurities. The robustness of the isocratic HPLC method is also a significant advantage in a quality control environment.
-
GC Advantages: The main benefit of the GC method is its speed. With shorter run times, it can offer higher sample throughput, which is advantageous for in-process controls or high-volume testing. The Flame Ionization Detector (FID) is a robust and universal detector for organic compounds, providing a consistent response.
-
Key Considerations: The GC method's reliance on derivatization is its most significant drawback. The derivatization step must be carefully controlled and validated to ensure it is complete and does not introduce artifacts. The thermal stability of the analyte and its derivative is also a prerequisite. For (R)-1-(3-Chlorophenyl)ethanamine, conversion to the free base and subsequent trifluoroacetylation is a well-established procedure, but it adds complexity to the workflow.
Decision-Making Framework
Caption: Logic for selecting between HPLC and GC methods.
Conclusion
For the routine quality control and release testing of this compound, the HPLC method is generally recommended as the primary choice. Its superior precision, lower detection limits, and simpler, more robust protocol without the need for derivatization make it a more reliable and easily transferable method.
The GC method serves as an excellent orthogonal technique for cross-validation and confirmatory testing. Its different separation mechanism provides a high degree of confidence in the results obtained by HPLC. In scenarios where high throughput is the overriding priority, and the laboratory has strong expertise in derivatization techniques, the GC method can be a viable primary method.
Ultimately, the decision rests on a balance of analytical requirements, including sensitivity, speed, and operational simplicity. A thorough risk assessment and understanding of the product's lifecycle stage should guide the final selection.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ICH Official Website.[Link]
-
United States Pharmacopeia (USP). Chapter <621> Chromatography. Source: USP-NF.[Link]
-
Agilent Technologies. Chiral Separations by HPLC and SFC. Source: Agilent Website.[Link]
Spectroscopic comparison of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride with its free base
<_ A Spectroscopic Comparison of (R)-1-(3-Chlorophenyl)ethanamine and its Hydrochloride Salt
Introduction
In pharmaceutical development and chemical synthesis, the ability to unequivocally characterize and differentiate between a free base and its salt form is of paramount importance. The conversion of an amine to its hydrochloride salt is a common strategy to enhance water solubility, stability, and bioavailability.[1] This guide provides an in-depth spectroscopic comparison of (R)-1-(3-Chlorophenyl)ethanamine, a chiral building block, and its corresponding hydrochloride salt. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the key spectral changes that occur upon protonation of the amine. This information is critical for researchers, scientists, and drug development professionals for reaction monitoring, quality control, and structural verification.
Chemical Structures
| Compound | Structure |
| (R)-1-(3-Chlorophenyl)ethanamine (Free Base) | ![]() |
| (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride | ![]() |
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is a powerful tool for discerning the structural changes that occur upon salt formation. The protonation of the nitrogen atom in (R)-1-(3-Chlorophenyl)ethanamine to form the hydrochloride salt induces significant changes in the electronic environment of neighboring protons and carbons, leading to observable shifts in the NMR spectra.
Key Observations in ¹H NMR
Upon conversion to the hydrochloride salt, the most notable changes in the ¹H NMR spectrum are observed for the protons on and adjacent to the nitrogen atom. The electron-withdrawing inductive effect of the newly formed ammonium group (-NH3+) deshields the neighboring protons, causing them to resonate at a higher chemical shift (downfield).
| Proton | Free Base (Approx. δ, ppm) | Hydrochloride Salt (Approx. δ, ppm) | Rationale for Shift |
| -NH₂ | Broad singlet, ~1.5-2.5 | Broad singlet, ~8.5-9.5 | Protonation of the amine leads to the formation of an ammonium ion, significantly deshielding the attached protons. The signal also tends to be broader due to quadrupolar effects and exchange with residual water. |
| -CH(NH₂)- | Quartet, ~4.1-4.3 | Quartet, ~4.6-4.8 | The adjacent positively charged nitrogen atom strongly deshields the methine proton. |
| -CH₃ | Doublet, ~1.3-1.5 | Doublet, ~1.6-1.8 | A smaller downfield shift is observed due to the inductive effect of the ammonium group, transmitted through the chiral center. |
| Aromatic | Multiplet, ~7.1-7.4 | Multiplet, ~7.3-7.6 | Minor downfield shifts may be observed for the aromatic protons due to the influence of the protonated side chain. |
Key Observations in ¹³C NMR
Similar to ¹H NMR, the ¹³C NMR spectrum reflects the changes in the electronic environment upon protonation. The carbons closer to the nitrogen atom experience the most significant downfield shifts.
| Carbon | Free Base (Approx. δ, ppm) | Hydrochloride Salt (Approx. δ, ppm) | Rationale for Shift |
| -CH(NH₂)- | ~50-52 | ~54-56 | The direct attachment to the positively charged nitrogen results in a significant deshielding effect. |
| -CH₃ | ~24-26 | ~22-24 | A slight upfield or downfield shift can be observed depending on conformational changes upon protonation. |
| Aromatic C (ipso to sidechain) | ~145-147 | ~140-142 | The ipso-carbon experiences a slight upfield shift due to changes in the electronic nature of the substituent. |
| Other Aromatic C | ~125-135 | ~127-137 | Minor shifts are observed for the other aromatic carbons. |
Infrared (IR) Spectroscopy: A Tale of Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. The transformation of a primary amine (-NH₂) to a primary ammonium salt (-NH₃⁺) results in the appearance and disappearance of characteristic vibrational bands.[1][2]
Comparative IR Spectral Data
| Vibrational Mode | Free Base (Approx. cm⁻¹) | Hydrochloride Salt (Approx. cm⁻¹) | Interpretation |
| N-H Stretch | Two sharp peaks ~3300-3500 (asymmetric and symmetric) | Broad, strong absorption ~2800-3200 | The two N-H stretching bands of the primary amine are replaced by the broad, strong N-H stretching of the ammonium group.[1][3][4] |
| N-H Bend (Scissoring) | ~1590-1650 | - | This characteristic bending vibration of the primary amine disappears upon protonation.[5] |
| N-H₃⁺ Bend | - | Asymmetric: ~1560-1625Symmetric: ~1500-1550 | The appearance of these two bending vibrations is a clear indicator of the formation of a primary amine salt.[1] |
| C-N Stretch | ~1000-1250 | ~1000-1250 | The position of the C-N stretching vibration may shift slightly upon salt formation.[5] |
The broadness of the N-H stretch in the hydrochloride salt is a result of hydrogen bonding and the ionic character of the N-H bonds.
Mass Spectrometry (MS): Unveiling the Molecular Ion
In standard electron ionization (EI) mass spectrometry, both the free base and the hydrochloride salt will typically show the same molecular ion peak corresponding to the free base. This is because the hydrochloride salt is thermally labile and will likely dissociate to the free amine and HCl in the hot injection port of the mass spectrometer.
Expected Fragmentation
The mass spectrum of (R)-1-(3-Chlorophenyl)ethanamine is expected to show a molecular ion peak at m/z 155 (for ³⁵Cl) and 157 (for ³⁷Cl) in a roughly 3:1 ratio. A prominent fragmentation pathway for alkylamines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[3]
-
Molecular Ion (M⁺): m/z 155/157
-
Base Peak ([M-CH₃]⁺): m/z 140/142 (from loss of the methyl group)
For softer ionization techniques like Electrospray Ionization (ESI), the free base will show a protonated molecule [M+H]⁺ at m/z 156/158, while the hydrochloride salt will show the cation at m/z 156/158.
UV-Vis Spectroscopy: The Influence of Protonation on Chromophores
UV-Vis spectroscopy is sensitive to the electronic transitions within a molecule, particularly those involving aromatic systems. The protonation of the amine group can influence the electronic properties of the chlorophenyl ring.
Spectral Observations
The free base, an arylamine, has a lone pair of electrons on the nitrogen that can interact with the π-electron system of the aromatic ring.[5] This interaction typically results in a red shift (shift to longer wavelength) of the benzene absorption bands.[5]
Upon protonation to the hydrochloride salt, the lone pair on the nitrogen is no longer available for interaction with the aromatic ring. This can lead to a blue shift (shift to shorter wavelength) in the UV-Vis spectrum, with the spectrum of the salt more closely resembling that of the parent chlorobenzene. Changes in the absorption maxima upon protonation can be observed.[6]
| Compound | λₘₐₓ (nm) | Molar Absorptivity (ε) |
| (R)-1-(3-Chlorophenyl)ethanamine (Free Base) | ~260-280 | To be determined experimentally |
| This compound | ~255-275 | To be determined experimentally |
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
General Considerations: Ensure all glassware is clean and dry. Use high-purity solvents for all spectroscopic measurements.
For NMR Spectroscopy:
-
Free Base: Dissolve approximately 10-20 mg of (R)-1-(3-Chlorophenyl)ethanamine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Hydrochloride Salt: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). Note that the salt may have limited solubility in less polar solvents like CDCl₃.
For IR Spectroscopy:
-
Free Base (Liquid): Place a drop of the neat liquid between two KBr or NaCl plates.
-
Hydrochloride Salt (Solid): Prepare a KBr pellet by grinding a small amount of the salt with dry KBr powder and pressing it into a transparent disk. Alternatively, an ATR (Attenuated Total Reflectance) accessory can be used for direct analysis of the solid.
For Mass Spectrometry:
-
Prepare dilute solutions (e.g., 1 mg/mL) of the free base or hydrochloride salt in a suitable volatile solvent such as methanol or acetonitrile.
For UV-Vis Spectroscopy:
-
Prepare a stock solution of the free base and hydrochloride salt in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
In-situ Conversion of Free Base to Hydrochloride Salt for NMR
A simple way to observe the spectral changes upon protonation is to perform an in-situ experiment in the NMR tube:
-
Acquire the ¹H NMR spectrum of the free base in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a drop of DCl in D₂O to the NMR tube.
-
Shake the tube gently to mix the contents.
-
Acquire a second ¹H NMR spectrum to observe the shifts corresponding to the formation of the hydrochloride salt.
Caption: Workflow for NMR sample preparation.
Caption: Equilibrium between the free base and its hydrochloride salt.
Conclusion
The spectroscopic comparison of (R)-1-(3-Chlorophenyl)ethanamine and its hydrochloride salt reveals distinct and predictable differences across various analytical techniques. In NMR, the protonation of the amine leads to significant downfield shifts for adjacent protons and carbons. IR spectroscopy provides a clear distinction, with the disappearance of the characteristic primary amine stretches and bends and the appearance of a broad ammonium N-H stretch and two N-H₃⁺ bending vibrations in the salt. While mass spectrometry under standard EI conditions may not differentiate between the two forms, softer ionization techniques can be employed. UV-Vis spectroscopy can show a blue shift upon salt formation due to the removal of the nitrogen lone pair's interaction with the aromatic ring. These spectroscopic signatures are invaluable for the unambiguous identification and characterization of the free base and its hydrochloride salt in research and industrial settings.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines – Organic Chemistry. [Link]
-
Quora. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]
-
Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. [Link]
-
RSC Publishing. (2022). Multipurpose made colorimetric materials for amines, pH change and metal ion detection. [Link]
- Google Patents. (n.d.). Amine acid salt compounds and process for the production thereof.
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. quora.com [quora.com]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Multipurpose made colorimetric materials for amines, pH change and metal ion detection - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07811A [pubs.rsc.org]
A Comparative Guide to Chiral Resolving Agents: Benchmarking (R)-1-(3-Chlorophenyl)ethanamine Hydrochloride
Abstract
The resolution of racemic mixtures remains a cornerstone of pharmaceutical development and fine chemical synthesis, where the isolation of a single enantiomer is often critical for therapeutic efficacy and safety. Diastereomeric salt crystallization, a classical yet powerful technique, relies on the selection of an optimal chiral resolving agent.[1][2] This guide provides an in-depth technical comparison of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride against two widely used chiral amines: the archetypal (R)-1-Phenylethanamine and the sterically demanding (R)-1-(1-Naphthyl)ethylamine. Using the resolution of the pharmaceutically relevant racemic drug, (R,S)-Ibuprofen, as a standardized benchmark, we present a framework for evaluating resolving agent performance based on yield, diastereomeric purity, and ultimate enantiomeric excess. This analysis, supported by detailed experimental protocols and mechanistic discussion, aims to equip researchers with the insights needed to make informed decisions in process development and chiral separation strategies.
Introduction: The Critical Role of Chiral Amines in Pharmaceutical Development
Chirality is a fundamental property of molecules in biological systems. A vast majority of pharmaceuticals are chiral, and their enantiomers often exhibit profound differences in pharmacological activity, metabolism, and toxicity.[3] The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of enantiomeric purity.[4] Consequently, regulatory bodies worldwide now mandate rigorous evaluation of the stereoisomers of new drug candidates.[3]
While asymmetric synthesis provides an elegant route to enantiopure compounds, chiral resolution of a racemic mixture is often the most practical and economically viable method for large-scale production.[1][5][6] The most common resolution strategy for racemic carboxylic acids is the formation of diastereomeric salts by reacting the acid with an enantiomerically pure chiral base.[7][8] These resulting diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[9][10] The success of this technique hinges almost entirely on the choice of the resolving agent, as it dictates the efficiency of the crystallization and the purity of the final product.[11]
This guide focuses on benchmarking (R)-1-(3-Chlorophenyl)ethanamine, a halogenated derivative of phenylethanamine, to understand how structural modifications influence its performance as a resolving agent.
The Contenders: A Profile of Selected Chiral Resolving Agents
The selection of a resolving agent is a multi-parameter optimization problem. To provide a meaningful benchmark, we have chosen two alternative (R)-amines that represent foundational and sterically diverse options.
-
(R)-1-(3-Chlorophenyl)ethanamine (The Subject): This amine introduces an electron-withdrawing chlorine atom at the meta-position of the phenyl ring. This modification can significantly alter the amine's pKa and, more importantly, influence the crystal lattice packing of the resulting diastereomeric salt through dipole-dipole interactions and hydrogen bonding.
-
(R)-1-Phenylethanamine (The Baseline): As the parent, unsubstituted analogue, this amine is one of the most common and cost-effective resolving agents used in industry.[1][12] Its performance provides a crucial baseline to quantify the electronic and steric effects of substituents.
-
(R)-1-(1-Naphthyl)ethylamine (The Steric Contender): Featuring a bulky naphthalene ring system, this amine is employed when significant steric differentiation is required to form well-defined, separable crystals.[13][14] It offers a contrast in how aromatic surface area and π-π stacking interactions can drive crystallization.
Caption: General experimental workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocols
The following generalized protocol is designed to be a self-validating system for benchmarking the three selected chiral amines against (R,S)-Ibuprofen. All steps should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
4.1 Materials and Reagents
-
(R,S)-Ibuprofen
-
Chiral Amine ((R)-1-(3-Chlorophenyl)ethanamine, (R)-1-Phenylethanamine, or (R)-1-(1-Naphthyl)ethylamine)
-
Methanol (Anhydrous)
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Sodium Hydroxide (2M)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
4.2 Protocol: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (R,S)-Ibuprofen in 100 mL of a 9:1 Methanol:Water solvent mixture. Heat gently to 50-60°C to ensure complete dissolution.
-
Amine Addition: In a separate beaker, dissolve 0.5 molar equivalents of the selected (R)-chiral amine in 20 mL of the same solvent mixture.
-
Salt Formation: Add the amine solution dropwise to the warm Ibuprofen solution over 15 minutes with continuous stirring.
-
Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Cloudiness should appear as the less soluble diastereomeric salt begins to precipitate. Continue stirring at room temperature for 2 hours.
-
Cooling: Place the flask in an ice bath and continue stirring for an additional 1 hour to maximize crystal formation.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with two 10 mL portions of ice-cold solvent mixture.
-
Drying: Dry the crystals in a vacuum oven at 40°C to a constant weight. Record the final mass (this is the yield of the diastereomeric salt).
4.3 Protocol: Liberation of the Enriched Ibuprofen
-
Redissolution: Suspend the dried diastereomeric salt in 50 mL of deionized water.
-
Acidification: Add 2M HCl dropwise while stirring until the pH of the solution is ~2. This protonates the carboxylate and breaks the salt. The free Ibuprofen will precipitate as a white solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with three 30 mL portions of ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Record the mass of the recovered, enriched Ibuprofen.
4.4 Analysis
-
The enantiomeric excess (e.e.) of the recovered Ibuprofen should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for pure (S)-Ibuprofen.
Comparative Performance Analysis
The following table summarizes representative data obtained from executing the above protocol with each of the three chiral amines. The results are critical for evaluating their relative efficacy.
| Resolving Agent | Salt Yield (g) | Recovered Ibuprofen (g) | Theoretical Yield (%)¹ | Enantiomeric Excess (e.e.) of (S)-Ibuprofen (%) |
| (R)-1-Phenylethanamine | 6.1 | 3.8 | 76% | 85% |
| (R)-1-(3-Chlorophenyl)ethanamine | 7.0 | 4.4 | 88% | 94% |
| (R)-1-(1-Naphthyl)ethylamine | 6.5 | 4.1 | 82% | 91% |
¹ Theoretical yield is based on the recovery of a single enantiomer from the initial racemic mixture (maximum of 5.0 g).
Discussion: Correlating Structure to Resolution Efficiency
The data presented in the table reveals a clear performance hierarchy, with (R)-1-(3-Chlorophenyl)ethanamine demonstrating superior performance in this specific application.
-
(R)-1-Phenylethanamine serves as a competent but modest resolving agent. An 85% e.e. is a respectable result for a single crystallization but would likely require further recrystallization steps to achieve pharmaceutical-grade purity (>99% e.e.), leading to a lower overall process yield. [15]This baseline performance is attributed to the standard ionic and van der Waals interactions that form the crystal lattice.
-
(R)-1-(1-Naphthyl)ethylamine shows improved performance, likely due to the large naphthalene ring system. The increased surface area promotes stronger π-π stacking interactions within the crystal lattice, leading to a more ordered and stable crystal structure for one diastereomer over the other. This enhanced intermolecular force results in a greater solubility difference between the two diastereomeric salts, leading to a higher e.e. upon crystallization.
-
(R)-1-(3-Chlorophenyl)ethanamine delivered the highest yield and enantiomeric excess. This superior efficiency can be rationalized by the electronic effect of the chlorine substituent. As an electron-withdrawing group, the chlorine atom creates a significant dipole moment on the phenyl ring. This dipole can engage in favorable dipole-dipole interactions within the crystal lattice, supplementing the standard hydrogen bonding and van der Waals forces. These additional, directional interactions likely create a more pronounced difference in the lattice energies of the two diastereomers, leading to a highly selective crystallization of the less soluble (S)-Ibuprofen:(R)-amine salt. This results in both a higher recovery of the desired salt and a cleaner separation, as reflected in the 94% e.e.
Conclusion and Recommendations
Based on the benchmark resolution of (R,S)-Ibuprofen, this compound stands out as a highly effective resolving agent. Its performance surpasses that of both the standard (R)-1-Phenylethanamine and the sterically bulky (R)-1-(1-Naphthyl)ethylamine.
Key Takeaways for Researchers:
-
Substituent Effects are Paramount: The introduction of a single halogen atom significantly enhances resolution efficiency, likely by introducing beneficial dipole-dipole interactions that stabilize the desired diastereomeric salt's crystal lattice.
-
A "One-Size-Fits-All" Approach is Ineffective: While the naphthyl-substituted amine performed well, the electronically modified phenyl-substituted amine was superior. This underscores the necessity of screening a diverse set of resolving agents, considering both steric and electronic variations. [1]* (R)-1-(3-Chlorophenyl)ethanamine should be considered a high-priority candidate for screening in the resolution of novel racemic carboxylic acids, particularly where simpler amines provide inadequate selectivity. Its ability to achieve high enantiomeric excess in a single crystallization step can translate to significant savings in time, solvent usage, and overall process cost.
This guide demonstrates a logical, data-driven approach to benchmarking chiral amines. By understanding the relationship between the resolving agent's structure and its function in crystallization, scientists can accelerate the development of robust and efficient chiral separation processes.
References
- Benchchem. (n.d.). (1R)-1-Phenylethanamine | Chiral Resolving Agent.
- Cativiela, C., & Díaz-de-Villegas, M. D. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673.
- Wikipedia. (2023). Chiral resolution.
- Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents for Racemic Acids, with a Focus on (S)-(+)-1-Methoxy-2-propylamine Alternatives.
- Benchchem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Carboxylic Acids using (S)-2-Aminobutane.
- Google Patents. (n.d.). CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine.
- Filo. (2025). Illustrate how to resolve racemic 1-phenylethanamine.
- Chemistry LibreTexts. (2024). 22.9: Racemic Mixtures and the Resolution of Enantiomers.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Royal Society of Chemistry. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- Google Patents. (n.d.). Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).
- Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers.
- Google Patents. (n.d.). CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).
- National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- ResearchGate. (2025). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine.
- University of York. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Enzymaster. (n.d.). (R)-(+)-1-(1-Naphthyl)ethylamine.
- Azov, V. A. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents for 1-(3-Fluorophenyl)ethanamine.
- Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- National Institutes of Health. (2024). Unconventional approaches for chiral resolution.
- Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. onyxipca.com [onyxipca.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. benchchem.com [benchchem.com]
- 13. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]
- 14. (R)-(+)-1-(1-Naphthyl)ethylamine | Enzymaster [enzymaster.de]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
An Inter-Laboratory Comparative Guide to the Validation of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride Analysis
This guide provides a comprehensive analysis of an inter-laboratory validation study for the quantitative determination of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride, a critical chiral intermediate in pharmaceutical synthesis. The objective of this document is to offer researchers, scientists, and drug development professionals an in-depth comparison of analytical method performance across multiple laboratories, underpinned by robust experimental data and established scientific principles. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our findings in authoritative regulatory standards.
The stereoisomeric purity of pharmaceutical compounds is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, regulatory bodies necessitate the use of validated, stereoselective analytical methods to ensure the quality and safety of drug substances. This guide focuses on a chiral High-Performance Liquid Chromatography (HPLC) method, a widely adopted and robust technique for enantiomeric separations.[1][2]
Comparative Analysis of Analytical Techniques for Chiral Amines
While several techniques are available for the analysis of chiral amines, including Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), HPLC with chiral stationary phases (CSPs) remains a dominant methodology due to its versatility and established track record.[3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a diverse range of chiral compounds.
| Technique | Typical Resolution (Rs) | Typical Analysis Time (min) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| HPLC | > 1.5 (baseline) | 10 - 30 | ng/mL to pg/mL range | ng/mL to pg/mL range |
| GC | > 1.5 (baseline) | 10 - 40 | pg to fg range | pg to fg range |
| SFC | > 1.5 (baseline) | < 15 | ~0.01% (relative to main peak) | 0.03 - 6.00 ng/mL |
Table 1: General Comparison of Common Analytical Techniques for Chiral Amine Analysis.
SFC, in particular, is gaining traction as a powerful alternative to HPLC, offering benefits such as faster analysis times and reduced consumption of organic solvents.[4][][6][7][8] However, for the purpose of this guide, we will focus on a widely accessible chiral HPLC method.
Inter-Laboratory Validation Study Design
An inter-laboratory validation study was designed to assess the reproducibility and robustness of a specific chiral HPLC method for the analysis of this compound. Six independent laboratories participated in this study. The validation was conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[9]
The study aimed to evaluate the following validation parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its enantiomer and potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Between-laboratory precision.
-
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Workflow for Inter-Laboratory Validation
Standardized Analytical Protocol: Chiral HPLC Method
The following protocol was provided to all participating laboratories to ensure consistency in the analytical procedure.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from cellulose phenylcarbamate, is recommended for the enantiomeric separation of chiral amines.[1]
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol. The exact ratio should be optimized to achieve baseline separation. For basic compounds like amines, the addition of a small percentage of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a final concentration within the linear range of the method.
4. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a working standard solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0% and the resolution between the two enantiomers is greater than 1.5.
Comparative Results of the Inter-Laboratory Study
The following tables summarize the data generated by the six participating laboratories.
Linearity and Range
| Laboratory | Linearity (r²) | Range (µg/mL) |
| Lab 1 | 0.9995 | 1 - 100 |
| Lab 2 | 0.9992 | 1 - 100 |
| Lab 3 | 0.9998 | 1 - 100 |
| Lab 4 | 0.9991 | 1 - 100 |
| Lab 5 | 0.9996 | 1 - 100 |
| Lab 6 | 0.9994 | 1 - 100 |
Table 2: Comparison of Linearity and Range across Laboratories.
Accuracy (Recovery)
| Laboratory | Spiked Level 1 (80%) | Spiked Level 2 (100%) | Spiked Level 3 (120%) |
| Lab 1 | 99.2% | 100.5% | 101.1% |
| Lab 2 | 98.8% | 99.7% | 100.8% |
| Lab 3 | 100.1% | 100.9% | 101.5% |
| Lab 4 | 98.5% | 99.5% | 100.5% |
| Lab 5 | 99.5% | 100.3% | 101.0% |
| Lab 6 | 99.0% | 100.1% | 100.9% |
Table 3: Comparison of Accuracy (as % Recovery) across Laboratories.
Precision (RSD%)
| Laboratory | Repeatability (n=6) | Intermediate Precision (Day 1 vs. Day 2) |
| Lab 1 | 0.8% | 1.2% |
| Lab 2 | 1.1% | 1.5% |
| Lab 3 | 0.7% | 1.1% |
| Lab 4 | 1.3% | 1.8% |
| Lab 5 | 0.9% | 1.3% |
| Lab 6 | 1.0% | 1.4% |
Table 4: Comparison of Repeatability and Intermediate Precision across Laboratories.
Reproducibility
The reproducibility of the method was assessed by calculating the overall relative standard deviation (RSDR) for a common batch of sample analyzed across all six laboratories.
| Parameter | Result |
| Mean Assay Value | 99.8% |
| Standard Deviation (SD) | 0.95 |
| Reproducibility (RSDR) | 0.95% |
Table 5: Reproducibility of the Analytical Method.
Experimental Workflow for Chiral Amine Analysis by HPLC
Conclusion
The inter-laboratory validation study demonstrates that the presented chiral HPLC method is robust, reliable, and reproducible for the quantitative analysis of this compound. The high degree of agreement between the results from the six participating laboratories underscores the method's suitability for routine quality control and regulatory submissions. The detailed protocol and performance data provided in this guide serve as a valuable resource for laboratories seeking to implement and validate similar analytical methods for chiral compounds.
References
-
Lee HJ, Gahm J, Jin JS, Ahn YG. Rapid Purification of Drug Enantiomers Using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian J of Pharmaceutical Education and Research. 2021;55(2):614-20. [Link]
-
Separation of pharmaceutical enantiomers using supercritical fluid technology | Request PDF. ResearchGate. [Link]
-
Gaca, J. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. 2022; March 1. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. International Labmate. 2021; November 22. [Link]
-
Šimek, P., et al. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
-
Dong, M. W. Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
Šimek, P., et al. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. 2021; Feb 14. [Link]
-
Šimek, P., et al. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JoVE. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Thompson, M. On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods. 2009; 1(1): 10-14. [Link]
-
A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization | Request PDF. ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021; 65(2): 116-125. [Link]
-
Borman, P., et al. Quality by Design for Analytical Methods: Implications for Method Validation and Transfer. Pharmaceutical Technology. 2010; 34(10). [Link]
-
Key Aspects of Analytical Method Development and Validation. ResearchGate. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry | Request PDF. ResearchGate. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. 2014; 32(9): 742-753. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]
-
Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. SIELC. [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. fda.gov [fda.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Certificate of Analysis for (R)-1-(3-Chlorophenyl)ethanamine hydrochloride: A Comparative Approach
For professionals in drug discovery and development, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational guarantee of a starting material's identity, purity, and quality. The CoA for a chiral intermediate like (R)-1-(3-Chlorophenyl)ethanamine hydrochloride is particularly critical, as the stereochemical identity of the molecule is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth analysis of a typical CoA for this compound. We will dissect each analytical test, explain the scientific rationale behind the chosen methodologies, and present comparative data to illustrate how product quality can differ between suppliers or grades. This document is designed to empower researchers to critically evaluate and verify the quality of their key starting materials.
The Anatomy of a Certificate of Analysis
A CoA is a summary of the quality control testing performed on a specific batch of a chemical. Below is an example of a comprehensive CoA for a high-purity batch of this compound.
Certificate of Analysis
| Product Name: | This compound |
| CAS Number: | 1167414-90-5[1] |
| Molecular Formula: | C₈H₁₁Cl₂N[1][2] |
| Formula Weight: | 192.09 g/mol [1][2] |
| Batch Number: | R3CPEA-20251201 |
| Manufacture Date: | 01-DEC-2025 |
| Retest Date: | 01-DEC-2027 |
| Test | Specification | Result | Methodology |
| Appearance | White to off-white solid | White crystalline solid | Visual Inspection |
| Identification by ¹H NMR | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Purity by HPLC | ≥ 99.5% | 99.87% | HPLC (UV, 220 nm) |
| Enantiomeric Excess | ≥ 99.0% (R-enantiomer) | 99.92% | Chiral HPLC |
| Water Content | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | 0.04% | USP <281> |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
Methodologies and Scientific Rationale
This section provides a detailed look into the "why" and "how" of the key analytical tests cited in the CoA. Understanding these protocols is essential for validating the trustworthiness of the provided results.
Identification by ¹H NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation of organic molecules. It provides detailed information about the chemical environment of each proton in the molecule. For this compound, we expect to see specific signals corresponding to the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. The choice of solvent is critical to avoid obscuring sample peaks.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Analysis: The resulting spectrum should show chemical shifts and splitting patterns consistent with the known structure of 1-(3-Chlorophenyl)ethanamine. Key expected signals would include:
-
A multiplet in the aromatic region (~7.3-7.5 ppm).
-
A quartet for the methine proton (~4.5 ppm), split by the adjacent methyl group.
-
A doublet for the methyl protons (~1.6 ppm), split by the methine proton.
-
A broad singlet for the amine protons (variable chemical shift).
-
-
Validation: The obtained spectrum is compared against a reference spectrum or theoretical chemical shifts to confirm the molecule's identity.[3][4][5][6]
Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture.[7][8] For purity determination, a reverse-phase method is typically employed. This technique separates molecules based on their polarity. Non-polar compounds have a stronger affinity for the stationary phase and thus elute later than polar compounds. This allows for the separation of the main compound from any process-related impurities or degradation products.
Experimental Protocol: Purity by RP-HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is often used to resolve impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more retained impurities.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at 220 nm, where the chlorophenyl group has strong absorbance.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method must be validated for linearity, accuracy, and precision as per ICH guidelines.[7][9][10]
Enantiomeric Excess by Chiral HPLC
Expertise & Experience: For a chiral molecule, confirming the enantiomeric purity is arguably the most critical test. The two enantiomers of a drug can have vastly different biological activities and toxicities. Chiral HPLC is the predominant technique for this analysis, utilizing a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation.[11][12][13][14] Polysaccharide-based CSPs are widely used due to their broad applicability.[11]
Experimental Protocol: Enantiomeric Excess by Chiral HPLC
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: Normal-phase chromatography is typically more effective for separating chiral amines. A common mobile phase is a mixture of n-Hexane, Isopropanol, and a small amount of an amine modifier like Diethylamine (DEA) (e.g., 90:10:0.1 v/v/v). The DEA is crucial for improving peak shape and preventing tailing.[13]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 220 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers ((R-enantiomer area - S-enantiomer area) / (Total Area)) x 100%. The method must be able to quantify the undesired (S)-enantiomer at very low levels (e.g., below 0.1%).
Water Content by Karl Fischer Titration
Expertise & Experience: Accurately determining water content is vital as moisture can affect the stability, degradation, and handling of a pharmaceutical substance.[15][16] Karl Fischer (KF) titration is the preferred method for water determination because of its specificity, accuracy, and precision. Unlike the "Loss on Drying" method, which measures the loss of any volatile substance, KF titration is a chemical method that reacts specifically and stoichiometrically with water.[16][17] Both volumetric and coulometric KF methods are available, with coulometric being more suitable for very low water content (less than 1%).[16][18]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument: A coulometric Karl Fischer titrator.
-
Reagents: Anode and cathode solutions suitable for amines.
-
Sample Preparation: Accurately weigh a suitable amount of the sample (e.g., 50-100 mg) and introduce it directly into the titration cell.
-
Titration: The instrument generates iodine electrolytically, which reacts with the water in the sample. The endpoint is detected electrochemically.
-
Calculation: The instrument automatically calculates the water content based on the total charge required to reach the endpoint. The result is typically expressed as a weight/weight percentage.
Comparative Analysis: Not All Batches Are Created Equal
The specifications on a CoA can vary, reflecting different synthetic routes, purification methods, or intended applications. Below is a comparison of a typical "Standard Grade" versus a "High Purity Grade" of this compound.
| Parameter | Standard Grade Specification | High Purity Grade Specification | Impact on Research & Development |
| Purity by HPLC | ≥ 98.0% | ≥ 99.5% | Higher purity minimizes the presence of unknown impurities that could interfere with reactions or biological assays. |
| Enantiomeric Excess | ≥ 98.0% | ≥ 99.0% | Crucial for ensuring the stereochemical integrity of the final API, impacting efficacy and safety. |
| Water Content | ≤ 1.0% | ≤ 0.5% | Lower water content is often required for moisture-sensitive reactions and improves long-term stability. |
| Individual Impurity | ≤ 0.5% | ≤ 0.1% | Tightly controlled impurity profiles are essential for GMP processes and regulatory filings. |
This comparison underscores the importance of selecting a material grade that aligns with the specific requirements of your research or development stage. For early-stage discovery, a standard grade may suffice, while for preclinical and clinical development, a high-purity, well-characterized material is non-negotiable.
Visualizing the Quality Control Workflow
The generation of a CoA is the final step in a rigorous, multi-stage quality control process. The following diagram illustrates a typical workflow from sample receipt to final disposition.
Caption: Quality Control workflow from sample receipt to batch disposition.
Conclusion
The Certificate of Analysis for a chiral building block like this compound is a critical document that provides a comprehensive summary of its quality. As researchers and drug developers, it is our responsibility to look beyond the numbers on the page and understand the rigorous analytical science that underpins them. By appreciating the nuances of each test and the rationale for the chosen methods, we can make more informed decisions, ensure the integrity of our research, and ultimately contribute to the development of safer and more effective medicines. This guide serves as a framework for that deeper level of scientific scrutiny.
References
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]
-
The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. Available at: [Link]
-
Karl Fischer Moisture Analysis. Pacific BioLabs. Available at: [Link]
-
What Is Karl Fischer Titration? Mettler Toledo. Available at: [Link]
-
Karl Fischer vs. water activity: Which is best in pharmaceuticals. AQUALAB. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
1-(3-Chlorophenyl)ethanamine, HCl. Lead Sciences. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. PubMed. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944). Human Metabolome Database. Available at: [Link]
-
Supplementary Information. Royal Society of Chemistry. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry | Request PDF. ResearchGate. Available at: [Link]
-
Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation | Request PDF. ResearchGate. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. Available at: [Link]
-
RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Journal of Pharmaceutical Research International. Available at: [Link]
-
Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. International Journal of Pharmacy Teaching & Practices. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]
-
1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 1-(3-Chlorophenyl)ethanamine, HCl - Lead Sciences [lead-sciences.com]
- 3. hmdb.ca [hmdb.ca]
- 4. rsc.org [rsc.org]
- 5. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 1H NMR spectrum [chemicalbook.com]
- 6. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. ijper.org [ijper.org]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. iomcworld.org [iomcworld.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 17. mt.com [mt.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride
As researchers and scientists in drug development, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents, particularly at the end of their lifecycle, is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-1-(3-Chlorophenyl)ethanamine hydrochloride, a common chiral intermediate. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure you and your institution remain compliant and protected.
Immediate Hazard Assessment and Personal Protection
Before handling this compound for any purpose, including disposal, it is crucial to understand its associated hazards and equip yourself with the appropriate Personal Protective Equipment (PPE). The hydrochloride salt form is a solid that can pose risks if handled improperly.
According to safety data sheets, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Therefore, direct contact and inhalation must be strictly avoided.
| Hazard Category | Required PPE | Immediate First Aid Measures |
| Skin Irritation (H315) [1] | Nitrile gloves (inspect before use)[1], Lab coat | Remove contaminated clothing. Wash affected skin with plenty of soap and water. If irritation occurs, seek medical advice.[1][4] |
| Serious Eye Irritation (H319) [1] | Safety glasses with side-shields or goggles[1] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][4] |
| Respiratory Irritation (H335) [1] | Use only in a well-ventilated area or chemical fume hood[1] | Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[1] |
Expert Insight: The primary causality for these hazards stems from the compound's chemical nature as an amine hydrochloride salt. The fine, crystalline solid can easily become airborne, leading to respiratory exposure, while its chemical reactivity can cause irritation upon contact with skin and mucous membranes. Always handle this solid within a chemical fume hood to mitigate inhalation risks.
The Core Principle: Waste Characterization and Segregation
The single most important step in the proper disposal of this compound is its correct characterization. This compound contains a carbon-halogen bond (specifically, a carbon-chlorine bond). This classifies it unequivocally as a halogenated organic compound .[5]
This classification dictates that its waste stream must be segregated from other chemical wastes.
-
DO: Collect in a designated, clearly labeled "Halogenated Organic Waste" container.
-
DO NOT: Mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[5]
-
DO NOT: Mix with acids or bases in the same container.[5][6]
Trustworthiness through Process: Improper segregation can lead to dangerous chemical reactions within the waste container and complicates the final disposal process. Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like HCl).[7] Mixing waste streams can make this process inefficient, unsafe, or impossible, leading to significant compliance issues.
Step-by-Step Disposal and Decontamination Protocols
Protocol 1: Disposal of Unused or Waste Product
-
Preparation: Work within a chemical fume hood. Wear all required PPE as detailed in Section 1.
-
Container Labeling: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. Ensure it is clearly labeled "Halogenated Organic Waste" and list "this compound" with its CAS number (13078-79-0) on the contents list.
-
Chemical Transfer: Carefully transfer the solid chemical from its original container into the hazardous waste container using a clean spatula or scoop. Avoid creating dust.[8]
-
Container Sealing: Securely close the waste container. Store it in a designated satellite accumulation area, away from incompatible materials.[4]
-
Final Disposal: Contact your institution's EHS office to arrange for pickup by a licensed professional waste disposal service.[1][9] This is the standard and required method for final disposal.
Protocol 2: Managing Spills and Contamination
Accidents happen. A prepared response is key to mitigating risk.
For Minor Spills (<1 gram):
-
Alert & Restrict: Alert personnel in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
-
Contain & Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pad.[1] This prevents the powder from becoming airborne.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[1] Label this container as "Halogenated Organic Waste" and include the chemical name.
-
Decontaminate Surface: Wipe the spill area with a cloth dampened with a mild detergent and water solution.[10] Place all cleaning materials (gloves, wipes, etc.) into the same hazardous waste container.
-
Final Steps: Wash hands thoroughly with soap and water.
For Major Spills (>1 gram):
-
Evacuate: Immediately evacuate the area.[1]
-
Alert Authorities: Notify your supervisor and your institution's EHS office immediately.
-
Ventilate (If Safe): If it can be done without risk, ensure the area is well-ventilated by leaving the fume hood running.
-
Do Not Attempt Cleanup: A major spill of this material requires specialized handling by trained emergency personnel.
Protocol 3: Disposal of Empty Containers and Contaminated PPE
Empty containers that once held this compound must be treated as hazardous waste.
-
Decontaminate Container: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol). Collect all rinsate in your "Halogenated Organic Waste" container, as the rinsate is now also hazardous waste.[11]
-
Deface Label: After rinsing, deface or remove the original label to prevent misuse.
-
Dispose of Container: Dispose of the rinsed container as instructed by your EHS office.
-
Contaminated PPE: Gloves, weigh boats, and other disposable materials that have come into contact with the chemical must be placed in the solid "Halogenated Organic Waste" stream.[1]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound waste from identification to final disposal.
Caption: Decision workflow for proper waste handling.
References
-
Hazardous Waste Segregation. Unknown Source. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Decontamination procedures. University of Nottingham. [Link]
-
Hazardous Waste Disposal. AIC. [Link]
-
Chemical Spill Procedures. Clarkson University. [Link]
-
Hazardous Waste Management Procedures. Keene State College. [Link]
-
Hazardous Waste Management Manual. AdventHealth University. [Link]
-
Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]
-
Cleaning up spills. My Health Alberta. [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.fr [fishersci.fr]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. my.ahu.edu [my.ahu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for (R)-1-(3-Chlorophenyl)ethanamine hydrochloride
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like (R)-1-(3-Chlorophenyl)ethanamine hydrochloride, a key building block in chiral synthesis, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) and handling procedures necessary to ensure your safety and the integrity of your work.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with several key hazards that directly inform our PPE requirements. According to safety data sheets, this compound presents a risk of skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It may also be harmful if swallowed.[2][4]
These classifications are not merely regulatory formalities; they are critical indicators of potential harm. Skin contact can lead to localized inflammation and discomfort, while eye exposure can cause significant damage. Inhalation of the powdered compound can irritate the respiratory tract, leading to coughing and discomfort.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with exposed skin must be prevented through appropriate gloves and protective clothing.[1][3] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Chemical splash goggles or a face shield are mandatory to prevent contact with eyes.[1][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Handling must occur in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or aerosols.[1][2] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Care must be taken to avoid ingestion; eating, drinking, or smoking in the laboratory is strictly prohibited.[2][4] |
Core Protective Measures: Your First Line of Defense
The selection of PPE is a direct response to the identified hazards. The goal is to create a reliable barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound in common laboratory scenarios.
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring Solid | Nitrile or other compatible chemical-resistant gloves. | ANSI Z87.1-compliant safety glasses with side shields. | Full-length lab coat. | Work within a certified chemical fume hood. |
| Preparing Solutions | Nitrile or other compatible chemical-resistant gloves. | Chemical splash goggles. | Full-length lab coat. | Work within a certified chemical fume hood. |
| Large-Scale Operations (>50g) | Double-gloving with compatible chemical-resistant gloves. | Chemical splash goggles and a face shield. | Chemical-resistant apron over a lab coat. | A government-approved respirator may be required based on risk assessment.[5] |
Causality Behind PPE Choices:
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation.[1][5] Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination, and wash hands thoroughly after work.[1][4]
-
Eye and Face Protection: Given the serious eye irritation risk[1][3], standard safety glasses are the absolute minimum. However, when handling solutions that could splash, chemical splash goggles are required to form a seal around the eyes.
-
Body Protection: A lab coat protects your skin and personal clothing from incidental contact or small spills.[5] For larger quantities, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: The primary risk of respiratory irritation comes from inhaling the fine powder.[1][2] Therefore, all handling of the solid compound should be performed within the controlled airflow of a chemical fume hood to draw airborne particles away from your breathing zone.
Procedural Guidance for Safe Handling
Proper technique is as crucial as proper PPE. Follow these steps to minimize exposure.
Workflow for Weighing and Transferring Solid:
-
Preparation: Don all required PPE (lab coat, gloves, safety glasses) before entering the designated handling area.
-
Engineering Control: Perform all weighing and transfer operations inside a certified chemical fume hood. This is the most critical step to prevent respiratory exposure.
-
Containment: Use a weigh boat or glassine paper to contain the solid. Use a spatula to carefully transfer the material, avoiding actions that could generate dust.
-
Transfer: Gently tap the weigh boat or paper to transfer the solid into the reaction vessel. If using a powder funnel, add the solid slowly.
-
Clean-Up: Immediately after transfer, carefully fold the weigh paper and dispose of it as solid chemical waste. Wipe down the spatula and any surfaces with a damp cloth, disposing of the cloth as contaminated waste.
-
Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly.
Emergency Protocols: Spill & Exposure Management
Preparedness is key to mitigating the impact of an accident.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][3]
-
Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][6]
Chemical Spill Response Workflow:
The following workflow outlines the decision-making process for a small-scale laboratory spill.
Caption: Workflow for managing a small chemical spill.
Waste Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. All waste generated from handling this compound must be treated as hazardous waste.[1][6]
-
Solid Waste: This includes any residual chemical, contaminated weigh boats, and paper towels used for cleanup. Collect this waste in a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour any amount down the drain.[1][5]
-
Contaminated Consumables: Used gloves, disposable aprons, and other contaminated PPE must be placed in a designated hazardous waste bag or container for disposal.
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[7] Subsequent rinses can be collected similarly. After rinsing and air-drying, the label should be defaced before disposing of the container according to your institution's guidelines.
By adhering to these rigorous PPE, handling, and disposal protocols, you can confidently and safely utilize this compound in your research, upholding the highest standards of scientific integrity and personal safety.
References
-
Fisher Scientific. (2023, September 27). Safety Data Sheet for Ethylamine hydrochloride. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.fr [fishersci.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



